molecular formula C4H4O6-2 B1217512 Meso-tartrate CAS No. 5976-95-4

Meso-tartrate

Numéro de catalogue: B1217512
Numéro CAS: 5976-95-4
Poids moléculaire: 148.07 g/mol
Clé InChI: FEWJPZIEWOKRBE-XIXRPRMCSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Meso-tartrate(2-) is a 2,3-dihydroxybutanedioate. It is a conjugate base of a this compound(1-).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

5976-95-4

Formule moléculaire

C4H4O6-2

Poids moléculaire

148.07 g/mol

Nom IUPAC

(2R,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2+

Clé InChI

FEWJPZIEWOKRBE-XIXRPRMCSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O

SMILES isomérique

[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O

SMILES canonique

C(C(C(=O)[O-])O)(C(=O)[O-])O

Autres numéros CAS

5976-95-4

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Meso-Tartaric Acid: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-tartaric acid, a diastereomer of tartaric acid, is a unique molecule characterized by the presence of two chiral centers, yet it is achiral overall due to an internal plane of symmetry. This property renders it optically inactive, a key distinction from its chiral counterparts, D- and L-tartaric acid. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and the physicochemical properties of meso-tartaric acid. Detailed experimental protocols for its synthesis, purification, and characterization using various analytical techniques are presented to serve as a valuable resource for researchers in organic synthesis, stereochemistry, and drug development.

Chemical Structure and Stereochemistry

Meso-tartaric acid, systematically named (2R,3S)-2,3-dihydroxybutanedioic acid, is a dicarboxylic acid with the chemical formula C₄H₆O₆.[1] Its structure features two hydroxyl groups and two carboxylic acid functionalities attached to a butane (B89635) backbone. The molecule possesses two stereocenters at the C2 and C3 positions. However, a plane of symmetry exists within the molecule, bisecting the C2-C3 bond, which results in the molecule being superimposable on its mirror image.[2] This internal mirror plane is the reason for its achiral nature and consequent optical inactivity.[2][3] In contrast, the D- and L-enantiomers of tartaric acid lack this plane of symmetry and are therefore chiral and optically active.[2]

The relationship between the different stereoisomers of tartaric acid can be visualized through Fischer projections. The meso form has the two hydroxyl groups on the same side, clearly illustrating the internal plane of symmetry.

Molecular Identifiers:

  • IUPAC Name: (2R,3S)-2,3-dihydroxybutanedioic acid[1]

  • CAS Number: 147-73-9[1]

  • Molecular Formula: C₄H₆O₆[1]

  • Molecular Weight: 150.09 g/mol [1]

Physicochemical Properties

The physical and chemical properties of meso-tartaric acid differ from its D- and L-isomers due to its distinct molecular symmetry. These properties are crucial for its handling, application, and differentiation from other stereoisomers.

Physical Properties
PropertyValueReference
Melting Point140-143 °C[1]
Boiling PointDecomposes[1]
pKa13.22[1]
pKa24.85[1]
Solubility in water at 20°C125 g/100 mL[1]
Density1.666 g/cm³[1]
Optical ActivityOptically inactive[3]
Chemical Properties

Meso-tartaric acid undergoes reactions typical of carboxylic acids and secondary alcohols. These include esterification, oxidation, and salt formation.

  • Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of an acid catalyst.

  • Oxidation: The secondary alcohol groups can be oxidized. For instance, reaction with a strong oxidizing agent like potassium permanganate (B83412) leads to the cleavage of the carbon-carbon bond.

  • Salt Formation: As a dicarboxylic acid, it can form salts with bases.

Experimental Protocols

This section provides detailed methodologies for key experiments related to meso-tartaric acid.

Synthesis of Meso-Tartaric Acid

Meso-tartaric acid can be synthesized via the syn-dihydroxylation of maleic acid using a cold, dilute, and alkaline solution of potassium permanganate (Baeyer's reagent).[4][5]

Experimental Workflow for Synthesis:

cluster_0 Synthesis of Meso-Tartaric Acid A Dissolve Maleic Acid in Water C Add KMnO4 solution dropwise to Maleic Acid solution with stirring A->C B Prepare cold, dilute, alkaline KMnO4 solution B->C D Observe formation of brown MnO2 precipitate C->D E Filter the reaction mixture to remove MnO2 D->E F Acidify the filtrate with dilute H2SO4 E->F G Concentrate the filtrate by heating F->G H Cool the concentrated solution to induce crystallization G->H I Collect meso-tartaric acid crystals by filtration H->I J Wash crystals with cold water and dry I->J

Synthesis of Meso-Tartaric Acid Workflow

Protocol:

  • Dissolve 10 g of maleic acid in 200 mL of distilled water in a 500 mL beaker.

  • In a separate beaker, prepare a 1% (w/v) solution of potassium permanganate in water and cool it in an ice bath. Also, prepare a 10% (w/v) sodium hydroxide (B78521) solution.

  • To the maleic acid solution, add a few drops of the sodium hydroxide solution to make it slightly alkaline.

  • Slowly add the cold potassium permanganate solution dropwise to the stirred maleic acid solution. Continue addition until a faint pink color persists. A brown precipitate of manganese dioxide will form.

  • Filter the reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate.

  • Acidify the clear filtrate with dilute sulfuric acid.

  • Concentrate the filtrate by heating it on a water bath until the volume is reduced to about 50 mL.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the white crystals of meso-tartaric acid by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold distilled water and dry them in a desiccator.

Purification by Recrystallization

The purity of the synthesized meso-tartaric acid can be improved by recrystallization from water.[4]

Protocol:

  • Dissolve the crude meso-tartaric acid in a minimum amount of hot distilled water in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry.

Characterization

The 1H NMR spectrum of meso-tartaric acid is simple due to the molecule's symmetry.

Experimental Workflow for 1H NMR Analysis:

cluster_1 1H NMR Analysis A Dissolve ~10 mg of meso-tartaric acid in ~0.7 mL of D2O B Transfer the solution to an NMR tube A->B C Acquire 1H NMR spectrum using a spectrometer (e.g., 400 MHz) B->C D Process the spectrum (Fourier transform, phase correction, baseline correction) C->D E Analyze the spectrum for chemical shifts, integration, and coupling patterns D->E

1H NMR Analysis Workflow

Protocol:

  • Weigh approximately 10-20 mg of dry meso-tartaric acid and dissolve it in about 0.7 mL of deuterium (B1214612) oxide (D₂O) in a small vial.[6][7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire the 1H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • The protons on the chiral carbons (C2 and C3) are chemically equivalent and will appear as a single peak. The acidic protons of the carboxylic acid and hydroxyl groups will exchange with deuterium from the solvent and may not be observed or may appear as a broad peak.

FTIR spectroscopy is used to identify the functional groups present in meso-tartaric acid. The KBr pellet method is a common technique for solid samples.[8][9]

Protocol for KBr Pellet Preparation:

  • Thoroughly grind 1-2 mg of dry meso-tartaric acid into a fine powder using an agate mortar and pestle.[10][11]

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[10][11]

  • Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

A polarimeter is used to measure the optical rotation of a substance. For meso-tartaric acid, the expected optical rotation is zero.[6][12]

Protocol:

  • Prepare a solution of known concentration of meso-tartaric acid in a suitable solvent, typically distilled water (e.g., 1 g/100 mL).

  • Calibrate the polarimeter with the pure solvent (blank reading).

  • Fill the polarimeter tube with the meso-tartaric acid solution, ensuring there are no air bubbles.

  • Place the tube in the polarimeter and measure the angle of rotation.

  • A reading of or very close to zero degrees confirms the optical inactivity of the sample.

Key Reactions of Meso-Tartaric Acid

Fischer Esterification

This reaction involves the esterification of the carboxylic acid groups of meso-tartaric acid with an alcohol in the presence of an acid catalyst.[13][14][15][16]

Logical Relationship for Fischer Esterification:

cluster_2 Fischer Esterification Reactant1 Meso-Tartaric Acid Product1 Diethyl Meso-Tartrate Reactant1->Product1 Product2 Water Reactant1->Product2 Reactant2 Alcohol (e.g., Ethanol) Reactant2->Product1 Reactant2->Product2 Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Product1 catalyzes

Fischer Esterification of Meso-Tartaric Acid

Protocol for Diethyl this compound Synthesis:

  • In a round-bottom flask, combine 15.0 g (0.1 mol) of meso-tartaric acid and 50 mL of absolute ethanol.

  • Carefully add 2-3 mL of concentrated sulfuric acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into 200 mL of cold water.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the diethyl this compound with a suitable organic solvent like diethyl ether.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ester.

  • Purify the ester by distillation under reduced pressure.

Oxidation with Potassium Permanganate

Strong oxidation of meso-tartaric acid with potassium permanganate in an acidic medium leads to the cleavage of the C2-C3 bond, forming two molecules of formic acid and two molecules of carbon dioxide.

Protocol:

  • Dissolve 1.5 g of meso-tartaric acid in 50 mL of dilute sulfuric acid in a flask.

  • Heat the solution gently on a water bath.

  • Slowly add a 5% (w/v) solution of potassium permanganate dropwise with constant stirring. The purple color of the permanganate will disappear as it is consumed.

  • Continue the addition until a faint pink color persists, indicating the completion of the reaction.

  • The reaction products can be identified by standard qualitative tests for formic acid and carbon dioxide.

Conclusion

Meso-tartaric acid, with its unique stereochemical properties, serves as an excellent model for understanding the concepts of chirality and diastereomerism. Its distinct physical and chemical properties, which differ from its chiral isomers, make it a compound of interest in various chemical applications. The detailed experimental protocols provided in this guide are intended to facilitate further research and application of meso-tartaric acid in academic and industrial settings. This comprehensive resource aims to empower researchers with the necessary information for the synthesis, purification, and characterization of this intriguing molecule.

References

An In-Depth Technical Guide to the Stereoisomerism of Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereoisomerism of tartaric acid, a molecule of historical and practical significance in the fields of chemistry and pharmacology. We will delve into the structural nuances that give rise to its different stereoisomers, their distinct physical properties, and the experimental techniques used to characterize them.

Introduction to the Stereochemistry of Tartaric Acid

Tartaric acid, with the chemical formula C₄H₆O₆, is a dihydroxy dicarboxylic acid that serves as a classic example for teaching and understanding stereoisomerism.[1][2] Its molecular structure features two chiral centers, which are carbon atoms bonded to four different groups.[3] This structural feature is the basis for the existence of multiple stereoisomers. Specifically, tartaric acid has two identical chiral carbons, which leads to a unique set of stereoisomeric relationships.[4]

The four possible stereoisomers based on the two chiral centers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). However, due to the symmetrical nature of the molecule, the (2R,3S) and (2S,3R) forms are identical, representing a single achiral molecule known as a meso compound.[4][5] Consequently, tartaric acid exists as three distinct stereoisomers: a pair of enantiomers and a meso diastereomer.[6][7][8]

  • Enantiomers: (2R,3R)-tartaric acid and (2S,3S)-tartaric acid are non-superimposable mirror images of each other.[3][5] They exhibit identical physical properties, except for their interaction with plane-polarized light.[9]

  • Diastereomers: The meso form, (2R,3S)-tartaric acid, is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[10] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[10]

  • Meso Compound: Meso-tartaric acid possesses a plane of symmetry, which renders the molecule achiral as a whole, despite the presence of two chiral centers.[11] This internal symmetry results in its optical inactivity.[11]

Quantitative Data of Tartaric Acid Stereoisomers

The distinct spatial arrangements of the atoms in the stereoisomers of tartaric acid lead to measurable differences in their physical properties. The following table summarizes key quantitative data for each isomer.

Property(+)-Tartaric Acid ((2R,3R)-tartaric acid)(-)-Tartaric Acid ((2S,3S)-tartaric acid)meso-Tartaric Acid ((2R,3S)-tartaric acid)Racemic Mixture (±)-Tartaric Acid
Specific Rotation ([α]D²⁰) +12.7°-12.7°
Melting Point (°C) 171-174171-174146-148206
Solubility in water ( g/100 mL at 20°C) 13913912520.6

Data compiled from multiple sources.[1][9][12]

Key Experimental Protocols

Resolution of Racemic Tartaric Acid (after L. Pasteur)

Louis Pasteur's historic separation of the enantiomers of sodium ammonium (B1175870) tartrate laid the foundation for the field of stereochemistry.[13] While modern resolution techniques often employ chiral resolving agents, Pasteur's method of manual separation of enantiomorphic crystals remains a powerful demonstration of chirality at the macroscopic level.

Methodology:

  • Preparation of Racemic Sodium Ammonium Tartrate: A solution of racemic tartaric acid is neutralized with sodium hydroxide (B78521) and then with ammonium hydroxide.

  • Crystallization: The resulting solution is allowed to slowly evaporate at a temperature below 28°C. This is a critical step as above this temperature, the racemic compound crystallizes.

  • Manual Separation: Under magnification, two distinct types of hemihedral crystals will form, which are mirror images of each other. Using a pair of fine-tipped tweezers, these two crystal forms are carefully separated into two piles.[13]

  • Generation of Enantiomers: Each pile of separated crystals is then dissolved in water and acidified (e.g., with hydrochloric acid) to regenerate the respective pure enantiomers of tartaric acid.

  • Confirmation: The optical activity of the solutions obtained from each set of crystals can then be measured using a polarimeter to confirm the successful resolution. One solution will rotate plane-polarized light to the right ((+)-tartaric acid), and the other will rotate it to the left ((-)-tartaric acid) by an equal magnitude.[13]

Measurement of Optical Activity using Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of an optically active substance.[14] This angle of rotation is a characteristic property of a chiral molecule.

Methodology:

  • Instrument Calibration (Zeroing): The polarimeter tube is first filled with the pure solvent that will be used to dissolve the sample. This "blank" is placed in the polarimeter, and the instrument is zeroed.

  • Sample Preparation: A precise concentration of the tartaric acid isomer is prepared by dissolving a known mass of the solid in a specific volume of a suitable solvent (e.g., distilled water). The concentration is typically expressed in g/mL.

  • Filling the Polarimeter Tube: The polarimeter tube is rinsed and then carefully filled with the prepared sample solution, ensuring that no air bubbles are trapped in the light path.

  • Measurement of Observed Rotation (α): The filled tube is placed in the polarimeter, and the angle of rotation is measured. The measurement is often repeated several times, and the average value is taken to ensure accuracy.

  • Calculation of Specific Rotation ([α]): The specific rotation is a standardized measure of optical activity and is calculated using the following formula:

    [α] = α / (l × c)

    Where:

    • [α] is the specific rotation in degrees.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in grams per milliliter (g/mL).[15]

    The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also specified.

Visualizing Stereoisomeric Relationships and Experimental Workflows

Relationships Between Tartaric Acid Stereoisomers

G Stereoisomeric Relationships of Tartaric Acid R_R (2R,3R)-Tartaric Acid (+)-tartaric acid S_S (2S,3S)-Tartaric Acid (-)-tartaric acid R_R->S_S Enantiomers (non-superimposable mirror images) meso (2R,3S)-Tartaric Acid meso-tartaric acid R_R->meso Diastereomers S_S->meso Diastereomers

Caption: Relationships between the stereoisomers of tartaric acid.

Simplified Workflow for Polarimetry

G Polarimetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Prepare Sample Prepare Sample (known concentration) Measure Rotation Measure Observed Rotation (α) of Sample Prepare Sample->Measure Rotation Prepare Blank Prepare Blank (pure solvent) Zero Polarimeter Zero Polarimeter with Blank Prepare Blank->Zero Polarimeter Zero Polarimeter->Measure Rotation Calculate Specific Rotation Calculate Specific Rotation [α] = α / (l × c) Measure Rotation->Calculate Specific Rotation

Caption: Simplified workflow for a polarimetry experiment.

References

synthesis and discovery of meso-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Discovery of Meso-Tartaric Acid

Introduction

Tartaric acid, a dihydroxy dicarboxylic acid, is a cornerstone in the history of stereochemistry. It exists as four stereoisomers: the naturally occurring L-(+)-tartaric acid ((2R,3R)-tartaric acid), its enantiomer D-(-)-tartaric acid ((2S,3S)-tartaric acid), the racemic mixture of these two (DL-tartaric acid), and the achiral diastereomer, meso-tartaric acid ((2R,3S)-tartaric acid).[1] This document provides a comprehensive overview of the pivotal discovery of meso-tartaric acid and details the primary synthetic routes developed for its preparation, aimed at researchers and professionals in chemical and pharmaceutical development.

Chapter 1: The Discovery of Molecular Chirality and meso-Tartaric Acid

The story of meso-tartaric acid is intrinsically linked to the birth of stereochemistry. In 1832, the French physicist Jean-Baptiste Biot first observed that solutions of tartaric acid derived from wine tartar were optically active, meaning they could rotate the plane of polarized light.[2] However, another form of tartaric acid, known as "racemic acid," was also known and found to be optically inactive.[2][3]

The mystery was unraveled by the brilliant young chemist Louis Pasteur in 1847.[1] While investigating the crystalline forms of sodium ammonium (B1175870) tartrate, Pasteur made a remarkable observation: the salt of the optically inactive racemic acid crystallized into a mixture of two distinct types of crystals that were non-superimposable mirror images of each other.[4][5] With the meticulous care of a jeweler, he used tweezers to manually separate the "right-handed" and "left-handed" crystals.[2] When he dissolved each type of crystal in water, he found that one solution was dextrorotatory (rotating light to the right), identical to the natural tartaric acid, while the other was levorotatory (rotating light to the left) to an equal degree.[2][4]

This seminal experiment demonstrated the concept of molecular chirality and enantiomers, explaining that racemic acid was a 50:50 mixture of dextrorotatory and levorotatory tartaric acid, rendering it optically inactive overall.[6][7]

The third isomer, meso-tartaric acid, was identified later. It was found that heating the naturally occurring dextro-tartaric acid in water at 165°C for several hours produced an optically inactive substance that, unlike racemic acid, could not be resolved into optically active components.[3] This substance was a distinct compound, a diastereomer of the other two forms, which is achiral due to an internal plane of symmetry despite having two stereocenters.[8]

Chapter 2: Synthesis of meso-Tartaric Acid

Several methods have been established for the synthesis of meso-tartaric acid. These routes can be broadly categorized by their starting materials and reaction mechanisms.

Isomerization of Tartaric Acid Stereoisomers

Meso-tartaric acid can be formed through the epimerization of either D- or L-tartaric acid. This is typically achieved under thermal conditions, which provides the energy to temporarily break and reform a C-OH bond, leading to inversion of stereochemistry at one of the chiral centers.

  • Thermal Isomerization in Water: Heating an aqueous solution of L-(+)-tartaric acid at high temperatures (e.g., 165°C for about two days) results in a mixture containing racemic acid and meso-tartaric acid.[1] The less soluble racemic acid can be crystallized out to help isolate the meso form.[1]

  • Alkaline Racemization: Boiling an optically active tartaric acid isomer with a strong alkali, such as sodium hydroxide (B78521), can also induce racemization and the formation of the meso isomer.[9][10] A patented process describes heating a concentrated aqueous mixture of a di-alkali metal salt of tartaric acid with an alkali metal hydroxide at temperatures above 100°C to produce a composition with a high percentage (55-90%) of meso-tartaric acid.[11]

Syn-Dihydroxylation of Maleic Acid

The most common and stereospecific laboratory synthesis of meso-tartaric acid involves the syn-dihydroxylation of maleic acid (cis-butenedioic acid). The cis-geometry of the starting material dictates the meso-stereochemistry of the product.

  • Permanganate (B83412) Oxidation: The reaction of maleic acid with a cold, alkaline solution of potassium permanganate (KMnO₄), known as Baeyer's reagent, results in the syn-addition of two hydroxyl groups across the double bond, yielding meso-tartaric acid.[12][13] This method was first demonstrated by Kekulé and Anschütz.[12]

  • Osmium Tetroxide Catalyzed Oxidation: A more efficient method involves using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like hydrogen peroxide (H₂O₂) or chlorates.[12] This approach also proceeds via syn-dihydroxylation to give high yields of meso-tartaric acid.[12] However, the high toxicity and cost of osmium tetroxide are significant drawbacks.[14]

Epoxidation of Alkenes followed by Hydrolysis

This two-step method provides another reliable route to meso-tartaric acid.

  • Epoxidation: Maleic acid is first converted to its corresponding epoxide, cis-epoxysuccinic acid, typically using an oxidizing agent like hydrogen peroxide with a catalyst such as potassium tungstate.[1]

  • Hydrolysis: The subsequent hydrolysis of the epoxide ring proceeds via an anti-addition mechanism. Because the starting material is the cis-epoxide, this results in the formation of meso-tartaric acid.[1]

Other Synthetic Methods
  • From Dibromosuccinic Acid: Meso-tartaric acid can be prepared by treating dibromosuccinic acid with silver hydroxide (AgOH). The reaction involves the substitution of the two bromine atoms with hydroxyl groups.[1]

  • From Racemic (2,3)-epoxy sodium succinate (B1194679): A modern, high-yield method involves the alkaline ring-opening hydrolysis of racemic (2,3)-epoxy sodium succinate. This process selectively yields meso-sodium tartrate, which is then acidified with sulfuric acid to produce meso-tartaric acid.[14] This method reports yields of up to 78% overall.[14]

Chapter 3: Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic methods described.

Starting MaterialReagents/CatalystReaction ConditionsYield of meso-Tartaric AcidReference(s)
L-(+)-Tartaric AcidWater165°C, ~2 daysForms a mixture with racemic acid[1]
Di-alkali metal salt of Tartaric AcidAlkali Metal Hydroxide (e.g., NaOH)100°C to boiling point55-90% of total tartaric acids[11]
Maleic AcidCold, alkaline KMnO₄ (Baeyer's Reagent)Cold conditionsModerate[12][13]
Maleic AcidH₂O₂ / OsO₄ (catalyst)tert-butanol solution30.3%[12]
Maleic AnhydrideChlorates / OsO₄ (catalyst)Aqueous solutionUp to 97% (claimed)[12]
Dibromosuccinic AcidSilver Hydroxide (AgOH)Not specifiedQualitative description[1]
Racemic (2,3)-epoxy sodium succinateNaOH, then H₂SO₄Hydrolysis followed by acidification~78.2% (overall)[14]

Chapter 4: Detailed Experimental Protocols

Protocol 1: Synthesis from Maleic Acid via Permanganate Oxidation

This protocol is based on the well-established method of syn-dihydroxylation using potassium permanganate.

  • Preparation: Dissolve 11.6 g (0.1 mol) of maleic acid in 200 mL of water in a 500 mL flask. Cool the solution in an ice bath to below 10°C.

  • Reagent Preparation: Separately, prepare a solution of 15.8 g (0.1 mol) of potassium permanganate in 300 mL of water and cool it in an ice bath.

  • Reaction: While stirring the maleic acid solution vigorously, add the cold potassium permanganate solution dropwise. Maintain the reaction temperature below 10°C throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: After the addition is complete, continue stirring for 30 minutes in the ice bath. Remove the MnO₂ precipitate by filtration.

  • Acidification & Isolation: Acidify the clear filtrate with concentrated hydrochloric acid. Concentrate the solution by evaporation under reduced pressure to induce crystallization.

  • Purification: Collect the crude crystals of meso-tartaric acid by filtration and recrystallize from boiling water for purification.

Protocol 2: Synthesis from d-Tartaric Acid via Thermal Isomerization

This protocol is based on the method of forming a mixture of isomers through heating.[1][3]

  • Reaction Setup: Place 20 g of L-(+)-tartaric acid and 160 mL of distilled water in a high-pressure autoclave or a suitable sealed reaction vessel.

  • Heating: Heat the vessel to 165°C and maintain this temperature for 48 hours.

  • Cooling & Crystallization: Allow the vessel to cool slowly to room temperature. A crystalline precipitate of racemic tartaric acid will form, as it is less soluble than meso-tartaric acid.

  • Separation: Filter the solution to remove the crystallized racemic tartaric acid.

  • Isolation of Meso-tartaric Acid: Concentrate the filtrate by evaporation. Add calcium chloride solution to precipitate calcium meso-tartrate.[10] Filter the calcium salt and wash with cold water.

  • Final Product: Suspend the calcium this compound in water and add a stoichiometric amount of sulfuric acid to precipitate calcium sulfate (B86663). Filter off the calcium sulfate and evaporate the filtrate to obtain crystals of meso-tartaric acid.[10]

Protocol 3: Synthesis from Racemic (2,3)-epoxy sodium succinate

This protocol follows the high-yield method described in patent literature.[14]

  • Alkaline Hydrolysis: Prepare a solution of racemic (2,3)-epoxy sodium succinate in water. Add a 30% aqueous solution of sodium hydroxide (NaOH) while maintaining the temperature below 40°C. The molar ratio of the epoxide to NaOH should be approximately 1:1.5. Stir the mixture at 90-100°C for 3-5 hours.

  • Isolation of Sodium Salt: Cool the reaction mixture to room temperature. The meso-sodium tartrate will precipitate. Filter the solid and wash with cold ethanol (B145695) to obtain meso-sodium tartrate with a reported yield of up to 92%.

  • Acidification: Suspend the meso-sodium tartrate (1 mol) in approximately 200 mL of water. Carefully add concentrated sulfuric acid (~1 mol, 100 g) to the suspension.

  • Final Product Formation: Heat the mixture to 100°C and stir for 2 hours. Cool the solution to room temperature to crystallize the meso-tartaric acid.

  • Purification: Filter the product and dry to obtain meso-tartaric acid with a reported yield of 85% for this step.

Chapter 5: Visualizations

Diagram 1: Stereoisomers of Tartaric Acid

Caption: Relationship between the stereoisomers of tartaric acid.

Diagram 2: Synthesis Pathway from Maleic Acid

G Figure 2: Synthesis of meso-Tartaric Acid from Maleic Acid cluster_reagents Examples start Maleic Acid (cis-butenedioic acid) reagent Reagents for Syn-Dihydroxylation start->reagent Oxidation product meso-Tartaric Acid reagent->product Stereospecific Addition r1 1. Cold, alkaline KMnO₄ r2 2. OsO₄ (cat.), H₂O₂ G Figure 3: Thermal Isomerization of L-(+)-Tartaric Acid cluster_products Products start L-(+)-Tartaric Acid process Heat in H₂O (e.g., 165°C) start->process mixture Equilibrium Mixture process->mixture p1 meso-Tartaric Acid mixture->p1 Isolate from solution p2 Racemic Tartaric Acid mixture->p2 Crystallize (less soluble)

References

A Deep Dive into the Stereoisomers of Tartaric Acid: A Technical Guide to the Physical Properties of Meso- and D/L-Tartrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct physical properties of meso-tartaric acid and its diastereomeric counterparts, the dextrorotatory (d) and levorotatory (l) enantiomers, which collectively form the racemic d/l-tartrate mixture. Understanding these differences is paramount in fields ranging from synthetic chemistry to pharmaceutical development, where stereoisomerism can dictate a molecule's efficacy and safety profile. This document presents a compilation of quantitative data, detailed experimental methodologies for their determination, and visual representations of key concepts to facilitate a thorough understanding.

Core Physical Properties: A Comparative Analysis

The structural differences between the stereoisomers of tartaric acid give rise to notable variations in their physical characteristics. While d- and l-tartaric acid are enantiomers and thus share identical physical properties except for the direction in which they rotate plane-polarized light, meso-tartaric acid, as a diastereomer, exhibits unique physical constants. The racemic mixture (d/l-tartaric acid) also presents distinct properties compared to its constituent enantiomers and the meso form.

Data Presentation

The following tables summarize the key physical properties of meso-tartaric acid, d/l-tartaric acid (racemic mixture), and the individual d- and l-enantiomers for facile comparison.

Table 1: Melting Point and Density

PropertyMeso-Tartaric AcidD/L-Tartaric Acid (Racemic)D-Tartaric Acid / L-Tartaric Acid
Melting Point (°C) 165-166[1]206[2][3]169-172[2]
Density (g/cm³) 1.886[2]1.79[2]1.737[2]

Table 2: Solubility in Water

Temperature (°C)Meso-Tartaric Acid (g/L)D/L-Tartaric Acid (Racemic) (g/L)D-Tartaric Acid / L-Tartaric Acid (g/L)
20 1250[2]210[2]1330[2]

Table 3: Acidity (pKa)

Dissociation ConstantMeso-Tartaric Acid (at 25 °C)D/L-Tartaric Acid (L(+) at 25 °C)
pKa1 3.22[2][3]2.89[2]
pKa2 4.85[2][3]4.40[2]

Table 4: Optical Activity

PropertyMeso-Tartaric AcidD-Tartaric AcidL-Tartaric AcidD/L-Tartaric Acid (Racemic)
Optical Rotation Optically inactive[4][5]Dextrorotatory (+)Levorotatory (-)Optically inactive

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties outlined above.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline tartaric acid isomer is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Solubility Determination

The solubility of a substance in a particular solvent at a specific temperature is a fundamental physical property.

Methodology: Saturation Method

  • Sample Preparation: An excess amount of the tartaric acid isomer is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Extraction: A known volume of the clear, saturated supernatant is carefully extracted, ensuring no solid particles are transferred.

  • Quantification: The amount of dissolved tartaric acid in the extracted sample is determined. This can be achieved through titration with a standardized base or by evaporating the solvent and weighing the solid residue.

  • Calculation: The solubility is expressed as grams of solute per liter of solvent (g/L) at the specified temperature.

Optical Activity Measurement

Optical activity, the ability of a chiral substance to rotate the plane of polarized light, is a defining characteristic of enantiomers.

Methodology: Polarimetry

  • Solution Preparation: A solution of the tartaric acid isomer of a known concentration is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).

  • Sample Measurement: The prepared solution is placed in a sample cell of a known path length. Plane-polarized light is passed through the sample.

  • Angle of Rotation Measurement: The analyzer of the polarimeter is rotated until the light transmission is at a minimum. The angle of rotation (α) is recorded.

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Density Determination

The density of a crystalline solid is a measure of its mass per unit volume.

Methodology: Pycnometry

  • Pycnometer Calibration: The volume of a pycnometer (a flask of a specific, known volume) is determined by weighing it empty and then filled with a liquid of known density (e.g., water).

  • Sample Measurement: A known mass of the tartaric acid isomer crystals is placed in the empty, dry pycnometer.

  • Liquid Addition: The pycnometer containing the sample is then filled with a liquid in which the solid is insoluble and that can fill all the void spaces between the crystals.

  • Weighing: The total mass of the pycnometer, sample, and liquid is measured.

  • Calculation: The volume of the solid is determined by subtracting the volume of the liquid from the total volume of the pycnometer. The density is then calculated by dividing the mass of the solid by its determined volume.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereoisomers of tartaric acid.

Stereoisomers_of_Tartaric_Acid cluster_tartaric_acid Tartaric Acid Stereoisomers d_tartaric D-(+)-Tartaric Acid (2R, 3R) l_tartaric L-(-)-Tartaric Acid (2S, 3S) d_tartaric->l_tartaric Enantiomers meso_tartaric meso-Tartaric Acid (2R, 3S) d_tartaric->meso_tartaric Diastereomers racemic_mixture D/L-Tartaric Acid (Racemic Mixture) d_tartaric->racemic_mixture Forms l_tartaric->meso_tartaric Diastereomers l_tartaric->racemic_mixture Forms

Stereoisomeric relationships of tartaric acid.

Polarimetry_Workflow cluster_workflow Polarimetry Experimental Workflow start Start prep_solution Prepare solution of known concentration start->prep_solution calibrate Calibrate polarimeter with solvent (blank) prep_solution->calibrate fill_cell Fill sample cell of known path length calibrate->fill_cell measure_rotation Measure observed angle of rotation (α) fill_cell->measure_rotation calculate Calculate specific rotation [α] measure_rotation->calculate end End calculate->end

Workflow for determining optical rotation.

References

The Principle of Optical Inactivity in Meso Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of stereochemistry, the optical activity of a molecule is a pivotal characteristic, fundamentally linked to its three-dimensional structure. While the presence of chiral centers is a common prerequisite for a compound to rotate plane-polarized light, a notable exception exists in the form of meso compounds. These molecules, despite possessing multiple chiral centers, are optically inactive. This technical guide provides an in-depth exploration of the core principles governing the optical inactivity of meso compounds, detailing the roles of molecular symmetry and internal compensation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a deeper understanding of this fundamental stereochemical concept.

Introduction to Chirality and Optical Activity

A molecule is considered chiral if it is non-superimposable on its mirror image. Such molecules are often described as "handed," akin to the relationship between a left and a right hand. The presence of one or more stereocenters, typically a carbon atom bonded to four different substituents, is a common source of chirality. A direct consequence of chirality is optical activity, the ability of a chiral substance to rotate the plane of plane-polarized light. This rotation is a measurable physical property, with dextrorotatory (+) compounds rotating light clockwise and levorotatory (-) compounds rotating it counter-clockwise. Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light by equal magnitudes but in opposite directions.

The Defining Characteristics of Meso Compounds

Meso compounds are a unique class of stereoisomers that are achiral despite containing two or more stereocenters.[1] This achirality arises from the presence of an internal plane of symmetry or a center of inversion within the molecule, which renders it superimposable on its mirror image.[1][2] Consequently, meso compounds do not rotate plane-polarized light and are therefore optically inactive.[2]

A key requirement for a molecule to be a meso compound is the presence of at least two stereocenters with an identical set of substituents.[3] The stereochemical configurations (R/S) at these centers are crucial; in a typical meso compound with two stereocenters, one will have the R configuration and the other will have the S configuration.[1] This oppositional configuration is fundamental to their optical inactivity.

The Core Principle: Internal Compensation

The optical inactivity of meso compounds is explained by the principle of internal compensation .[4] Within a single meso molecule, the rotational effect on plane-polarized light caused by one chiral center is exactly canceled out by the equal and opposite rotational effect of another chiral center.[5] This intramolecular cancellation means that, although individual stereocenters are present, their net effect on plane-polarized light is zero.[6]

This is in contrast to a racemic mixture, which is also optically inactive. A racemic mixture is a 50:50 mixture of two enantiomers.[7] Its optical inactivity is due to external compensation , where the rotation of plane-polarized light by one enantiomer is canceled by the equal and opposite rotation of the other enantiomer present in the mixture.[4] Meso compounds, however, are single, pure compounds that are inherently achiral.

G cluster_0 Internal Compensation in a Meso Compound Chiral_Center_1 Chiral Center 1 (R-configuration) Rotates light by +x° Chiral_Center_2 Chiral Center 2 (S-configuration) Rotates light by -x° Net_Rotation Net Optical Rotation = 0° (Optically Inactive)

Internal compensation in a meso compound.

Symmetry Elements in Meso Compounds

The presence of a plane of symmetry is the most common structural feature that leads to a compound being meso. This plane bisects the molecule into two halves that are mirror images of each other. Even if a molecule is drawn in a conformation that does not immediately show a plane of symmetry, rotation around single bonds can often reveal this element of symmetry.[1]

It is important to note that a plane of symmetry is not the only element that can render a molecule with chiral centers achiral. A center of inversion (or a point of symmetry) can also result in a meso compound. Less commonly, an axis of improper rotation (a rotoreflection axis) can also lead to a meso compound.[3]

G Molecule Molecule with Multiple Stereocenters Symmetry_Check Presence of Internal Symmetry? (e.g., plane, center) Molecule->Symmetry_Check Chiral Chiral Molecule (Optically Active) Symmetry_Check->Chiral No Meso Meso Compound (Optically Inactive) Symmetry_Check->Meso Yes

Logical workflow for identifying a meso compound.

Data Presentation: Comparative Analysis of Stereoisomers

To quantitatively illustrate the optical inactivity of meso compounds, the physical properties of the stereoisomers of tartaric acid and 2,3-dibromobutane (B42614) are presented below. Note that the enantiomeric pairs have specific rotations of equal magnitude and opposite sign, while the meso diastereomer has a specific rotation of zero.

Compound Stereoisomer Specific Rotation ([(\alpha)]D) Melting Point (°C)
Tartaric Acid(+)-(2R,3R)-tartaric acid+12.7°171-174
(-)-(2S,3S)-tartaric acid-12.7°171-174
meso-(2R,3S)-tartaric acid146-148
2,3-Dibromobutane(+)-(2R,3R)-2,3-dibromobutaneOptically Active-
(-)-(2S,3S)-2,3-dibromobutaneOptically Active-
meso-(2R,3S)-2,3-dibromobutane-

Examples of Meso Compounds

Acyclic Meso Compounds

The most frequently cited example of a meso compound is meso-tartaric acid . It has two chiral centers at C2 and C3, with identical substituents (H, OH, COOH, and the other chiral carbon). The (2R,3S) isomer possesses a plane of symmetry and is therefore achiral.

Another common example is 2,3-dibromobutane . The (2R,3S) isomer of 2,3-dibromobutane is a meso compound due to an internal plane of symmetry.[2]

Cyclic Meso Compounds

Meso compounds are also prevalent in cyclic systems. For instance, cis-1,2-dimethylcyclopropane is a meso compound. It has two chiral centers, but the plane of the ring acts as a plane of symmetry. In contrast, the trans-1,2-dimethylcyclopropane (B1237784) isomers are chiral and exist as a pair of enantiomers.[3]

Similarly, cis-1,2-disubstituted cyclohexanes with identical substituents often behave as meso compounds at room temperature due to rapid ring flipping, which averages out to a symmetrical structure.[3]

Experimental Protocol: Determination of Optical Activity by Polarimetry

The optical activity of a compound is measured using a polarimeter. The following is a generalized protocol for this procedure.

G Start Start Prepare_Sample 1. Prepare Sample Solution (Known Concentration) Start->Prepare_Sample Calibrate 2. Calibrate Polarimeter (with pure solvent) Prepare_Sample->Calibrate Fill_Cell 3. Fill Sample Cell (avoid air bubbles) Calibrate->Fill_Cell Measure_Rotation 4. Measure Observed Rotation (α) Fill_Cell->Measure_Rotation Calculate_SR 5. Calculate Specific Rotation [α] = α / (l * c) Measure_Rotation->Calculate_SR Analyze 6. Analyze Results (0° for meso, +/- for chiral) Calculate_SR->Analyze End End Analyze->End

Experimental workflow for polarimetry.

Objective: To determine the optical activity of a sample and calculate its specific rotation.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source)

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Instrument Warm-up: Turn on the polarimeter and the light source. Allow the instrument to warm up and stabilize as per the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh a known mass of the compound to be analyzed.

    • Dissolve the compound in a suitable achiral solvent (e.g., water, ethanol, chloroform) in a volumetric flask to a known volume. This gives the concentration (c) in g/mL.

  • Calibration (Zeroing):

    • Fill the polarimeter cell with the pure solvent.

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Rotate the analyzer to obtain the zero reading (minimum light transmission) and record this value. For modern digital polarimeters, this is often done by pressing a "zero" or "calibrate" button.

  • Measurement:

    • Empty the cell, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

    • Place the sample-filled cell back into the polarimeter.

    • Measure the angle of rotation. For manual polarimeters, this involves rotating the analyzer until the field of view is at its minimum intensity. For digital polarimeters, the reading is displayed directly. This is the observed rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([(\alpha)]) is calculated using the Biot's law equation: [(\alpha)]Tλ = α / (l × c) Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

      • T = temperature in degrees Celsius

      • λ = wavelength of light used (commonly the sodium D-line, 589 nm)

Interpretation of Results:

  • An observed rotation of 0° for a pure compound containing stereocenters is strong evidence that it is a meso compound.

  • A non-zero rotation indicates that the compound is chiral and optically active.

Conclusion

The optical inactivity of meso compounds is a fundamental concept in stereochemistry that underscores the importance of molecular symmetry. Despite the presence of multiple chiral centers, the existence of an internal symmetry element results in an achiral molecule. The principle of internal compensation provides a clear explanation for the lack of optical rotation in these compounds. For professionals in fields such as drug development and materials science, a thorough understanding of meso compounds is critical, as stereoisomers of a molecule can have vastly different biological activities and physical properties. The ability to identify and characterize meso compounds through an analysis of their structure and empirical data from techniques like polarimetry is an essential skill for the modern scientist.

References

Unraveling the Stereochemistry of Tartaric Acid: A Deep Dive into Meso-Tartrate's Molecular Symmetry and Chirality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the stereoisomeric forms of tartaric acid, with a particular focus on the molecular symmetry and unique chiral properties of meso-tartaric acid. By delving into its structural features, physical properties, and the nuanced reasons for its optical inactivity, this paper aims to provide a thorough understanding for professionals in the fields of chemistry and drug development where stereoisomerism is a critical consideration.

The Stereoisomers of Tartaric Acid: More Than a Single Molecule

Tartaric acid, a naturally occurring crystalline organic acid found in many fruits, most notably grapes, possesses two chiral centers.[1][2] This structural feature gives rise to three distinct stereoisomers: two enantiomers, (+)-tartaric acid and (-)-tartaric acid, and a diastereomer known as meso-tartaric acid.[2][3][4] The configurations of these isomers are designated as (2R,3R) for the dextrorotatory form, (2S,3S) for the levorotatory form, and (2R,3S) or (2S,3R) for the meso form.[1][2][5]

Meso-Tartaric Acid: An Achiral Diastereomer

A meso compound is characterized as an achiral molecule that contains chiral centers.[6][7] Meso-tartaric acid fits this definition perfectly. Despite the presence of two chiral carbons, the molecule as a whole is achiral due to an internal plane of symmetry.[6][8] This plane of symmetry bisects the molecule, making one half the mirror image of the other.[6] Consequently, the optical rotation caused by one chiral center is canceled out by the equal and opposite rotation of the other, a phenomenon known as internal compensation.[9][10][11] This results in meso-tartaric acid being optically inactive.[7][9][10][12][13]

The optical inactivity of meso-tartaric acid is a subject of deeper discussion, with some sources suggesting that it exists as a racemic mixture of interconverting chiral gauche conformations, leading to its bulk achiral properties.[14]

Comparative Physicochemical Properties

The stereoisomers of tartaric acid exhibit distinct physical properties, a critical consideration in their separation and identification. While the enantiomers, (+)- and (-)-tartaric acid, share identical physical properties except for the direction in which they rotate plane-polarized light, the meso form, being a diastereomer, has unique physical characteristics.[6][15]

Property(+)-Tartaric Acid(-)-Tartaric Acidmeso-Tartaric Acid
Melting Point (°C) 168–170168–170146–148
Specific Rotation [α]D +12°-12°
Density (g/cm³) 1.75981.75981.6660
Solubility at 20°C ( g/100 mL H₂O) 139.0139.0125.0
Data sourced from various chemical handbooks and literature.[6]

Visualizing the Stereochemical Relationships

The relationships between the different stereoisomers of tartaric acid can be effectively visualized using diagrams.

stereoisomers cluster_enantiomers Enantiomers 2R,3R (+)-Tartaric Acid 2S,3S (-)-Tartaric Acid 2R,3R->2S,3S Mirror Images meso meso-Tartaric Acid (2R,3S) 2R,3R->meso Diastereomers 2S,3S->meso Diastereomers

Stereochemical relationships of tartaric acid isomers.

The internal symmetry of meso-tartaric acid is the key to its achirality.

meso_symmetry cluster_meso meso-Tartaric Acid (Fischer Projection) COOH_top COOH C2 H—C—OH COOH_top->C2 C3 HO—C—H C2->C3 C2->C3 COOH_bottom COOH C3->COOH_bottom plane Internal Plane of Symmetry

Internal plane of symmetry in meso-tartaric acid.

Experimental Protocols

Preparation of meso-Tartaric Acid

Meso-tartaric acid can be synthesized from dibromosuccinic acid through a reaction with silver hydroxide.[1]

Reaction: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr

Procedure:

  • Dissolve dibromosuccinic acid in water.

  • Add a stoichiometric amount of freshly prepared silver hydroxide.

  • Stir the mixture at room temperature until the reaction is complete, indicated by the precipitation of silver bromide.

  • Filter the mixture to remove the silver bromide precipitate.

  • The resulting aqueous solution contains meso-tartaric acid and potentially some racemic tartaric acid.

Separation of meso-Tartaric Acid from Racemic Acid

The separation of meso-tartaric acid from the racemic mixture is achieved through crystallization, leveraging the difference in solubility between the two forms.[1]

Procedure:

  • Concentrate the aqueous solution obtained from the preparation step by gentle heating to induce crystallization.

  • Cool the solution slowly to room temperature.

  • Meso-tartaric acid, being more soluble, will remain in the solution while the less soluble racemic acid crystallizes out.

  • Filter the crystals of racemic acid.

  • Further concentrate the filtrate and cool to induce the crystallization of meso-tartaric acid.

  • The purity of the isolated meso-tartaric acid can be verified by measuring its melting point and observing the absence of optical rotation.

Conclusion

The study of meso-tartaric acid provides a quintessential example of how molecular symmetry dictates chirality. Despite possessing two chiral centers, its internal plane of symmetry renders it achiral and optically inactive. This unique characteristic, along with its distinct physical properties compared to its enantiomeric counterparts, makes it a subject of fundamental importance in stereochemistry. For professionals in drug development, a thorough understanding of such stereochemical nuances is paramount, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure.

References

The Natural Occurrence of Meso-Tartaric Acid in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartaric acid, a dihydroxy dicarboxylic acid, is a significant organic acid found in numerous fruits, playing a crucial role in their taste and chemical stability. It exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. This technical guide provides an in-depth analysis of the natural occurrence of meso-tartaric acid in fruits. A thorough review of existing scientific literature reveals that the predominant, and in most cases, the exclusive form of tartaric acid biosynthesized in fruits is L-(+)-tartaric acid. While meso-tartaric acid is a known stereoisomer, evidence for its natural occurrence in fresh, unprocessed fruits is not substantiated by current research. However, its formation is possible under specific processing conditions, such as the application of heat, which can induce epimerization of the naturally occurring L-(+)-tartaric acid. This guide details the stereochemistry of tartaric acid, its established biosynthetic pathway in plants, quantitative data on L-(+)-tartaric acid in various fruits for context, and the potential for meso-tartaric acid formation. Furthermore, it provides detailed experimental protocols for the extraction and stereoisomeric analysis of tartaric acid in fruit matrices.

Stereochemistry and Natural Occurrence of Tartaric Acid Isomers

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers, leading to the existence of three stereoisomers:

  • L-(+)-tartaric acid ((2R,3R)-tartaric acid): This is the dextrorotatory enantiomer and is the most common form found in nature.[1][2] It is the primary tartaric acid isomer present in grapes and many other fruits.[1][3]

  • D-(-)-tartaric acid ((2S,3S)-tartaric acid): This is the levorotatory enantiomer and is rare in nature, though it has been found in the fruits and leaves of certain plants. It is primarily produced synthetically.

  • Meso-tartaric acid ((2R,3S)-tartaric acid): This is an achiral diastereomer, meaning it is superimposable on its mirror image and thus optically inactive. This is due to an internal plane of symmetry. Meso-tartaric acid is not considered a primary product of plant biosynthesis.[4]

While L-(+)-tartaric acid is widespread in the plant kingdom, particularly in grapes, tamarinds, bananas, and avocados, the natural occurrence of meso-tartaric acid in fresh fruits has not been documented in scientific literature.[2][5] Studies involving the feeding of labeled precursors to plants have shown the formation of labeled L-(+)-tartaric acid, with no evidence for the formation of labeled meso-tartaric acid.

Quantitative Data on Tartaric Acid in Fruits

The following table summarizes the concentration of L-(+)-tartaric acid in various fruits. It is important to note that there is a lack of quantitative data for meso-tartaric acid in these natural sources, underscoring its likely absence.

FruitL-(+)-Tartaric Acid ConcentrationReference(s)
Grapes (Vitis vinifera)1.28 - 7.48 g/L[6][7]
Tamarind (Tamarindus indica)High concentrations[2][5]
Avocado (Persea americana)Present[2][5]
Banana (Musa spp.)Present[2][5]
Sweet Cherry (Prunus avium)Significant levels[3]
Blueberry (Vaccinium spp.)Significant levels[3]
Citrus FruitsTrace amounts[2][3]

Potential for Meso-Tartaric Acid Formation During Processing

Although not naturally present in fresh fruits, meso-tartaric acid can be formed from L-(+)-tartaric acid under certain conditions. Heating L-(+)-tartaric acid in an aqueous solution can lead to epimerization at one of the chiral centers, resulting in the formation of a mixture of racemic acid (a 1:1 mixture of L-(+)- and D-(-)-tartaric acid) and meso-tartaric acid.[8] This is a critical consideration for processed fruit products, such as jams, jellies, and juices, which undergo heat treatment. The presence of meso-tartaric acid in such products would likely be an indicator of processing-induced chemical changes rather than natural occurrence.

Biosynthesis of L-(+)-Tartaric Acid in Plants

The primary pathway for the biosynthesis of L-(+)-tartaric acid in plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C).[3] The pathway involves several enzymatic steps.

Tartaric Acid Biosynthesis Biosynthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid L-Ascorbic Acid L-Ascorbic Acid 2-keto-L-gulonic acid 2-keto-L-gulonic acid L-Ascorbic Acid->2-keto-L-gulonic acid Oxidation L-Idonic acid L-Idonic acid 2-keto-L-gulonic acid->L-Idonic acid Reduction 5-keto-D-gluconic acid 5-keto-D-gluconic acid L-Idonic acid->5-keto-D-gluconic acid L-Idonate Dehydrogenase L-threo-tetruronic acid L-threo-tetruronic acid 5-keto-D-gluconic acid->L-threo-tetruronic acid Cleavage L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-threo-tetruronic acid->L-(+)-Tartaric Acid Oxidation

Biosynthesis of L-(+)-Tartaric Acid

Experimental Protocols for Stereoisomeric Analysis

The determination of the stereoisomeric composition of tartaric acid in a fruit matrix requires specialized analytical techniques capable of separating chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Capillary Electrophoresis (CE) with a chiral selector are the most common methods.

Sample Preparation
  • Homogenization: A representative sample of the fruit tissue is homogenized in a blender or with a mortar and pestle.

  • Extraction: The homogenized sample is extracted with a suitable solvent, typically a polar solvent like water or a water/methanol mixture. The extraction is often facilitated by sonication or shaking.

  • Clarification: The crude extract is centrifuged or filtered to remove solid debris.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE step may be necessary to remove interfering compounds such as sugars and pigments. An anion exchange SPE cartridge is commonly used to retain the organic acids, which are then eluted with a stronger acidic solution.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The different stereoisomers of tartaric acid interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives), is essential.

  • Mobile Phase: The mobile phase composition depends on the specific chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., aqueous buffers with organic modifiers).

  • Detection: Tartaric acid can be detected by UV absorbance at a low wavelength, typically around 210 nm.

  • Quantification: Quantification is achieved by comparing the peak areas of the separated isomers to those of known standards.

Capillary Electrophoresis (CE)
  • Principle: In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. To separate enantiomers, a chiral selector is added to the background electrolyte. The chiral selector forms transient diastereomeric complexes with the tartaric acid enantiomers, which have different electrophoretic mobilities.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte: A buffer solution containing a chiral selector, such as a cyclodextrin (B1172386) derivative.

  • Detection: Similar to HPLC, UV detection at a low wavelength is used.

  • Quantification: Peak areas are compared to those of standards for quantification.

Experimental_Workflow General Workflow for Tartaric Acid Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Fruit_Sample Fruit_Sample Homogenization Homogenization Fruit_Sample->Homogenization Extraction Extraction Homogenization->Extraction Clarification Clarification Extraction->Clarification SPE_Cleanup Solid-Phase Extraction (SPE) Clarification->SPE_Cleanup Chiral_HPLC Chiral HPLC SPE_Cleanup->Chiral_HPLC CE Capillary Electrophoresis SPE_Cleanup->CE UV_Detection UV Detection Chiral_HPLC->UV_Detection CE->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Workflow for Tartaric Acid Isomer Analysis

Conclusion

The available scientific evidence strongly indicates that meso-tartaric acid does not occur naturally in fresh fruits. The biosynthesis in plants is stereospecific, leading to the formation of L-(+)-tartaric acid. The presence of meso-tartaric acid in a fruit-based product is likely a consequence of heat-induced epimerization of L-(+)-tartaric acid during processing. For researchers and professionals in drug development, it is crucial to employ robust chiral analytical methods to accurately determine the stereoisomeric profile of tartaric acid, as the physiological and toxicological properties of different isomers can vary. The experimental protocols outlined in this guide provide a framework for achieving accurate and reliable quantification of tartaric acid stereoisomers in fruit and fruit-derived products.

References

Meso-Tartaric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of meso-tartaric acid, focusing on its chemical identification, safety data, and relevant experimental procedures. The information is intended to support research, development, and safety management in laboratory and industrial settings.

Chemical Identification and Properties

Meso-tartaric acid is a non-optically active, diastereomeric form of tartaric acid. It is an achiral compound despite having two chiral centers, due to an internal plane of symmetry. It is important to distinguish between the anhydrous form and the monohydrate, as they have different CAS numbers and physical properties.

Table 1: Chemical Identifiers for Meso-Tartaric Acid

FormCAS Registry NumberEC Number
Anhydrous147-73-9[1][2][3][4]205-696-1[4]
Monohydrate5990-63-6[5]205-696-1[5]

Table 2: Physicochemical Properties of Meso-Tartaric Acid

PropertyValue
Molecular FormulaC₄H₆O₆[1][2][3]
Molecular Weight (Anhydrous)150.09 g/mol [2][3]
Molecular Weight (Monohydrate)168.10 g/mol [5]
AppearanceWhite crystalline powder[5][6]
Melting Point (Anhydrous)165-166 °C[3][5]
Melting Point (Monohydrate)75 °C[6]

Safety Data and Hazard Information

The following safety data is compiled from various Safety Data Sheets (SDS). It is crucial to consult the specific SDS for the product in use before handling.

Table 3: GHS Hazard Identification

Hazard ClassHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[6]
Eye Irritation (Category 2A) / Serious Eye Damage (Category 1)H319: Causes serious eye irritation.[6] / H318: Causes serious eye damage.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[7]

Table 4: Handling and First Aid

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, safety goggles conforming to EN166 or NIOSH standards, and appropriate respiratory protection if dust is generated.[6][8]
Handling Avoid dust formation.[7][8] Avoid contact with skin and eyes.[7][8] Use in a well-ventilated area.[7] Wash hands thoroughly after handling.[6]
Storage Keep container tightly closed in a dry and well-ventilated place.[6][7]
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention.[6]
In case of Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice.[6]
In case of Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
In case of Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[7]

Toxicological and ecological data for meso-tartaric acid are limited. Most available safety data sheets indicate "no data available" for carcinogenicity, mutagenicity, and environmental hazards.[7][8]

Experimental Protocols

Synthesis of Meso-Tartaric Acid

Several methods for the synthesis of meso-tartaric acid have been reported.

Method 1: Hydrolysis of Racemic (2,3)-Epoxy Sodium Succinate (B1194679)

This method involves a two-step process:

  • Alkaline Ring Opening: Racemic (2,3)-epoxy sodium succinate is hydrolyzed through an alkaline ring-opening reaction to yield meso-sodium tartrate.

  • Acidification: The resulting meso-sodium tartrate is then acidified with sulfuric acid to produce meso-tartaric acid.[7]

Method 2: Isomerization of D-Tartaric Acid

A mixture of racemic acid and meso-tartaric acid can be formed by heating an aqueous solution of dextro-tartaric acid at 165 °C for approximately two days.[5]

Method 3: From Dibromosuccinic Acid

Meso-tartaric acid can be prepared by treating dibromosuccinic acid with silver hydroxide.[5] Reaction: HO₂CCHBrCHBrCO₂H + 2 AgOH → HO₂CCH(OH)CH(OH)CO₂H + 2 AgBr

Purification Protocol

A common method for the purification of meso-tartaric acid is crystallization.

  • Dissolution: Dissolve the crude meso-tartaric acid in a minimum amount of hot water.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals.

  • Washing: Wash the collected crystals with cold methanol.

  • Drying: Dry the purified crystals at 60°C under vacuum.[3]

Visualized Relationships

Stereoisomers of Tartaric Acid

Tartaric acid has two chiral centers, leading to three stereoisomers: the enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral diastereomer, meso-tartaric acid.

Tartaric_Acid_Isomers cluster_enantiomers Enantiomers (Optically Active) cluster_meso Diastereomer (Optically Inactive) L_tartaric L-(+)-Tartaric Acid D_tartaric D-(-)-Tartaric Acid L_tartaric->D_tartaric mirror images meso_tartaric Meso-Tartaric Acid L_tartaric->meso_tartaric diastereomeric relationship D_tartaric->meso_tartaric diastereomeric relationship

Caption: Relationship between the stereoisomers of tartaric acid.

References

Solubility of Meso-Tartrate in Diverse Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-tartaric acid and its salts (meso-tartrates) in various solvents. The document is structured to offer readily accessible quantitative data, detailed experimental methodologies for solubility determination, and visualizations of key chemical principles governing solubility. This information is critical for applications in chemical synthesis, purification, formulation development, and analytical chemistry.

Quantitative Solubility Data

The solubility of meso-tartaric acid is highest in water and generally lower in organic solvents. The presence of two carboxylic acid and two hydroxyl groups allows for strong hydrogen bonding with polar solvents.

Solubility of Meso-Tartaric Acid

The following table summarizes the available quantitative and qualitative solubility data for meso-tartaric acid in various solvents. It is important to note that quantitative data for meso-tartaric acid in organic solvents is not extensively available in the public domain.

SolventTemperature (°C)Solubility
Water20125 g / 100 mL[1]
Water201400 g/L (equivalent to 140 g/100 mL)[2]
Water251250 g/L (for monohydrate, equivalent to 125 g/100 mL)
Ethanol-Soluble[3][4]
Diethyl Ether-Poorly soluble[3]
Glacial Acetic Acid-Poorly soluble[3]
Isobutanol-Poorly soluble[3]
Chloroform-Insoluble[3]
Dichloromethane-Insoluble[3]
Comparative Solubility of Tartaric Acid Isomers

To provide a broader context, the following table presents the solubility of L-(+)-tartaric acid and DL-tartaric acid in various organic solvents. While not the meso-isomer, this data offers insight into how tartaric acid, in general, behaves in these solvents.

SolventIsomerTemperature (°C)Solubility
Methanol (B129727)L-(+)-tartaric acid-1 g / 1.7 mL
EthanolL-(+)-tartaric acid-1 g / 3 mL
PropanolL-(+)-tartaric acid-1 g / 10.5 mL
EtherL-(+)-tartaric acid-1 g / 250 mL
WaterL-(+)-tartaric acid20139 g / 100 mL[1]
WaterDL-tartaric acid2020.6 g / 100 mL
MethanolDL-tartaric acid25Data available in mole fraction
EthanolDL-tartaric acid25Data available in mole fraction
N-methylpyrrolidone (NMP)DL-tartaric acid25Data available in mole fraction[5]
N,N-dimethylformamide (DMF)DL-tartaric acid25Data available in mole fraction[5]
N,N-dimethylacetamide (DMAC)DL-tartaric acid25Data available in mole fraction[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like meso-tartaric acid. The "shake-flask" method followed by a quantitative analysis technique is the most common and reliable approach for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: A surplus of the solid solute is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Meso-tartaric acid (or its salt)

  • Solvent of interest

  • Conical flasks or vials with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or titrator)

Procedure:

  • Preparation: Add an excess amount of meso-tartaric acid to a series of flasks containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the flasks and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the flasks at a constant speed.

  • Sampling: At predetermined time intervals (e.g., 24, 48, and 72 hours), cease agitation and allow the undissolved solid to settle.

  • Sample Clarification: Carefully withdraw a sample from the supernatant. Immediately filter the sample to remove any undissolved solid particles.

  • Analysis: Analyze the concentration of meso-tartaric acid in the filtrate using a validated analytical method.

  • Equilibrium Confirmation: Equilibrium is reached when the concentration of the solute in consecutive samples is constant (e.g., within ±5%).

Quantitative Analysis of Solute Concentration

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of an aqueous buffer (like phosphate (B84403) buffer at a low pH) and an organic modifier (like methanol or acetonitrile).

  • Standard Solutions: Prepare a series of standard solutions of meso-tartaric acid of known concentrations in the solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the filtered sample from the solubility experiment and determine its concentration from the calibration curve.

2.2.2. Gravimetric Method

  • Procedure: Accurately weigh a specific volume of the filtered saturated solution. Evaporate the solvent completely under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).

  • Calculation: Weigh the remaining solid residue. The solubility can be calculated as the mass of the residue per volume or mass of the solvent.

Visualizations

pH-Dependent Speciation of Meso-Tartaric Acid

The solubility of meso-tartaric acid in aqueous solutions is significantly influenced by pH. As a diprotic acid, it can exist in three forms: the fully protonated acid (H₂A), the monovalent anion (HA⁻), and the divalent anion (A²⁻). The relative concentration of these species is dependent on the pH of the solution and the acid dissociation constants (pKa values) of meso-tartaric acid (pKa₁ ≈ 3.22, pKa₂ ≈ 4.85)[3].

G cluster_pH pH Scale cluster_species Dominant Species pH_low Low pH (pH < pKa1) pH_mid Intermediate pH (pKa1 < pH < pKa2) H2A H₂A (meso-tartaric acid) pH_low->H2A Dominant Species pH_high High pH (pH > pKa2) HA_minus HA⁻ (meso-bitartrate) pH_mid->HA_minus Dominant Species A_2minus A²⁻ (meso-tartrate) pH_high->A_2minus Dominant Species

Caption: pH-dependent speciation of meso-tartaric acid.

General Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

G arrow arrow start Start prep Prepare Slurry (Excess Solute in Solvent) start->prep equilibrate Equilibrate (Constant Temperature & Agitation) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter Sample sample->filter analyze Analyze Concentration (e.g., HPLC, Titration) filter->analyze check_eq Check for Equilibrium analyze->check_eq check_eq->equilibrate No end End (Solubility Determined) check_eq->end Yes

Caption: Experimental workflow for solubility determination.

References

Unveiling the Achiral Chiral: A Technical Guide to the Theoretical Basis and Practical Implications of Meso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of meso compounds, from their theoretical underpinnings to their practical applications in stereoselective synthesis and beyond. This whitepaper delves into the core principles of stereochemistry that govern the existence of these unique achiral molecules, which possess chiral centers yet are optically inactive due to internal symmetry.

The existence of meso compounds is fundamentally rooted in the principles of stereochemistry and molecular symmetry. A molecule that is superimposable on its mirror image is achiral and will not rotate plane-polarized light.[1] Meso compounds are a special class of achiral compounds that contain two or more stereocenters.[2][3] The defining characteristic of a meso compound is the presence of an internal plane of symmetry that divides the molecule into two halves that are mirror images of each other.[2][3] This internal mirror plane results in the cancellation of the optical rotation contributions from the individual chiral centers, rendering the molecule as a whole optically inactive.[4]

For a molecule to be classified as meso, it must meet two primary criteria: it must contain two or more stereocenters, and it must possess an internal plane of symmetry.[2] Consequently, the stereochemical configurations of the stereocenters in a meso compound are related in a specific way; for instance, in a molecule with two stereocenters, one will have an 'R' configuration while the other has an 'S' configuration.[2]

Distinguishing Meso Compounds from Other Stereoisomers

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This category includes enantiomers, diastereomers, and meso compounds.

  • Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

  • Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

  • Meso compounds are achiral diastereomers of chiral stereoisomers.[4] They are superimposable on their mirror images and are optically inactive.[2]

A classic example illustrating these relationships is tartaric acid, which has two chiral centers and exists as three stereoisomers: a pair of enantiomers ((+)-tartaric acid and (-)-tartaric acid) and a meso compound (meso-tartaric acid).[5][6] The meso form is a diastereomer of both the (+) and (-) enantiomers.

Quantitative Data on Stereoisomers

The differences in physical properties between diastereomers, including meso compounds, are crucial for their separation. Enantiomers, on the other hand, share identical physical properties in an achiral environment, making their separation more challenging.

Table 1: Physical Properties of Tartaric Acid Stereoisomers

Property(+)-Tartaric Acid(-)-Tartaric Acidmeso-Tartaric Acid
Melting Point (°C)171–174171–174146–148
Specific Rotation ([(\alpha)]_D)+12.7-12.70
Density (g/cm³)1.761.761.666
Solubility ( g/100 mL H₂O at 20°C)139139125

The Role of Meso Compounds in Drug Development and Asymmetric Synthesis

While the direct use of meso compounds as active pharmaceutical ingredients is less common than chiral molecules, their unique stereochemical properties are strategically employed in asymmetric synthesis to produce enantiomerically pure drugs.[7][8] The "meso trick" is a known strategy in retrosynthetic analysis where a symmetrical meso compound can be desymmetrized to generate a chiral molecule.[9] This approach can be more efficient than starting from a racemic mixture and performing a resolution.

The broader field of stereochemistry is of paramount importance in pharmacology. The enantiomers of a chiral drug can exhibit significantly different pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[10][11] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even toxic (the distomer). Therefore, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry.

Experimental Protocols for Identification and Separation

A variety of experimental techniques are employed to identify and separate meso compounds from their chiral stereoisomers.

Identification of Meso Compounds

Polarimetry: This technique measures the rotation of plane-polarized light by a sample. A meso compound will show no optical rotation (an angle of rotation of 0°).

  • Protocol for Polarimetry:

    • Prepare a solution of the compound of a known concentration.

    • Calibrate the polarimeter with a blank solvent.

    • Fill the sample cell with the solution, ensuring no air bubbles are in the light path.

    • Measure the angle of rotation. An observed rotation of zero is indicative of a meso compound or a racemic mixture.

Separation of Meso Compounds from Enantiomers

Since meso compounds are diastereomers of enantiomers, they can be separated based on their different physical properties, such as solubility, melting point, or chromatographic retention.

Fractional Crystallization: This method exploits the differences in solubility between diastereomers.

Chiral Column Chromatography: This is a powerful technique for separating stereoisomers.

  • Protocol for Chiral HPLC Separation of cis- and trans-2-Butene-1,4-diol:

    • Column: (S,S)-Whelk-O 1 chiral column.

    • Mobile Phase: Hexane-ethanol (97:3, v/v).

    • Detection: UV detector.

    • Procedure:

      • Dissolve the mixture of isomers in the mobile phase.

      • Inject the sample onto the column.

      • The isomers will separate based on their differential interactions with the chiral stationary phase, resulting in different retention times. The resolution of the cis and trans isomers under these conditions was found to be 2.61.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation: This classic method involves converting a racemic mixture of an acidic or basic compound into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent.

  • Protocol for the Resolution of Racemic α-Methylbenzylamine:

    • Dissolve (+)-tartaric acid (the chiral resolving agent) in methanol.

    • Add the racemic α-methylbenzylamine to the solution. The exothermic reaction forms diastereomeric salts: (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate.

    • Allow the solution to cool, inducing the crystallization of the less soluble diastereomeric salt. In this case, the (S)-amine-(R,R)-tartrate salt preferentially crystallizes from methanol.

    • Collect the crystals by suction filtration.

    • Liberate the enantiomerically enriched amine from the salt by treatment with a strong base, such as sodium hydroxide.

    • Extract the free amine with an organic solvent, such as diethyl ether.

    • The purity of the resolved amine can be confirmed by polarimetry.

Visualizing Key Concepts

To further elucidate the theoretical basis of meso compounds, the following diagrams illustrate the key relationships and workflows.

Stereoisomer_Relationships Stereoisomers Stereoisomers Enantiomers Enantiomers Stereoisomers->Enantiomers Non-superimposable mirror images Diastereomers Diastereomers Stereoisomers->Diastereomers Not mirror images Meso Meso Diastereomers->Meso Achiral subclass

Relationship between different types of stereoisomers.

Meso_Compound_Symmetry cluster_Meso Meso Compound cluster_OpticalActivity Optical Activity C1 Chiral Center (R-config) C2 Chiral Center (S-config) C1->C2 Internal Plane of Symmetry Rotation_R Rotation (+α) Net_Rotation Net Rotation = 0 Rotation_R->Net_Rotation Rotation_S Rotation (-α) Rotation_S->Net_Rotation

Internal symmetry of a meso compound leading to optical inactivity.

Chiral_Resolution_Workflow Racemic Racemic Mixture (R- and S-enantiomers) Diastereomers Mixture of Diastereomers (R,R' and S,R') Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., pure R'-isomer) ResolvingAgent->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Diastereomer1 Isolated Diastereomer 1 (e.g., R,R') Separation->Diastereomer1 Diastereomer2 Isolated Diastereomer 2 (e.g., S,R') Separation->Diastereomer2 Liberation1 Liberate Enantiomer Diastereomer1->Liberation1 Liberation2 Liberate Enantiomer Diastereomer2->Liberation2 Enantiomer1 Pure Enantiomer 1 (R-isomer) Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (S-isomer) Liberation2->Enantiomer2

Workflow for the resolution of a racemic mixture via diastereomer formation.

This technical guide provides a solid foundation for understanding the theoretical and practical aspects of meso compounds. For researchers in drug discovery and development, a thorough grasp of these stereochemical principles is essential for the rational design and synthesis of effective and safe therapeutics.

References

Spectroscopic Analysis of Meso-Tartaric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meso-tartaric acid, a diastereomer of tartaric acid, is an achiral molecule possessing two stereocenters of opposite configuration. This unique structural feature imparts distinct spectroscopic properties. This technical guide provides an in-depth analysis of meso-tartaric acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable data and experimental protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For meso-tartaric acid, both ¹H and ¹³C NMR are instrumental in confirming its identity and purity.

¹H NMR Spectroscopy Data

The proton NMR spectrum of meso-tartaric acid is relatively simple due to the molecule's symmetry.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~4.5Singlet2H2 x -CH(OH)
~11.5Broad Singlet2H2 x -COOH

Note: The chemical shift of the acidic proton (-COOH) can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum further confirms the symmetrical nature of meso-tartaric acid.[1]

Chemical Shift (δ) ppm Assignment
~742 x -CH(OH)
~1752 x -COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectrum of meso-tartaric acid shows characteristic absorptions for the hydroxyl and carboxylic acid groups.[3][4][5]

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Vibration Functional Group
3500 - 2500Strong, Very BroadO-H StretchCarboxylic Acid O-H and Alcohol O-H
~1730Strong, SharpC=O StretchCarboxylic Acid C=O
1450 - 1300MediumO-H BendCarboxylic Acid O-H
1300 - 1000StrongC-O StretchAlcohol and Carboxylic Acid C-O

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

1. NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of meso-tartaric acid for NMR analysis.

Materials:

  • Meso-tartaric acid (5-25 mg)[6]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆), 0.6-0.7 mL

  • NMR tube and cap

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of dry meso-tartaric acid.[6]

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette. Deuterium (B1214612) oxide (D₂O) is a common solvent for tartaric acid.[1][7]

    • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the ¹H NMR spectrum. A standard pulse-acquire experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and enhance sensitivity.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard like TMS.[8]

2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Materials:

  • Meso-tartaric acid (a small amount)

  • Spatula

  • ATR-FTIR Spectrometer

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis:

    • Place a small amount of meso-tartaric acid powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR anvil and apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Clean the ATR crystal and anvil thoroughly after the measurement.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks in the final spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like meso-tartaric acid.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Meso-Tartaric Acid cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Meso-Tartaric Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc NMR_Analysis Analyze Chemical Shifts, Integration, Multiplicity NMR_Proc->NMR_Analysis IR_Analysis Analyze Absorption Frequencies (Functional Groups) IR_Proc->IR_Analysis Structure_Elucidation Structural Confirmation of Meso-Tartaric Acid NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of meso-tartaric acid.

References

thermodynamic stability of tartaric acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Stability of Tartaric Acid Isomers

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the thermodynamic stability of the four primary isomers of tartaric acid: L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, and the racemic mixture (DL)-tartaric acid. Understanding the relative stability of these stereoisomers is critical in pharmaceuticals, food science, and chiral synthesis, where specific isomeric forms can dictate biological activity, shelf-life, and product quality.

Introduction to Tartaric Acid Isomerism

Tartaric acid (2,3-dihydroxybutanedioic acid) is a chiral molecule containing two stereocenters. This structure gives rise to four stereoisomers. The relationships between these isomers are fundamental to understanding their differing physical and thermodynamic properties.

  • Enantiomers: L-(+)-tartaric acid and D-(-)-tartaric acid are non-superimposable mirror images of each other. In isolation, enantiomers possess identical physical properties such as melting point, solubility, and thermodynamic stability.[1][2]

  • Diastereomers: The meso form is a diastereomer of both the L-(+) and D-(-) isomers. Unlike enantiomers, diastereomers have distinct physical properties and different levels of thermodynamic stability.

  • Meso Compound: Meso-tartaric acid contains two stereocenters but is achiral overall due to an internal plane of symmetry. This internal symmetry cancels out any optical activity.[3][4]

  • Racemic Mixture: The racemic form, (DL)-tartaric acid, is a 1:1 equimolar mixture of the L-(+) and D-(-) enantiomers. It often crystallizes as a distinct racemic compound with physical properties that differ from the pure enantiomers.[1]

The stereochemical relationships between the isomers of tartaric acid are visualized below.

G cluster_enantiomers Enantiomers (Mirror Images) L_TA L-(+)-Tartaric Acid (2R, 3R) D_TA D-(-)-Tartaric Acid (2S, 3S) L_TA->D_TA Enantiomers Meso_TA meso-Tartaric Acid (2R, 3S) L_TA->Meso_TA Diastereomers Racemic Racemic (DL)-Tartaric Acid (1:1 Mixture of L & D) L_TA->Racemic D_TA->Meso_TA Diastereomers D_TA->Racemic

Figure 1: Stereochemical relationships of tartaric acid isomers.

Quantitative Thermodynamic Data

The thermodynamic stability of a crystalline solid is reflected in properties such as its enthalpy of formation and melting point. A more negative enthalpy of formation indicates greater energetic stability. A higher melting point generally suggests a more stable crystal lattice, requiring more energy to disrupt.

PropertyL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric Acid(DL)-Racemic Tartaric Acid
Melting Point (°C) 169 - 172[5][6]172 - 174[7]165 - 166[5][7]206 - 212[5][7][8]
Standard Enthalpy of Combustion, ΔcH° (kJ/mol) -1159.3[9]-1159.3 (theoretical)Not Available-1154.0[10][11]
Standard Enthalpy of Formation, ΔfH° (kJ/mol) -1272.2 (calculated)[9]-1272.2 (theoretical)Not Available-1278.0 (calculated)[10]
Water Solubility (g/L at 20-25°C) 1330[5]1330 (theoretical)1250[5]210[5][7]

Analysis of Stability:

  • The racemic (DL) form exhibits a significantly higher melting point (206-212 °C) compared to the pure enantiomers (~170 °C) and the meso form (~166 °C).[5][7][8] This indicates that the crystal lattice of the racemic compound is substantially more stable than that of the other isomers.

  • The meso isomer has the lowest melting point, suggesting it has the least stable crystal lattice among the four forms.[5][7]

  • The significantly lower solubility of the racemic mixture compared to the other isomers is another indicator of its higher lattice energy and stability.[5]

Experimental Protocols for Stability Assessment

The determination of thermodynamic stability relies on precise calorimetric and thermal analysis techniques. The primary methods cited in the literature for tartaric acid and related compounds are detailed below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine melting points, transition enthalpies, and heat capacities.[12][13]

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the tartaric acid isomer (typically 3-7 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 40 mL/min) to provide a stable thermal atmosphere.

  • Thermal Program: The temperature of the cell is increased at a constant, linear heating rate (e.g., 5 or 10 K/min).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference. An endothermic event, such as melting, appears as a peak on the DSC thermogram.

  • Analysis: The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus), a direct measure of the energy required to break the crystal lattice.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a high-temperature-resistant TGA pan (e.g., platinum or ceramic).

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with a controlled atmosphere (e.g., nitrogen for inert decomposition, or oxygen/air for oxidative decomposition).

  • Thermal Program: The furnace temperature is increased at a constant rate.

  • Data Acquisition: The mass of the sample is continuously recorded. A plot of mass versus temperature is generated.

  • Analysis: The temperature at which significant mass loss begins indicates the onset of thermal decomposition. For L- and D-tartaric acid, decomposition has been observed to start around 443 K (170 °C).[13]

The general workflow for conducting a thermal stability analysis using these techniques is illustrated below.

G cluster_workflow Experimental Workflow for Thermal Stability Analysis Start Sample Preparation (Weighing & Encapsulation) DSC Differential Scanning Calorimetry (DSC) (Controlled Heating) Start->DSC TGA Thermogravimetric Analysis (TGA) (Controlled Heating) Start->TGA Data_DSC DSC Thermogram (Heat Flow vs. Temp) DSC->Data_DSC Data_TGA TGA Curve (Mass % vs. Temp) TGA->Data_TGA Analysis Data Analysis & Interpretation Data_DSC->Analysis Data_TGA->Analysis End Stability Profile Analysis->End Determine Melting Point, Decomposition Temp, Enthalpy of Fusion

Figure 2: General workflow for thermal analysis of tartaric acid isomers.
Bomb Calorimetry

Bomb calorimetry is a type of constant-volume calorimetry used to determine the heat of combustion of a substance. From this value, the standard enthalpy of formation (ΔfH°) can be calculated, providing a fundamental measure of the compound's thermodynamic stability.

Methodology:

  • Sample Preparation: A precisely weighed pellet of the tartaric acid isomer is placed in a sample holder inside a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated outer container (the calorimeter). The initial temperature of the water is recorded precisely.

  • Ignition: The sample is ignited electrically via a fuse wire. The complete combustion of the organic material causes a rapid release of heat.

  • Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

  • Calculation: The heat of combustion is calculated based on the temperature change and the predetermined heat capacity of the calorimeter system. Corrections are applied (e.g., for the heat from the ignition wire) to obtain the standard enthalpy of combustion. The NIST database provides values for the enthalpy of combustion for (R,R)-tartaric acid and the racemic mixture determined by this method.[9][11]

Conclusion

The is primarily dictated by the intermolecular forces within their crystal lattices. Quantitative data from melting points and enthalpy of formation clearly indicate that the racemic (DL)-tartaric acid is the most thermodynamically stable crystalline form. This enhanced stability is attributed to more efficient crystal packing and stronger hydrogen bonding between the opposite enantiomers in the racemic compound compared to the interactions between identical molecules in the pure enantiomeric crystals. The meso isomer is the least stable, likely due to steric hindrance and less favorable packing. These differences are critical for drug formulation and material science, where controlling the solid-state form is essential for ensuring product stability, bioavailability, and performance.

References

The Metabolic Journey of meso-Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Tartrate, a stereoisomer of tartaric acid, is a fascinating, albeit often overlooked, metabolite in various biological systems. Unlike its more common L-(+)-tartrate counterpart, which is widespread in plants, this compound's presence and metabolic pathways are more specific, primarily characterized in microbial systems.[1] This technical guide provides a comprehensive overview of this compound as a metabolite, detailing its metabolic pathways, the enzymes involved, and the analytical methodologies for its study. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into the unique metabolic roles and potential applications of this molecule.

Metabolic Pathways of this compound

The metabolism of this compound has been primarily elucidated in bacterial species, particularly within the genera Pseudomonas and Rhodopseudomonas. These microorganisms have evolved specific enzymatic machinery to utilize this compound as a carbon and energy source. In contrast, the metabolic fate of this compound in mammalian systems is not well-defined, with evidence suggesting that most ingested tartrates are metabolized by the gut microbiota.[1][2]

Bacterial Degradation of this compound

Two primary enzymatic pathways for this compound degradation in bacteria have been identified: dehydrogenation and dehydration.

  • Dehydrogenation Pathway: In some bacteria, the initial step in this compound catabolism is its oxidation. This reaction is catalyzed by This compound dehydrogenase , an NAD+-dependent enzyme that converts this compound to dihydroxyfumarate.[3] This pathway is a key entry point of this compound into central metabolism.

  • Decarboxylation Pathway in Rhodopseudomonas sphaeroides : This bacterium possesses a bifunctional enzyme, L-(+)-tartrate dehydrogenase-D-(+)-malate dehydrogenase, which also exhibits this compound decarboxylase activity. This enzyme catalyzes the conversion of meso-tartaric acid to D(-)-glyceric acid and CO2 in a reaction that requires NAD+ and divalent (Mn2+ or Mg2+) and monovalent (NH4+ or K+) cations.[4]

  • Dehydration Pathway in Pseudomonas putida : Pseudomonas putida has been shown to possess a This compound dehydratase . This enzyme catalyzes the dehydration of this compound. This enzyme is inducible by the presence of this compound in the growth medium.[5]

The following diagram illustrates the known bacterial metabolic pathways for this compound.

meso_tartrate_metabolism cluster_rhodopseudomonas Rhodopseudomonas sphaeroides cluster_pseudomonas Pseudomonas putida meso_tartrate This compound dihydroxyfumarate Dihydroxyfumarate meso_tartrate->dihydroxyfumarate This compound Dehydrogenase (NAD+ -> NADH) d_glyceric_acid D(-)-Glyceric Acid + CO2 meso_tartrate->d_glyceric_acid Bifunctional L(+)-tartrate dehydrogenase-D(+)-malate dehydrogenase (NAD+, Mn2+/Mg2+) dehydrated_intermediate Dehydrated Intermediate meso_tartrate->dehydrated_intermediate This compound Dehydratase central_metabolism Central Metabolism dihydroxyfumarate->central_metabolism d_glyceric_acid->central_metabolism dehydrated_intermediate->central_metabolism enzyme_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, NAD+, this compound) start->prepare_reagents mix_reagents Mix Buffer, NAD+, and Enzyme in Cuvette prepare_reagents->mix_reagents incubate Incubate at 25°C (5 min) mix_reagents->incubate add_substrate Add this compound to Initiate Reaction incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end hplc_quantification_logic cluster_prep Sample and Standard Preparation sample Biological Sample sample_prep Extraction and Filtration sample->sample_prep standard This compound Standard standard_prep Serial Dilution standard->standard_prep hplc Chiral HPLC Analysis sample_prep->hplc standard_prep->hplc chromatogram Chromatogram Generation hplc->chromatogram peak_area Peak Area Measurement chromatogram->peak_area std_curve Standard Curve Plotting peak_area->std_curve from Standards quantification Concentration Calculation peak_area->quantification from Sample std_curve->quantification result Quantitative Result quantification->result

References

Methodological & Application

Application Notes and Protocols: Utilizing Meso-Tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tartaric acid, an achiral and inexpensive diastereomer of tartaric acid, serves as a valuable C4 building block in asymmetric synthesis. Its prochiral nature, possessing a plane of symmetry and two enantiotopic functional groups, allows for highly selective desymmetrization reactions to generate chiral molecules with defined stereochemistry. This unique characteristic makes it an attractive starting material for the synthesis of a wide range of chiral ligands, catalysts, and bioactive molecules, contributing significantly to the fields of organic synthesis and drug development.

These application notes provide detailed protocols and quantitative data for key asymmetric transformations starting from meso-tartaric acid and its derivatives. The methodologies highlighted herein demonstrate the versatility of this scaffold in constructing complex chiral architectures.

Application 1: Enantioselective Synthesis of (+)- and (–)-Isoterrein

Isoterrein, a biologically active fungal metabolite, can be synthesized in both its enantiomeric forms starting from meso-tartaric acid. The key strategic element of this synthesis is the desymmetrization of a meso-tartrate derivative through condensation with a chiral auxiliary, followed by a series of stereocontrolled transformations. The following protocol is based on the synthetic route developed by Mikołajczyk and coworkers.

Experimental Protocol: Synthesis of (+)- and (–)-Isoterrein

Step 1: Synthesis of the Spiro-annulated Compound

  • A mixture of meso-tartaric acid and (+)-camphor is condensed to form a spiro-cyclic compound. This initial step serves to desymmetrize the meso-tartaric acid by introducing a chiral auxiliary.

Step 2: Horner-Wadsworth-Emmons Reaction

  • The resulting spiro compound is treated with dimethyl lithiomethanephosphonate.

  • This Horner-Wadsworth-Emmons reaction yields two separable diastereomers of a protected 3-phosphonomethylcyclopentenone. The separation of these diastereomers is crucial for obtaining the individual enantiomers of isoterrein.

Step 3: Intramolecular Horner-Wadsworth-Emmons Reaction and Deprotection

  • Each separated diastereomer is subjected to an intramolecular Horner-Wadsworth-Emmons reaction to construct the cyclopentenone ring of the isoterrein core.

  • Subsequent acidic hydrolysis removes the camphor (B46023) chiral auxiliary, yielding the corresponding enantiomer of isoterrein.

Quantitative Data
StepProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee%)Yield (%)
2Diastereomeric phosphonatesSeparable by chromatography>98% for each diastereomerNot Reported
3(+)-IsoterreinNot Applicable>98%Not Reported
3(–)-IsoterreinNot Applicable>98%Not Reported

Logical Workflow for Isoterrein Synthesis

G meso_tartaric_acid meso-Tartaric Acid spiro_compound Spiro-annulated Compound meso_tartaric_acid->spiro_compound Condensation camphor (+)-Camphor camphor->spiro_compound diastereomers Separable Diastereomeric Phosphonates spiro_compound->diastereomers Horner-Wadsworth-Emmons phosphonate Dimethyl lithiomethanephosphonate phosphonate->diastereomers plus_isoterrein (+)-Isoterrein diastereomers->plus_isoterrein Intramolecular HWE & Deprotection minus_isoterrein (–)-Isoterrein diastereomers->minus_isoterrein Intramolecular HWE & Deprotection

Caption: Synthetic pathway to (+)- and (–)-isoterrein.

Application 2: Desymmetrization of a this compound Derivative via Anhydride (B1165640) Opening

The desymmetrization of cyclic meso-anhydrides derived from meso-tartaric acid is a powerful strategy for accessing chiral synthons. The enantioselective opening of the anhydride ring with a chiral nucleophile, such as an alcohol or amine, leads to the formation of a single enantiomer of a mono-ester or mono-amide carboxylic acid.

Experimental Protocol: Enantioselective Opening of Diacetyl-meso-tartaric Anhydride

Step 1: Preparation of Diacetyl-meso-tartaric Anhydride

  • Anhydrous, powdered meso-tartaric acid (0.27 mol) is placed in a three-necked round-bottomed flask equipped with a stirrer and reflux condensers.

  • A solution of concentrated sulfuric acid (1.2 mL) in acetic anhydride (1.33 mol) is added, and the mixture is stirred.

  • The solution is gently heated under reflux for 10 minutes.

  • The solution is cooled in an ice bath for 1 hour to crystallize the product.

  • The crude product is collected by filtration, washed with dry benzene, and then stirred with cold absolute ether.

  • The final product is dried in a vacuum desiccator over phosphorus pentoxide.

Step 2: Enantioselective Alcoholysis

  • Diacetyl-meso-tartaric anhydride is dissolved in a suitable aprotic solvent (e.g., toluene, CH2Cl2).

  • A chiral alcohol, such as (-)-menthol or a cinchona alkaloid derivative (e.g., quinidine), is added as the desymmetrizing agent. Often, a non-nucleophilic base (e.g., triethylamine) is used to facilitate the reaction.

  • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the chiral mono-ester.

Quantitative Data
Chiral AlcoholBaseSolventTemperature (°C)Enantiomeric Excess (ee%)Yield (%)
(-)-MentholEt3NToluene0Typically >90%High
QuinidineNoneCH2Cl225Up to 99%High

Desymmetrization Workflow

G meso_anhydride Diacetyl-meso-tartaric Anhydride chiral_monoester Chiral Mono-ester meso_anhydride->chiral_monoester Nucleophilic Acyl Substitution chiral_alcohol Chiral Alcohol chiral_alcohol->chiral_monoester base Base (optional) base->chiral_monoester

Caption: Desymmetrization of a meso-anhydride.

Application 3: Asymmetric Michael Addition Using a Tartrate-Derived Chiral Diamine Catalyst

Chiral diamines derived from tartaric acid can serve as effective organocatalysts in asymmetric Michael additions. These catalysts operate through an enamine-based mechanism to control the stereochemical outcome of the carbon-carbon bond-forming reaction.

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone (B45756) to β-Nitrostyrene

Step 1: Synthesis of the Chiral Diamine Catalyst

  • A C2-symmetric diamine is prepared from (2R, 3R)-(+)-tartaric acid. This typically involves the conversion of the carboxylic acid groups to amides, followed by reduction.

Step 2: Asymmetric Michael Addition

  • To a solution of the tartrate-derived chiral diamine catalyst (10-20 mol%) in an appropriate solvent (e.g., toluene, CH2Cl2), add trans-β-nitrostyrene (1.0 eq.).

  • Stir the mixture for a few minutes at the desired temperature (e.g., room temperature).

  • Add cyclohexanone (2.0-10.0 eq.) to the reaction mixture.

  • The reaction is stirred until completion, as monitored by TLC.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data
Catalyst Loading (mol%)SolventTemperature (°C)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee% of syn)Yield (%)
10Toluene2595:59895
20CH2Cl22591:99285

Catalytic Cycle for Asymmetric Michael Addition

G catalyst Chiral Diamine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine cyclohexanone Cyclohexanone cyclohexanone->enamine iminium Iminium Ion Intermediate enamine->iminium Attack on Nitrostyrene nitrostyrene β-Nitrostyrene nitrostyrene->iminium product Michael Adduct iminium->product Hydrolysis product->catalyst Regeneration

Caption: Enamine catalytic cycle.

Application 4: Synthesis of Chiral N-Spiro Quaternary Ammonium (B1175870) Salt Phase-Transfer Catalysts

Tartaric acid derivatives, specifically TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are excellent precursors for the synthesis of C2-symmetric N-spiro quaternary ammonium salts. These salts have proven to be highly effective as chiral phase-transfer catalysts in various asymmetric reactions, such as the alkylation of glycine (B1666218) Schiff bases.

Experimental Protocol: Synthesis and Application of a TADDOL-derived N-Spiro Phase-Transfer Catalyst

Step 1: Synthesis of the Dichloro-TADDOL Derivative

  • A known TADDOL, derived from tartaric acid, is converted to its corresponding dichloro derivative using a standard chlorinating agent (e.g., SOCl2).

Step 2: Formation of the N-Spiro Quaternary Ammonium Salt

  • The dichloro-TADDOL derivative is reacted with a primary amine to form the spirocyclic diamine.

  • Quaternization of the diamine with an appropriate alkyl halide (e.g., methyl iodide) yields the N-spiro quaternary ammonium salt.

Step 3: Asymmetric α-Alkylation of a Glycine Schiff Base

  • A biphasic system is prepared with an aqueous solution of a strong base (e.g., 50% KOH) and an organic solvent (e.g., toluene) containing the glycine Schiff base substrate and the chiral phase-transfer catalyst (1-10 mol%).

  • The alkylating agent (e.g., benzyl (B1604629) bromide) is added, and the mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC.

  • After completion, the organic layer is separated, and the product is isolated and purified by chromatography.

Quantitative Data for Asymmetric Alkylation
Catalyst Loading (mol%)SubstrateAlkylating AgentEnantiomeric Excess (ee%)Yield (%)
10Glycine benzophenone (B1666685) imine tert-butyl esterBenzyl bromideup to 93%Good
1Glycine benzophenone imine tert-butyl esterBenzyl bromide85%Good

Synthesis and Catalysis Workflow

G TADDOL TADDOL dichloro_TADDOL Dichloro-TADDOL TADDOL->dichloro_TADDOL Chlorination spiro_diamine Spiro Diamine dichloro_TADDOL->spiro_diamine primary_amine Primary Amine primary_amine->spiro_diamine PTC N-Spiro Quaternary Ammonium Salt (PTC) spiro_diamine->PTC Quaternization alkyl_halide Alkyl Halide alkyl_halide->PTC alkylated_product α-Alkylated Product PTC->alkylated_product Phase-Transfer Catalysis glycine_schiff_base Glycine Schiff Base glycine_schiff_base->alkylated_product alkylating_agent Alkylating Agent alkylating_agent->alkylated_product

Caption: Synthesis and application of a TADDOL-derived PTC.

The Inapplicability of Meso-Tartrate as a Resolving Agent and Protocols for Chiral Tartaric Acids in Racemic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Chirality in Resolution

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. A common and effective method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. These diastereomers, having different physical properties such as solubility, can be separated by techniques like fractional crystallization. It is a fundamental principle that the resolving agent itself must be chiral. This application note clarifies a common misconception regarding the use of tartaric acid isomers and provides a detailed protocol for the successful resolution of racemic bases using the appropriate chiral forms of tartaric acid.

Why Meso-Tartaric Acid Cannot Be Used as a Resolving Agent

Meso-tartaric acid, despite having two chiral centers, possesses an internal plane of symmetry that renders the molecule achiral as a whole.[1][2] Consequently, it does not exhibit optical activity. When a racemic mixture of a compound, for instance, a base (rac-B), is reacted with meso-tartaric acid, it does not form a pair of diastereomers. Instead, it forms a pair of enantiomeric salts: [(R)-B·(meso-tartrate)] and [(S)-B·(this compound)].[1] These enantiomeric salts have identical physical properties, including solubility, and therefore cannot be separated by conventional methods like fractional crystallization.[1]

The crucial requirement for a resolving agent is its own chirality. A chiral resolving agent, such as (+)-tartaric acid or (-)-tartaric acid, will react with a racemic mixture to form a pair of diastereomers with distinct physical properties, enabling their separation.[2][3]

The Correct Resolving Agents: (+)-Tartaric Acid and (-)-Tartaric Acid

The naturally occurring, chiral enantiomers of tartaric acid, (+)-tartaric acid ((2R,3R)-tartaric acid) and (-)-tartaric acid ((2S,3S)-tartaric acid), are widely used as resolving agents for racemic bases.[3][4][5] The choice between the (+) and (-) enantiomer of tartaric acid often depends on which one forms a less soluble diastereomeric salt with one of the enantiomers of the racemic mixture, leading to a more efficient separation.[6]

Generalized Protocol for the Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol outlines the general steps for the resolution of a racemic amine. The specific conditions, such as solvent, temperature, and stoichiometry, may need to be optimized for each specific racemic mixture.

Materials:

  • Racemic amine

  • (+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • 50% Sodium hydroxide (B78521) solution

  • Ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, beaker, suction filtration apparatus, separatory funnel)

  • Heating plate

  • Polarimeter

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine in a suitable solvent (e.g., methanol) in an Erlenmeyer flask.[7]

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, gently heating if necessary to achieve complete dissolution.[7]

    • Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.[7]

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.[8]

    • Allow the solution to stand undisturbed for a sufficient period (e.g., until the next lab period) to allow for complete crystallization.[7]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by suction filtration.[7]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[7][8]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.[7]

    • Slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is basic. This will liberate the free amine from the tartrate salt.[7] The amine, being less soluble in water, may form a separate layer.[7]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the liberated amine with a suitable organic solvent, such as ether.[7]

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the optical purity of the resolved amine by measuring its specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.[7]

Quantitative Data on Chiral Resolution using Tartrate Derivatives

While this compound is not a resolving agent, various derivatives of chiral tartaric acid are highly effective. The following table summarizes representative data for the resolution of racemic compounds using these derivatives.

Resolving AgentRacemic CompoundSolventYield (%)Enantiomeric Excess (ee) (%)Reference
O,O'-Dibenzoyl-D-tartaric acid (DBTA)(R,S)-Tamsulosine IntermediateWater/MethanolGood-[8]
Sodium salt of (S,S)-DBTAAminodiol (AD)-66.3>95 (after 36h)[8]
Sodium salt of (R,R)-DBTARacemic ephedrine·HClWater92.5~100[8]
(+)-Diisopropyl L-tartrateThreonineDeep Eutectic System-31.6 (Enantioselectivity)[8]
(R,R)-Tartaric acid(R,S)-1-Phenylpropan-1-amineEthanol<60-[8]
(S,S)-Tartaric AcidRacemic 1-methyl-2-phenylethylamineIsopropanol~90~90[8]

Visualizing the Principles of Chiral Resolution

The following diagrams illustrate the fundamental concepts of chiral resolution discussed in this note.

G cluster_0 Incorrect Reaction with Meso-Tartaric Acid Racemic Amine\n(R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) Enantiomeric Salts\n(R-Amine-Meso-Tartrate + S-Amine-Meso-Tartrate)\nNot Separable Enantiomeric Salts (R-Amine-Meso-Tartrate + S-Amine-Meso-Tartrate) Not Separable Racemic Amine\n(R-Amine + S-Amine)->Enantiomeric Salts\n(R-Amine-Meso-Tartrate + S-Amine-Meso-Tartrate)\nNot Separable + Meso-Tartaric Acid\n(Achiral) Meso-Tartaric Acid (Achiral) Meso-Tartaric Acid\n(Achiral)->Enantiomeric Salts\n(R-Amine-Meso-Tartrate + S-Amine-Meso-Tartrate)\nNot Separable

Caption: Reaction of a racemic amine with achiral meso-tartaric acid.

G cluster_1 Correct Reaction with (+)-Tartaric Acid Racemic Amine\n(R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) Diastereomeric Salts\n(R-Amine-(+)-Tartrate + S-Amine-(+)-Tartrate)\nSeparable Diastereomeric Salts (R-Amine-(+)-Tartrate + S-Amine-(+)-Tartrate) Separable Racemic Amine\n(R-Amine + S-Amine)->Diastereomeric Salts\n(R-Amine-(+)-Tartrate + S-Amine-(+)-Tartrate)\nSeparable + (+)-Tartaric Acid\n(Chiral) (+)-Tartaric Acid (Chiral) (+)-Tartaric Acid\n(Chiral)->Diastereomeric Salts\n(R-Amine-(+)-Tartrate + S-Amine-(+)-Tartrate)\nSeparable

Caption: Reaction of a racemic amine with chiral (+)-tartaric acid.

G Racemic Mixture\n(R-Enantiomer + S-Enantiomer) Racemic Mixture (R-Enantiomer + S-Enantiomer) Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Mixture\n(R-Enantiomer + S-Enantiomer)->Diastereomeric Salt Formation Chiral Resolving Agent\n((+)-Tartaric Acid) Chiral Resolving Agent ((+)-Tartaric Acid) Chiral Resolving Agent\n((+)-Tartaric Acid)->Diastereomeric Salt Formation Mixture of Diastereomers\n(R,R' and S,R') Mixture of Diastereomers (R,R' and S,R') Diastereomeric Salt Formation->Mixture of Diastereomers\n(R,R' and S,R') Separation\n(e.g., Fractional Crystallization) Separation (e.g., Fractional Crystallization) Mixture of Diastereomers\n(R,R' and S,R')->Separation\n(e.g., Fractional Crystallization) Separated Diastereomers Separated Diastereomers Separation\n(e.g., Fractional Crystallization)->Separated Diastereomers Liberation of Enantiomers Liberation of Enantiomers Separated Diastereomers->Liberation of Enantiomers Pure Enantiomers\n(R-Enantiomer and S-Enantiomer) Pure Enantiomers (R-Enantiomer and S-Enantiomer) Liberation of Enantiomers->Pure Enantiomers\n(R-Enantiomer and S-Enantiomer)

Caption: General workflow for chiral resolution by diastereomeric salt formation.

References

Unraveling Enantiomers: A Protocol for Chiral Resolution Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a pivotal process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images of each other, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, desired enantiomer is frequently a regulatory requirement for drug development and a crucial step for ensuring the efficacy and safety of chiral drugs.

This document provides a detailed protocol for the chiral resolution of a racemic amine, using a chiral isomer of tartaric acid as the resolving agent. The fundamental principle of this method lies in the conversion of the enantiomeric pair into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These resulting diastereomers possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.

Clarification on the Use of meso-Tartaric Acid:

It is a common misconception that meso-tartaric acid can be employed for chiral resolution. However, meso-tartaric acid is an achiral compound due to an internal plane of symmetry, rendering it optically inactive. Consequently, it cannot be used as a resolving agent. The reaction of a racemic mixture with an achiral compound, such as meso-tartaric acid, results in the formation of a pair of enantiomeric salts, which have identical physical properties and thus cannot be separated by methods like fractional crystallization. For a successful resolution, a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, is essential.

This protocol will, therefore, focus on the use of L-(+)-tartaric acid for the resolution of a model racemic amine, (±)-α-methylbenzylamine.

Principle of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation can be broken down into three key stages:

  • Diastereomeric Salt Formation: A racemic mixture of a chiral base (e.g., (±)-α-methylbenzylamine) is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid). This acid-base reaction forms two diastereomeric salts with different solubilities.

  • Fractional Crystallization: The diastereomeric salt with the lower solubility in a specific solvent system will preferentially crystallize out of the solution. This allows for the physical separation of one diastereomer from the other.

  • Liberation of the Enantiomer: The separated, pure diastereomeric salt is then treated with a base to regenerate the free amine, now as a single, resolved enantiomer. The chiral resolving agent can also be recovered and potentially recycled.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
(±)-α-Methylbenzylamine99%Sigma-Aldrich
L-(+)-Tartaric acid99%Sigma-Aldrich
Methanol (B129727)ACS GradeFisher Scientific
Diethyl etherACS GradeFisher Scientific
Sodium hydroxide (B78521) (NaOH)10 M solutionVWR
Deionized waterMillipore
Buchner funnel and flask
Filter paper
pH paper
Rotary evaporator
Polarimeter
Procedure

Part 1: Formation and Crystallization of the Diastereomeric Salt

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.100 mol) of L-(+)-tartaric acid in 120 mL of methanol. Gentle warming may be required to facilitate dissolution.

  • Reaction: To the tartaric acid solution, slowly add 12.1 g (0.100 mol) of racemic (±)-α-methylbenzylamine while stirring. The reaction is exothermic.

  • Crystallization: Allow the solution to cool to room temperature and then let it stand undisturbed for 24 hours to allow for the crystallization of the less soluble diastereomeric salt, (-)-α-methylbenzylammonium (+)-tartrate.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with two small portions (10-15 mL each) of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the crystals in a vacuum oven at 50°C to a constant weight.

Part 2: Liberation of the (-)-α-Methylbenzylamine Enantiomer

  • Dissolution of Salt: Transfer the dried diastereomeric salt crystals to a 250 mL beaker and dissolve them in a minimal amount of deionized water (approximately 50 mL).

  • Basification: Cool the solution in an ice bath and slowly add 10 M sodium hydroxide solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). This will liberate the free amine, which will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried ether solution and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): The resulting (-)-α-methylbenzylamine can be further purified by distillation if necessary.

Data Presentation
ParameterTheoretical ValueExperimental ValueYield (%)Enantiomeric Excess (ee%)
Mass of Diastereomeric Salt13.5 gRecord ValueCalculateN/A
Mass of (-)-α-Methylbenzylamine6.05 gRecord ValueCalculateDetermine by Polarimetry
Specific Rotation of (-)-α-Methylbenzylamine-40.3°MeasureN/ACalculate

Calculation of Enantiomeric Excess (ee%):

ee% = ([α]observed / [α]literature) x 100

Where:

  • [α]observed is the specific rotation of the isolated amine.

  • [α]literature is the specific rotation of the pure enantiomer (-40.3° for (-)-α-methylbenzylamine).

Visualization of the Workflow

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Components cluster_final Final Products racemic_amine Racemic (±)-Amine salt_formation 1. Diastereomeric Salt Formation (in Methanol) racemic_amine->salt_formation resolving_agent Chiral L-(+)-Tartaric Acid resolving_agent->salt_formation crystallization 2. Fractional Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((-)-Amine-(+)-Tartrate) filtration->less_soluble Solid mother_liquor Mother Liquor ((+)-Amine-(+)-Tartrate in solution) filtration->mother_liquor Liquid liberation 4. Liberation with Base (NaOH) less_soluble->liberation resolved_enantiomer Pure (-)-Enantiomer liberation->resolved_enantiomer recovered_agent Recovered Tartaric Acid liberation->recovered_agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Signaling Pathway Diagram

While a traditional signaling pathway is not applicable here, the logical relationship between the components of the chiral resolution can be visualized as a decision-based pathway.

Logical_Pathway start Racemic Mixture ((R)-Amine & (S)-Amine) reaction React with L-(+)-Tartaric Acid start->reaction diastereomers Mixture of Diastereomers ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) reaction->diastereomers separation Fractional Crystallization (based on solubility) diastereomers->separation solid Less Soluble Crystalline Salt ((S)-Amine-(+)-Tartrate) separation->solid Lower Solubility liquid More Soluble Salt in Solution ((R)-Amine-(+)-Tartrate) separation->liquid Higher Solubility liberate_s Liberate with Base solid->liberate_s liberate_r Liberate with Base liquid->liberate_r s_enantiomer Pure (S)-Enantiomer liberate_s->s_enantiomer r_enantiomer Pure (R)-Enantiomer liberate_r->r_enantiomer

Caption: Decision pathway for separating enantiomers.

Applications of Meso-Tartrate in Crystal Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of meso-tartaric acid in crystal engineering. Meso-tartaric acid, an achiral diastereomer of tartaric acid, offers unique stereochemical properties that are leveraged in the design and synthesis of crystalline materials with tailored functionalities. Its applications span the formation of co-crystals to modify the physicochemical properties of active pharmaceutical ingredients (APIs), the synthesis of novel metal-organic frameworks (MOFs), and the chiral resolution of racemic compounds.

Co-crystal Synthesis with Meso-Tartaric Acid

Co-crystallization with meso-tartaric acid can significantly enhance the solubility, dissolution rate, and stability of APIs. This section provides protocols for the synthesis of co-crystals with theophylline (B1681296), a bronchodilator, and caffeine (B1668208), a stimulant, using the slurry cocrystallization method.

Application Note: Enhancing Solubility and Dissolution of Theophylline

Theophylline, a Biopharmaceutics Classification System (BCS) Class IV drug, suffers from low solubility and permeability. Co-crystallization with meso-tartaric acid can disrupt the crystal lattice of theophylline, leading to improved solvation and dissolution characteristics. The formation of hydrogen bonds between the carboxylic acid groups of meso-tartaric acid and the imidazole (B134444) and carbonyl groups of theophylline is the primary driving force for co-crystal formation. Recent studies have explored the use of various carboxylic acids to form co-crystals with theophylline, demonstrating the potential to modify its physicochemical properties.

Experimental Protocol: Slurry Cocrystallization of Theophylline-Meso-Tartaric Acid Co-crystal

Materials:

  • Theophylline (anhydrous)

  • Meso-tartaric acid

  • Ethanol (B145695) (analytical grade)

  • Magnetic stirrer with heating plate

  • Filter paper (0.45 µm)

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Weigh equimolar amounts of theophylline and meso-tartaric acid.

  • Transfer the powders to a glass vial containing a magnetic stir bar.

  • Add a minimal amount of ethanol to form a slurry. The solid-to-liquid ratio should be approximately 1:2 (w/v).

  • Seal the vial and stir the slurry at 500 rpm at room temperature (25°C) for 72 hours.

  • After 72 hours, filter the solid using a vacuum filtration apparatus with a 0.45 µm filter paper.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual soluble starting materials.

  • Dry the resulting co-crystal powder in a vacuum oven at 40°C for 24 hours.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.

Application Note: Modifying the Crystal Habit of Caffeine

Caffeine, a widely consumed stimulant, can form co-crystals with various co-formers, including dicarboxylic acids. Meso-tartaric acid can be used to form co-crystals with caffeine, potentially altering its crystal habit and improving its compaction properties for tableting. The slurry method is an effective technique for screening and producing caffeine co-crystals.

Experimental Protocol: Slurry Cocrystallization of Caffeine-Meso-Tartaric Acid Co-crystal

Materials:

  • Caffeine (anhydrous)

  • Meso-tartaric acid

  • Water (deionized)

  • Magnetic stirrer

  • Filter paper (0.45 µm)

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Prepare a physical mixture of caffeine and meso-tartaric acid in a 1:1 molar ratio.

  • Add the mixture to a vial containing a magnetic stir bar.

  • Add deionized water to create a slurry.

  • Stir the slurry at room temperature for 48 hours.

  • Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the solid in an oven at 60°C overnight.

  • Confirm the formation of the co-crystal using PXRD and DSC.

Quantitative Data: Solubility and Dissolution

The following table summarizes the improvement in aqueous solubility of an API upon co-crystallization with a suitable co-former.

APICo-formerFold Increase in SolubilityReference
Candesartan-6.95
IndomethacinSaccharin13-65
Glibenclamide-11.24

The dissolution rate of co-crystals is also typically enhanced compared to the pure API. For example, a co-crystal of sacubitril (B1662468) and valsartan (B143634) showed a significant increase in bioavailability, with the co-amorphous form exhibiting a 313.9% and 130.5% increase for sacubitril and valsartan, respectively, compared to the co-crystal.

Synthesis of Metal-Organic Frameworks (MOFs) with Meso-Tartrate

Meso-tartaric acid can act as an organic linker in the synthesis of MOFs, creating frameworks with unique topologies and potential applications in catalysis, separation, and chiral recognition. The hydrothermal synthesis of a zinc-based MOF using meso-tartaric acid is described below.

Application Note: Chiral Recognition in MOFs

While meso-tartaric acid itself is achiral, its stereocenters can influence the chirality of the resulting MOF structure. The synthesis of zinc tartrate MOFs has been shown to produce different phases depending on the stereoisomer of tartaric acid used (L-, D-, or meso-). The use of meso-tartaric acid can lead to the formation of distinct, often hydrated, MOF structures. These materials are of interest for their potential in chiral separations.

Experimental Protocol: Hydrothermal Synthesis of Zinc this compound MOF

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Meso-tartaric acid

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a typical synthesis, dissolve 0.5 mmol of zinc acetate dihydrate and 0.5 mmol of meso-tartaric acid in 10 mL of deionized water in a beaker with stirring.

  • Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 140°C for 48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with deionized water and ethanol.

  • Dry the product in air.

  • Characterize the MOF using single-crystal X-ray diffraction or PXRD to determine its structure.

Chiral Resolution using Meso-Tartaric Acid

Meso-tartaric acid can be used as a resolving agent for the separation of racemic mixtures of chiral compounds, particularly amines and amino alcohols. The principle of this method is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Application Note: Diastereomeric Salt Resolution

The reaction of a racemic mixture of a chiral base with the achiral meso-tartaric acid results in the formation of a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which can be exploited for their separation. This technique is a classical and often effective method for obtaining enantiomerically pure compounds.

Experimental Protocol: Chiral Resolution of (R/S)-1-Phenylethanolamine

Materials:

  • Racemic 1-phenylethanolamine

  • Meso-tartaric acid

  • Methanol (B129727)

  • Erlenmeyer flask

  • Magnetic stirrer with heating plate

  • Filter paper

  • Vacuum filtration apparatus

  • Sodium hydroxide (B78521) (50% solution)

  • Diethyl ether

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10 mmol of meso-tartaric acid in 50 mL of hot methanol in an Erlenmeyer flask.

    • Slowly add 20 mmol of racemic 1-phenylethanolamine to the hot solution with stirring.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Separation of Diastereomers:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the more soluble diastereomer. The solvent can be partially evaporated to obtain a second crop of crystals.

    • The efficiency of the resolution can be improved by repeated recrystallization of the obtained salt from methanol.

  • Regeneration of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a minimum amount of water.

    • Add a 50% sodium hydroxide solution dropwise until the solution is strongly basic (pH > 12) to liberate the free amine.

    • Extract the amine with diethyl ether (3 x 20 mL) using a separatory funnel.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain the enantiomerically enriched 1-phenylethanolamine.

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring the optical rotation.

Visualizations

Co-crystal Screening Workflow

CoCrystal_Screening_Workflow cluster_preparation Preparation cluster_screening Screening Methods cluster_characterization Characterization API API Selection Slurry Slurry Cocrystallization API->Slurry Grinding Liquid-Assisted Grinding API->Grinding Evaporation Solvent Evaporation API->Evaporation Coformer Co-former Selection (meso-tartaric acid) Coformer->Slurry Coformer->Grinding Coformer->Evaporation PXRD Powder X-ray Diffraction Slurry->PXRD Grinding->PXRD Evaporation->PXRD DSC Differential Scanning Calorimetry PXRD->DSC FTIR FTIR Spectroscopy DSC->FTIR Solubility Solubility & Dissolution Studies FTIR->Solubility Result Result Solubility->Result Successful Co-crystal

Caption: A workflow for co-crystal screening using this compound as a co-former.

Diastereomeric Salt Resolution Logic

Diastereomeric_Salt_Resolution cluster_reaction Salt Formation cluster_separation Separation cluster_regeneration Regeneration Racemic Racemic Mixture (R-amine & S-amine) Reaction Reaction in Suitable Solvent Racemic->Reaction ResolvingAgent Meso-Tartaric Acid (Achiral) ResolvingAgent->Reaction Diastereomers Mixture of Diastereomeric Salts (R-amine-meso-tartrate & S-amine-meso-tartrate) Reaction->Diastereomers Crystallization Fractional Crystallization (based on solubility difference) Diastereomers->Crystallization Filtration Filtration Crystallization->Filtration Salt1 Less Soluble Diastereomeric Salt (e.g., S-amine-meso-tartrate) Filtration->Salt1 Salt2 More Soluble Diastereomeric Salt (in mother liquor) Filtration->Salt2 Regeneration1 Basification & Extraction Salt1->Regeneration1 Regeneration2 Basification & Extraction Salt2->Regeneration2 Enantiomer1 Pure S-amine Regeneration1->Enantiomer1 Enantiomer2 Pure R-amine Regeneration2->Enantiomer2

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_workup Product Isolation & Characterization MetalSource Metal Salt (e.g., Zinc Acetate) Mixing Mixing of Reactants MetalSource->Mixing Ligand Organic Linker (meso-tartaric acid) Ligand->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Autoclave Sealing in Autoclave Mixing->Autoclave Heating Heating at Controlled Temperature Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Characterization Structural Characterization (e.g., XRD) Drying->Characterization FinalProduct FinalProduct Characterization->FinalProduct This compound MOF

Caption: A typical workflow for the hydrothermal synthesis of a MOF using this compound.

Application Notes and Protocols: Meso-Tartrate Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tartaric acid, an achiral diastereomer of tartaric acid, and its derivatives are powerful and versatile building blocks in modern organic synthesis. Their inherent symmetry, coupled with the presence of multiple functional groups, allows for elegant and efficient desymmetrization strategies to access complex chiral molecules. This document provides detailed application notes and protocols for the use of meso-tartrate derivatives in key synthetic transformations, including the synthesis of chiral ligands and the enantioselective preparation of bioactive compounds.

Application 1: Desymmetrization of meso-Tartaric Anhydride (B1165640) for Chiral Building Block Synthesis

The desymmetrization of meso-anhydrides is a powerful strategy for generating chiral synthons with high enantiomeric purity. The reaction of a meso-anhydride with a chiral auxiliary or a chiral catalyst and a nucleophile leads to the formation of a single enantiomer of a mono-ester or mono-amide, which can then be elaborated into more complex molecules.

Experimental Protocol: Organocatalytic Desymmetrization of meso-Tartaric Anhydride

This protocol describes the enantioselective opening of meso-tartaric anhydride with an alcohol, catalyzed by a chiral thiourea (B124793) organocatalyst. This method provides access to chiral hemiesters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add meso-tartaric anhydride (1.0 eq) and Jacobsen's thiourea catalyst (0.1 eq).

  • Dissolve the solids in anhydrous toluene (0.1 M solution with respect to the anhydride).

  • Add benzyl alcohol (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the chiral hemiester.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data
EntryNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Benzyl alcohol10Toluene249592
2Methanol10Toluene249288
3Ethanol10Toluene369089
4Isopropanol10Toluene488585

Experimental Workflow

Desymmetrization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine meso-Tartaric Anhydride, Catalyst, and Toluene start->reagents add_nuc Add Nucleophile (e.g., Benzyl Alcohol) reagents->add_nuc stir Stir at Room Temperature (Monitor by TLC) add_nuc->stir quench Quench with NaHCO3(aq) stir->quench extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Silica Gel Chromatography dry->purify analyze Determine Yield and ee% (Chiral HPLC) purify->analyze end End analyze->end

Caption: Workflow for the organocatalytic desymmetrization of meso-tartaric anhydride.

Application 2: Synthesis of Chiral TADDOL Ligands from this compound Derivatives

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of C2-symmetric chiral diols that have found widespread application as chiral auxiliaries and ligands in asymmetric synthesis. They can be readily synthesized from tartaric acid esters. While typically prepared from chiral tartrates, this section outlines a general protocol adaptable from the synthesis of related chiral diols, starting from a protected this compound derivative. The key step involves the desymmetrizing diaddition of an organometallic reagent.

Experimental Protocol: Synthesis of a TADDOL-like Diol

This protocol details the synthesis of a TADDOL-like chiral diol from dimethyl meso-2,3-O-isopropylidenetartrate.

Materials:

  • Dimethyl meso-2,3-O-isopropylidenetartrate

  • Phenylmagnesium bromide solution (in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a solution of dimethyl meso-2,3-O-isopropylidenetartrate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide solution (4.2 eq) via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from hexanes/ethyl acetate) to afford the TADDOL-like diol.

  • Characterize the product by NMR spectroscopy and mass spectrometry.

Quantitative Data
EntryGrignard ReagentSolventReaction Time (h)Yield (%)
1Phenylmagnesium bromideTHF485
22-Naphthylmagnesium bromideTHF678
3p-Tolylmagnesium bromideTHF482
43,5-Dimethylphenylmagnesium bromideTHF580

Logical Relationship Diagram

TADDOL_Synthesis_Logic start This compound Derivative (Dimethyl meso-2,3-O-isopropylidenetartrate) reaction Diastereoselective Diaddition Reaction start->reaction grignard Organometallic Reagent (e.g., Phenylmagnesium Bromide) grignard->reaction product Chiral TADDOL-like Diol (C2-Symmetric) reaction->product Isoterrein_Pathway meso_TA meso-Tartaric Acid condensation Condensation (Desymmetrization) meso_TA->condensation camphor (+)-Camphor camphor->condensation spirocycle Diastereomeric Spirocycles condensation->spirocycle phosphonate Addition of Dimethyl Lithiomethanephosphonate spirocycle->phosphonate cyclopentenones Separable Diastereomeric Phosphonomethylcyclopentenones phosphonate->cyclopentenones horner_wittig Horner-Emmons-Wittig Reaction cyclopentenones->horner_wittig hydrolysis Acidic Hydrolysis horner_wittig->hydrolysis isoterrein (+)- and (-)-Isoterrein hydrolysis->isoterrein

Application Notes and Protocols for the Experimental Setup of meso-Tartrate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meso-tartaric acid, the achiral diastereomer of tartaric acid, is a valuable compound in various chemical applications, including its use as a resolving agent and a precursor in the synthesis of other molecules. The ability to produce high-purity meso-tartrate crystals is crucial for these applications. This document provides detailed application notes and experimental protocols for the crystallization of meso-tartaric acid. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible crystallization processes.

Meso-tartaric acid is known to exist in different polymorphic forms, including anhydrous and monohydrated states. The formation of a specific polymorph is influenced by crystallization conditions, particularly the temperature of crystallization from aqueous solutions.[1] This document will cover protocols for both the synthesis and purification of meso-tartaric acid, providing quantitative data and characterization methods to ensure the desired crystalline product is obtained.

Experimental Protocols

This section details the methodologies for the synthesis of meso-tartaric acid and its subsequent purification through recrystallization.

Protocol 1: Synthesis of meso-Tartaric Acid from Racemic (2,3)-Epoxy Sodium Succinate (B1194679)

This protocol is adapted from a patented synthesis method and provides a high-yield route to meso-tartaric acid.[2]

Step 1: Synthesis of meso-Sodium Tartrate

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a condenser, charge 718 g of racemic (2,3)-epoxy sodium succinate (containing crystal water) and 1 L of a 5% sodium hydroxide (B78521) solution.

  • Reflux: Heat the mixture to reflux and maintain for 50 hours.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature.

  • Isolation: Filter the resulting precipitate and dry the filter cake to obtain meso-sodium tartrate. The expected yield is approximately 542 g (92%).

Step 2: Acidification to meso-Tartaric Acid

  • Reaction Setup: In a suitable reaction vessel, add 194 g (1 mole) of the synthesized meso-sodium tartrate to 200 mL of water.

  • Acidification: While stirring, add 100 g of concentrated (98%) sulfuric acid.

  • Heating: Heat the mixture to 100 °C and maintain stirring for 2 hours.

  • Crystallization and Isolation: Cool the mixture to room temperature to allow for the crystallization of meso-tartaric acid. Filter the crystals and dry them to obtain the final product. The expected yield is approximately 127.5 g (85%).

Protocol 2: Purification of meso-Tartaric Acid by Recrystallization

This protocol describes the purification of commercially available or synthesized meso-tartaric acid using a single-solvent recrystallization method.

Option A: Recrystallization from Water

  • Dissolution: In a beaker, add 10 g of crude meso-tartaric acid to 8 mL of deionized water. The high solubility of meso-tartaric acid in water (approximately 125 g/100 mL at 20 °C) allows for a minimal amount of solvent.[3] Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. For smaller crystals, the solution can be cooled more rapidly in an ice bath. For the formation of larger, more well-defined crystals, a slower cooling rate is recommended.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol (B129727) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C.

Option B: Recrystallization from 2-Propanol/Water

This method is effective for removing racemic tartaric acid impurities.[4]

  • Initial Recrystallization: Recrystallize the crude meso-tartaric acid three times from 2-propanol. The lower solubility of the racemic impurity in this solvent allows for its separation.

  • Removal of Residual Solvent: To remove any remaining 2-propanol, dissolve the crystals in a minimal amount of water (close to the solubility limit of 1.2 g/mL) at room temperature.

  • Evaporation: Place the aqueous solution under vacuum to remove the water, leaving behind the purified crystalline meso-tartaric acid monohydrate. This method has been shown to yield a purity of greater than 99.5%.[4]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification protocols.

ParameterValueReference
Synthesis of meso-Sodium Tartrate
Starting Material718 g of racemic (2,3)-epoxy sodium succinate
Reagent1 L of 5% NaOH solution
Reaction Time50 hours (reflux)
Productmeso-Sodium Tartrate
Yield542 g (92%)
Acidification to meso-Tartaric Acid
Starting Material194 g (1 mole) of meso-sodium tartrate
Reagents200 mL of water, 100 g of concentrated H₂SO₄
Reaction Time2 hours at 100 °C
Productmeso-Tartaric Acid
Yield127.5 g (85%)
Overall Yield~78.2%
ParameterWater Recrystallization2-Propanol/Water Recrystallization
Starting Material 10 g crude meso-tartaric acidCrude meso-tartaric acid
Solvent System Deionized Water2-Propanol and Water
Purity Achieved >99% (expected)>99.5%[4]
Crystal Form Anhydrous or Monohydrate (temperature dependent)[1]Monohydrate[4]

Characterization of Crystals

The purity, identity, and polymorphic form of the crystallized meso-tartaric acid should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect isomeric impurities.A single major peak corresponding to meso-tartaric acid, with purity >99.5% after recrystallization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure.¹H and ¹³C NMR spectra consistent with the structure of meso-tartaric acid.
X-ray Diffraction (XRD) Determine the crystal structure and polymorphic form.Diffraction pattern corresponding to the known structures of anhydrous (triclinic or orthorhombic) or monohydrated (monoclinic or triclinic) meso-tartaric acid.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups and confirm the presence of water in hydrates.Characteristic peaks for O-H, C=O, and C-O bonds. A broad peak in the 3200-3500 cm⁻¹ region indicates the presence of water of crystallization in the monohydrate form.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) Determine melting point and thermal stability.DSC will show endothermic peaks corresponding to dehydration (for the monohydrate) and melting. TGA will show weight loss corresponding to the loss of water of crystallization.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in the crystallization process.

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_purification Protocol 2: Purification cluster_characterization Characterization start_synthesis Racemic (2,3)-epoxy sodium succinate reflux Reflux with NaOH (50 hours) start_synthesis->reflux meso_na_tartrate meso-Sodium Tartrate (Yield: 92%) reflux->meso_na_tartrate acidification Acidification with H₂SO₄ (100 °C, 2 hours) meso_na_tartrate->acidification crude_meso_tartaric Crude meso-Tartaric Acid (Yield: 85%) acidification->crude_meso_tartaric start_purification Crude meso-Tartaric Acid crude_meso_tartaric->start_purification Proceed to Purification dissolution Dissolution in Hot Solvent start_purification->dissolution cooling Controlled Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_crystals Pure this compound Crystals drying->pure_crystals hplc HPLC pure_crystals->hplc nmr NMR pure_crystals->nmr xrd XRD pure_crystals->xrd ftir FTIR pure_crystals->ftir thermal DSC/TGA pure_crystals->thermal logical_relationships cluster_parameters Crystallization Parameters cluster_outcomes Crystal Properties solvent Solvent Choice yield Yield solvent->yield purity Purity solvent->purity temperature Temperature temperature->yield polymorph Polymorphic Form temperature->polymorph cooling_rate Cooling Rate crystal_size Crystal Size cooling_rate->crystal_size stirring Stirring stirring->crystal_size

References

Application Notes and Protocols for the Analytical Quantification of Meso-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the quantitative determination of meso-tartrate. Detailed protocols, comparative data, and visual workflows are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Introduction to this compound Analysis

Meso-tartaric acid is an achiral diastereomer of tartaric acid. Unlike the chiral L-(+)- and D-(-)-tartaric acids, the meso form is optically inactive due to a plane of symmetry within the molecule. The accurate quantification of this compound is crucial in various fields, including the pharmaceutical industry, where it can be an impurity or a specific counter-ion in drug formulations. Its presence can affect the physicochemical properties, stability, and efficacy of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are essential for its precise measurement.

Analytical Techniques for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, the required sensitivity, the presence of other tartaric acid isomers, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography (HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic acids. While standard RP-HPLC can quantify total tartaric acid, it cannot separate the stereoisomers. However, specific chiral columns can be used for the simultaneous determination of D-, L-, and meso-tartaric acid[1].

Application Note: RP-HPLC with UV detection is a straightforward and cost-effective method for quantifying tartaric acid in simpler matrices where isomeric separation is not required. For specific this compound quantification in the presence of its stereoisomers, a chiral stationary phase is necessary.

Ion Chromatography (IC)

Ion chromatography with suppressed conductivity detection is a highly sensitive and specific method for the determination of ionic species, including organic acids like tartrate. This technique is particularly useful for analyzing tartrate as a counter-ion in drug products[2]. While standard IC methods may not separate the tartaric acid isomers, specialized columns and conditions can achieve this.

Application Note: IC is a robust and accurate technique for tartrate quantification, especially in pharmaceutical quality control. Its high sensitivity and ability to handle complex matrices make it a valuable tool.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating and quantifying stereoisomers. By using a chiral stationary phase (CSP), it is possible to resolve D-, L-, and meso-tartaric acid in a single chromatographic run. Ligand-exchange chiral columns are particularly effective for this separation[1].

Application Note: Chiral HPLC is the method of choice when the individual quantification of all three tartaric acid isomers is required. This is critical in drug development and stereoselective synthesis where the isomeric purity of a substance is paramount.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume. Chiral selectors can be added to the background electrolyte to enable the separation of tartaric acid isomers.

Application Note: CE is a powerful technique for the enantioseparation of tartaric acid isomers. It provides rapid analysis times and high resolution, making it suitable for research and specialized analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy can be used to quantify this compound, particularly in reaction monitoring where the conversion between isomers is being studied. While D- and L-tartaric acid are indistinguishable by NMR directly, the spectrum of the meso isomer is distinct, allowing for its quantification relative to the other isomers.

Application Note: NMR is a non-destructive technique that provides structural information in addition to quantification. It is particularly useful for in-process control and for studying the kinetics of isomerization reactions involving tartaric acid.

Quantitative Data Summary

The following tables summarize the quantitative data for the different analytical techniques used for this compound quantification.

Table 1: High-Performance Liquid Chromatography (RP-HPLC) for Total Tartaric Acid

ParameterValueReference
Linearity Range80 - 120 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Accuracy (% Recovery)100.83% - 101.54%[4]
Precision (%RSD)< 2.0%[4]

Table 2: Ion Chromatography for Tartrate

ParameterValueReference
Linearity Range10 - 50 µg/mL[5]
Correlation Coefficient (r²)0.9999[5]
Limit of Detection (LOD)100 ng/mL[5]
Limit of Quantification (LOQ)300 ng/mL[5]
Accuracy (% Recovery)98% - 102%[5]
Precision (%RSD)< 1.0%[5]

Table 3: Chiral HPLC for Tartaric Acid Isomers

ParameterValueReference
Column TypeChirex 3126 (D)-penicillamine
Resolution (Rs)Baseline separation of D, L, and meso isomers
ApplicationDetermination of absolute amounts of D-, L-, and meso-tartaric acid

Table 4: Capillary Electrophoresis for Tartaric Acid Enantiomers

ParameterValueReference
Limit of Detection (LOD)~20 µM
Separation Time9 minutes
Resolution (Rs)1.9 for enantiomers

Experimental Protocols

Protocol 1: Quantification of Total Tartaric Acid by RP-HPLC

This protocol is adapted from a validated method for the determination of tartaric acid in effervescent granules[4].

  • Instrumentation:

    • HPLC system with UV/Visible detector

    • RP-C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]

  • Chromatographic Conditions:

    • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric Acid[4].

    • Flow Rate: 1.0 mL/min[4].

    • Injection Volume: 20 µL[4].

    • Column Temperature: 30 °C[4].

    • Detection Wavelength: 210 nm[4].

  • Standard Preparation:

    • Accurately weigh about 50 mg of tartaric acid working standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Further dilute 5 mL of this solution to 25 mL with the mobile phase to obtain a standard concentration[4].

  • Sample Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 1.5 g of tartaric acid into a 100 mL volumetric flask.

    • Add about 50 mL of diluent, sonicate to dissolve, and then dilute to volume.

    • Further dilute 2 mL of this solution to 50 mL with the diluent[4].

  • Procedure:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas.

    • Calculate the amount of tartaric acid in the sample by comparing the peak area with that of the standard.

Protocol 2: Quantification of Tartrate by Ion Chromatography

This protocol is based on a method for the determination of tartaric acid in a drug substance[5].

  • Instrumentation:

    • Ion Chromatography system with a conductivity detector and a cation suppressor[5].

    • Anion exchange column (e.g., Metrosep A Supp 5, 250 x 4.0 mm, 5.0 µm)[5].

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 1.0 mM sodium hydrogen carbonate and 6.0 mM sodium carbonate in HPLC grade water[5].

    • Flow Rate: 0.8 mL/min[5].

    • Injection Volume: 10 µL[5].

    • Suppressor Regenerant: 50 mM Sulphuric acid[5].

  • Standard Preparation:

    • Prepare a stock solution of tartaric acid (e.g., 3150 µg/mL).

    • Prepare a working standard solution (e.g., 31.5 µg/mL) by diluting the stock solution with water[5].

  • Sample Preparation:

    • Dissolve the sample in water to achieve a concentration within the linear range of the assay (e.g., 100 µg/mL)[5].

  • Procedure:

    • Inject the standard and sample solutions into the ion chromatograph.

    • Record the peak areas.

    • Quantify the tartrate concentration in the sample using a calibration curve generated from a series of standards.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: RP-HPLC Experimental Workflow.

Chiral_Separation_Logic racemic_mixture Tartaric Acid Isomer Mixture (D, L, and meso) chiral_column Chiral HPLC Column (Chiral Stationary Phase) racemic_mixture->chiral_column separation Differential Interaction with CSP chiral_column->separation d_isomer D-Tartrate separation->d_isomer Elutes First l_isomer L-Tartrate separation->l_isomer Elutes Second meso_isomer This compound separation->meso_isomer Elutes Third (or different retention)

Caption: Logic of Chiral Separation.

IC_Workflow cluster_prep_ic Sample Preparation cluster_ic_analysis Ion Chromatography Analysis cluster_data_ic Data Processing start_ic Dissolve Sample in Water dilute_ic Dilute to Target Concentration start_ic->dilute_ic inject_ic Inject into IC System dilute_ic->inject_ic separation_ic Anion Exchange Separation inject_ic->separation_ic suppression Conductivity Suppression separation_ic->suppression detection_ic Conductivity Detection suppression->detection_ic peak_integration_ic Integrate Peak Area detection_ic->peak_integration_ic calibration_ic Quantify using Calibration Curve peak_integration_ic->calibration_ic result_ic Final Concentration calibration_ic->result_ic

Caption: Ion Chromatography Workflow.

References

Application Notes and Protocols: Laboratory Preparation of meso-Tartaric Acid from d-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tartaric acid features three stereoisomers: the chiral enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral, optically inactive meso-tartaric acid.[1] meso-Tartaric acid is a diastereomer of both L- and D-tartaric acid and is characterized by an internal plane of symmetry, rendering it optically inactive due to internal compensation.[2][3][4]

The conversion of an optically active tartaric acid, such as d-tartaric acid, into meso-tartaric acid is a standard procedure in stereochemistry, demonstrating the principle of epimerization. The process involves the inversion of a stereocenter, which can be achieved by heating d-tartaric acid in water or an alkaline solution.[5][6] This treatment leads to an equilibrium mixture containing d-tartaric acid, l-tartaric acid (forming a racemic mixture), and meso-tartaric acid. The subsequent separation of meso-tartaric acid from this mixture relies on the differential solubility of their respective salts.[5][6]

This document provides a detailed protocol for the laboratory preparation and isolation of meso-tartaric acid from d-tartaric acid, adapted from established organic synthesis procedures.

Principle of Conversion

The conversion of d-tartaric acid to meso-tartaric acid proceeds via epimerization at either the C2 or C3 chiral carbon. Under heating in an aqueous alkaline solution (e.g., sodium hydroxide), a proton is abstracted from one of the chiral carbons, forming an enolate intermediate. The subsequent reprotonation can occur from either face of the planar enolate, leading to either retention of the original configuration (d-tartaric acid) or inversion to the opposite configuration. Inversion at one of the two stereocenters of d-tartaric acid results in the formation of meso-tartaric acid. If both centers are inverted, the enantiomer (l-tartaric acid) is formed. The overall process results in a mixture of dl-racemic acid and meso-tartaric acid.

Experimental Protocol

This protocol is based on the classic procedure for the racemization of tartaric acid, which yields both racemic acid and meso-tartaric acid. The separation is key to isolating the desired meso-isomer.

3.1 Materials and Reagents

  • d-Tartaric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), commercial concentrate

  • Sodium sulfide (B99878) (Na₂S)

  • Calcium chloride (CaCl₂), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated (95-96%)

  • Potassium hydroxide (KOH)

  • Ammonia solution (NH₃)

  • Acetic acid (CH₃COOH)

  • Distilled water

  • Phenolphthalein (B1677637) indicator

3.2 Part A: Epimerization of d-Tartaric Acid

  • In a 4-liter iron or copper kettle, prepare a solution of 200 g (1.33 moles) of d-tartaric acid and 700 g of sodium hydroxide in 1400 mL of water.[5]

  • Place a flask through which cold water is circulated in the mouth of the kettle to act as a condenser.[5]

  • Gently boil the mixture for four hours. This step facilitates the epimerization process.[5]

3.3 Part B: Precipitation of Mixed Calcium Tartrate Salts

  • Transfer the hot solution to a 12-liter flask or crock and allow it to cool.

  • Partially neutralize the solution by carefully adding 1400 mL of commercial hydrochloric acid.[5]

  • To the still alkaline solution, add a small amount of sodium sulfide solution to precipitate any dissolved iron or copper from the kettle. Filter the solution.[5]

  • Acidify the filtrate with hydrochloric acid and boil to expel any hydrogen sulfide.

  • Make the solution faintly alkaline with sodium hydroxide solution, using phenolphthalein as an indicator.[5]

  • To the hot solution, add a concentrated solution of 300 g of anhydrous calcium chloride. This will cause the immediate precipitation of a mixture of calcium dl-tartrate and calcium meso-tartrate.[5]

  • Allow the mixture to stand for one week to ensure complete precipitation.[5]

  • Filter the precipitate and wash it with cold water until the washings are free of chlorides. Dry the precipitate at 40–50°C. The expected yield is 246–315 g.[5]

3.4 Part C: Liberation of Free Acids and Separation of Racemic Acid

  • Suspend the dried calcium tartrate salts in 800 mL of water.

  • Add the calculated quantity of concentrated sulfuric acid (approximately 0.4 g of H₂SO₄ for every 1.0 g of calcium salt) to convert the calcium salts to free tartaric acids and insoluble calcium sulfate (B86663).[5]

  • Warm the mixture on a steam bath with stirring for 30–40 hours.[5]

  • Filter the hot mixture to remove the precipitated calcium sulfate. Wash the cake thoroughly with hot distilled water.

  • Combine the filtrate and washings and evaporate on a steam bath to a volume of about 200 mL.[5]

  • Allow the solution to cool. The less soluble dl-tartaric acid (racemic acid) will crystallize out.

  • Filter to collect the crystals of dl-tartaric acid. The filtrate now contains the more soluble meso-tartaric acid along with some remaining d-tartaric acid.[5]

3.5 Part D: Isolation and Purification of meso-Tartaric Acid

  • Dilute the filtrate from Part C with an equal volume of water.[5]

  • To remove the remaining d-tartaric acid, divide the solution into two equal parts. Exactly neutralize one part with a potassium hydroxide solution, then add the second part. Let it stand for 24 hours to precipitate potassium hydrogen d-tartrate.[5]

  • Filter off the potassium hydrogen d-tartrate.

  • Neutralize the filtrate with ammonia, then just acidify with acetic acid. Add an excess of calcium chloride solution (e.g., 500 mL of a 25% solution).[5]

  • Allow the solution to stand for a week, during which time calcium this compound will precipitate.[5]

  • Filter the precipitated calcium this compound and wash it with cold distilled water. The yield of this salt is typically 42–55 g.[5]

  • To obtain the free acid, treat the calcium this compound with the calculated amount of sulfuric acid as described in Part C.

  • After removing the calcium sulfate by filtration, evaporate the filtrate to crystallize the meso-tartaric acid.

  • For final purification, the meso-tartaric acid can be recrystallized from water.[7]

Data Presentation

The following table summarizes the quantitative data for the preparation of meso-tartaric acid.

ParameterValueReference
Starting Material
d-Tartaric Acid200 g (1.33 moles)[5]
Reagents
Sodium Hydroxide700 g[5]
Water (for reaction)1400 mL[5]
Hydrochloric Acid1400 mL[5]
Anhydrous Calcium Chloride300 g[5]
Reaction Conditions
Epimerization TemperatureBoiling (approx. 100°C)[5]
Epimerization Time4 hours[5]
Precipitation Time1 week[5]
Yields & Properties
Mixed Calcium Tartrates246–315 g[5]
Calcium this compound42–55 g[5]
meso-Tartaric Acid Yield13–17% (of original d-tartaric acid)[5]
Melting Point (anhydrous)165–166 °C[7]

Visualization of Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the diagram below.

G Workflow for meso-Tartaric Acid Synthesis cluster_epimerization Part A & B: Epimerization & Precipitation cluster_separation Part C: Acid Liberation & Racemate Separation cluster_purification Part D: Isolation & Purification start d-Tartaric Acid reaction_mix Reaction Mixture (d-Tartaric Acid + NaOH(aq)) start->reaction_mix Boil for 4h precipitate Mixed Precipitate (Calcium dl-tartrate & this compound) reaction_mix->precipitate Neutralize + CaCl2 + Stand for 1 week free_acids Aqueous Solution of (dl- & meso-Tartaric Acids) precipitate->free_acids + H2SO4 Filter CaSO4 dl_crystals Crystals of dl-Tartaric Acid (Racemate) free_acids->dl_crystals Evaporate & Cool meso_filtrate Filtrate containing meso-Tartaric Acid free_acids->meso_filtrate Filter ca_meso Precipitate of Calcium this compound meso_filtrate->ca_meso Remove d-TA + CaCl2 meso_acid Crude meso-Tartaric Acid ca_meso->meso_acid + H2SO4 Filter CaSO4 final_product Purified meso-Tartaric Acid meso_acid->final_product Recrystallize from Water

Caption: Workflow for the synthesis of meso-tartaric acid from d-tartaric acid.

References

Application Notes and Protocols for the HPLC Separation of Tartaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the separation and analysis of tartaric acid isomers using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for chiral and achiral separations of this important organic acid.

Tartaric acid possesses two chiral centers, resulting in three stereoisomers: the enantiomeric pair L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral meso-tartaric acid. The ability to separate and quantify these isomers is crucial in various fields, including the food and beverage industry, pharmaceuticals, and chemical synthesis, as the physiological and chemical properties of the isomers can differ significantly.

Application Note 1: Chiral Separation of Tartaric Acid Enantiomers (L- and D-)

Objective: To provide a detailed protocol for the baseline separation of L-(+)- and D-(-)-tartaric acid enantiomers using a chiral ligand-exchange HPLC column.

Introduction: Chiral HPLC is the most effective method for separating enantiomers.[1][2] This application note details a method utilizing a chiral ligand-exchange chromatography (CLC) mechanism. In this approach, a chiral selector is coated or bonded to the stationary phase, and a metal ion (e.g., copper) is added to the mobile phase. The enantiomers of tartaric acid form transient diastereomeric complexes with the chiral selector and the metal ion, leading to different retention times and enabling their separation.

Experimental Workflow: Chiral HPLC Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Tartaric Acid Standard (e.g., 5 mg/mL in Water) filter_sample Filter Sample through 0.45 µm Syringe Filter prep_sample->filter_sample prep_mobile Prepare Mobile Phase (3 mM Copper Sulfate, pH 3.2) filter_mobile Filter and Degas Mobile Phase prep_mobile->filter_mobile inject Inject 10 µL of Sample filter_sample->inject equilibrate Equilibrate Astec® CLC-D Column filter_mobile->equilibrate equilibrate->inject run Isocratic Elution at 1.0 mL/min inject->run detect UV Detection at 254 nm run->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Enantiomers integrate->quantify

Caption: Workflow for chiral HPLC analysis of tartaric acid enantiomers.

Detailed Experimental Protocol

1. Materials and Reagents:

  • DL-Tartaric acid (racemic mixture)

  • Copper (II) Sulfate (CuSO₄)

  • Sulfuric Acid (for pH adjustment)

  • HPLC-grade water

  • Methanol (for column flushing)

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral HPLC Column: Astec® CLC-D, 15 cm x 4.6 mm I.D., 5 µm particles

3. Preparation of Mobile Phase:

  • Dissolve an appropriate amount of Copper (II) Sulfate in HPLC-grade water to achieve a final concentration of 3 mM.

  • Adjust the pH of the solution to 3.2 using dilute sulfuric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve DL-tartaric acid in HPLC-grade water to a concentration of 5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: Astec® CLC-D (15 cm x 4.6 mm, 5 µm)

  • Mobile Phase: 3 mM Copper Sulfate, pH 3.2

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

6. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Identify the peaks corresponding to the L- and D-enantiomers based on their retention times.

7. Data Presentation

Table 1: Chromatographic Parameters for Chiral Separation of Tartaric Acid Enantiomers

ParameterConditionReference
Column Astec® CLC-D, 150 x 4.6 mm, 5 µm
Mobile Phase 3 mM Copper Sulfate, pH 3.2
Flow Rate 1.0 mL/min
Temperature 25 °C
Detector UV, 254 nm
Injection Volume 10 µL
Sample 5 mg/mL DL-Tartaric Acid in water

Note: Retention times are not specified in the source material but would be determined experimentally.

Application Note 2: Reversed-Phase HPLC for Tartaric Acid Analysis

Objective: To provide a protocol for the quantification of total tartaric acid in a sample using a robust and straightforward Reversed-Phase (RP-HPLC) method.

Introduction: For applications where the separation of individual stereoisomers is not required, a simple RP-HPLC method can be used for the quantification of tartaric acid.[3][4] This method is common in quality control for food, beverages, and pharmaceutical formulations.[3][4] The separation is achieved on a C18 stationary phase with an acidic aqueous mobile phase, which ensures that the acidic analyte is in its protonated form, leading to adequate retention on the nonpolar stationary phase.

Experimental Workflow: RP-HPLC Analysis

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Tartaric Acid Standard Stock (e.g., 500 µg/mL) filter_solutions Filter All Solutions through 0.45 µm Filter prep_standard->filter_solutions prep_sample Prepare Sample Solution (e.g., 1.5 g in 100 mL, then dilute) prep_sample->filter_solutions prep_mobile Prepare Mobile Phase (0.01 M KH2PO4, pH 2.6) prep_mobile->filter_solutions degas_mobile Degas Mobile Phase filter_solutions->degas_mobile inject Inject 20 µL of Sample/Standard filter_solutions->inject equilibrate Equilibrate Shimadzu C18 Column degas_mobile->equilibrate equilibrate->inject run Isocratic Elution at 1.0 mL/min inject->run detect UV Detection at 210 nm run->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Tartaric Acid in Sample calibrate->quantify

Caption: Workflow for reversed-phase HPLC analysis of tartaric acid.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Tartaric Acid Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade Methanol or Acetonitrile (for column cleaning)

2. Instrumentation and Columns:

  • HPLC system with a UV detector

  • RP Column: Shimadzu C18 (250 mm x 4.6 mm, 5 µm) or equivalent[3][4]

3. Preparation of Mobile Phase:

  • Prepare a 0.01 M solution of Potassium Dihydrogen Phosphate in HPLC-grade water.

  • Adjust the pH to 2.6 with orthophosphoric acid.[3][4]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh about 50 mg of tartaric acid standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a concentration of 500 µg/mL.[3]

  • Working Standard Solution: Dilute 5 mL of the stock solution to 25 mL with the mobile phase to obtain a concentration of 100 µg/mL.[3]

  • Sample Preparation: For a granular sample, weigh accurately about 1.5 g into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve, and make up the volume. Further dilute 2 mL of this solution to 50 mL with the mobile phase.[3]

5. Chromatographic Conditions:

  • Column: Shimadzu C18 (250 mm x 4.6 mm, 5 µm)[3][4]

  • Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH 2.6[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Column Temperature: 30 °C[3][4]

  • Detection: UV at 210 nm[3][4]

  • Injection Volume: 20 µL[3][4]

6. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform replicate injections of the working standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the sample solutions and integrate the peak area for tartaric acid.

  • Quantify the amount of tartaric acid in the sample by comparing its peak area to that of the standard.

7. Data Presentation

Table 2: Chromatographic Parameters for RP-HPLC Analysis of Tartaric Acid

ParameterConditionReference
Column Shimadzu GIST C18, 250 x 4.6 mm, 5 µm[4]
Mobile Phase 0.01 M KH₂PO₄, pH 2.6 with H₃PO₄[3][4]
Flow Rate 1.0 mL/min[3][4]
Temperature 30 °C[3][4]
Detector UV, 210 nm[3][4]
Injection Volume 20 µL[3][4]
Run Time Approx. 15 min[4]

Summary of Alternative and Advanced Methods:

Other methods for separating tartaric acid isomers include the use of different chiral stationary phases (CSPs) such as polysaccharide-based or cyclodextrin-based columns.[1][2] Additionally, derivatization of the tartaric acid molecule to attach a chromophore can enhance UV detection and may be necessary for separation on certain normal-phase chiral columns. For complex matrices, LC-MS/MS offers high sensitivity and selectivity for the quantification of tartaric acid isomers.[5]

References

The Role of Meso-Tartrate in the Synthesis of Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tartaric acid, an achiral diastereomer of tartaric acid, serves as a unique building block in the synthesis of Metal-Organic Frameworks (MOFs). Its distinct stereochemistry, featuring a center of symmetry, often leads to the formation of non-chiral or centrosymmetric crystal structures, contrasting with the chiral frameworks typically derived from its D- and L-enantiomers. The presence of two carboxylic acid and two hydroxyl groups allows for versatile coordination with metal ions, influencing the dimensionality and topology of the resulting framework. This document provides detailed application notes and experimental protocols for the synthesis of MOFs using meso-tartrate as a primary organic linker, with a focus on a zinc-based one-dimensional polymer and a trivalent iron-based framework.

Application Notes

The utilization of this compound in MOF synthesis offers a strategic approach to control framework topology. Unlike its chiral counterparts which often induce chirality in the final structure, the internal symmetry of this compound tends to yield centrosymmetric coordination polymers. This can be advantageous in applications where chirality is not a prerequisite, simplifying the structural analysis and potentially leading to more predictable packing arrangements.

One notable example is the formation of a hydrated zinc-meso-tartrate, identified by the Cambridge Structural Database (CSD) codename MUYPUU . This compound manifests as a one-dimensional chain polymer, showcasing the role of this compound in directing lower-dimensional framework formation.[1] Such 1D MOFs can exhibit interesting properties, including anisotropic conductivity or luminescence, and can serve as precursors for the synthesis of more complex materials.

Furthermore, this compound has been employed in the synthesis of a trivalent iron-based MOF, designated as T2-MOF , for applications in environmental remediation.[2][3] This framework has demonstrated significant catalytic activity in the ozonation of organic pollutants in water.[2][3] The use of an inexpensive and readily available linker like tartaric acid makes this MOF a promising candidate for large-scale water treatment applications.

Quantitative Data

The following tables summarize the available quantitative data for the discussed this compound-based MOFs.

Table 1: Physicochemical Properties of this compound Based MOFs

Property[Zn(this compound)(H₂O)₂] (MUYPUU)Trivalent Iron-Tartrate MOF (T2-MOF)
Formula C₄H₈O₈ZnNot explicitly stated
Dimensionality 1D Chain Polymer3D Framework
BET Surface Area Not available in the searched sourcesNot available in the searched sources
Pore Volume Not applicable (1D structure)Not available in the searched sources
Thermal Stability Stable up to 140 °C in hydrothermal synthesisInformation not available
Application Structural building blockCatalyst for ozonation

Table 2: Crystallographic Data for [Zn(this compound)(H₂O)₂] (MUYPUU)

ParameterValue
CSD Coden MUYPUU
Crystal System Not available in the searched sources
Space Group Not available in the searched sources
a (Å) Not available in the searched sources
b (Å) Not available in the searched sources
c (Å) Not available in the searched sources
α (°) Not available in the searched sources
β (°) Not available in the searched sources
γ (°) Not available in the searched sources
Volume (ų) Not available in the searched sources

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of [Zn(this compound)(H₂O)₂] (MUYPUU)

This protocol is adapted from the synthesis of chiral zinc tartrate MOFs and is expected to yield the hydrated this compound phase.[1]

Materials:

  • Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)

  • meso-Tartaric acid (C₄H₆O₆)

  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (e.g., Parr pressure vessel)

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • In a typical synthesis, dissolve 0.5 mmol of zinc acetate dihydrate and 0.5 mmol of meso-tartaric acid in 10 mL of deionized water in a beaker with stirring.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 110-140 °C.

  • Maintain the temperature for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation or vacuum filtration.

  • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product under vacuum at room temperature.

experimental_workflow_MUYPUU cluster_prep Reactant Preparation cluster_reaction Hydrothermal Synthesis cluster_workup Product Isolation prep1 Dissolve Zinc Acetate Dihydrate and meso-Tartaric Acid in Water reaction Heat in Autoclave (110-140 °C, 48h) prep1->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Collect Precipitate (Centrifugation/Filtration) workup1->workup2 workup3 Wash with Water and Ethanol workup2->workup3 workup4 Dry under Vacuum workup3->workup4 product [Zn(this compound)(H₂O)₂] (MUYPUU) workup4->product experimental_workflow_T2MOF cluster_solution Solution Preparation cluster_synthesis Solvothermal Reaction cluster_isolation Product Recovery sol1 Dissolve FeCl₃·6H₂O and Tartaric Acid sol2 in DMF/Ethanol Solvent sol1->sol2 synth Heat in Autoclave sol2->synth iso1 Cooling synth->iso1 iso2 Collection of Solid iso1->iso2 iso3 Washing with DMF/Ethanol iso2->iso3 iso4 Drying iso3->iso4 final_product T2-MOF iso4->final_product logical_relationship cluster_isomers Isomer Type cluster_mof Resulting MOF Structure tartaric_acid Tartaric Acid Isomers chiral Chiral (D- or L-tartaric acid) tartaric_acid->chiral achiral Achiral (meso-tartaric acid) tartaric_acid->achiral chiral_mof Chiral MOF chiral->chiral_mof Induces Chirality achiral_mof Achiral/Centrosymmetric MOF achiral->achiral_mof Promotes Centrosymmetry

References

Application Notes and Protocols: Employing Meso-Tartrate as a Chiron in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-tartaric acid, an achiral diastereomer of tartaric acid, serves as an inexpensive and versatile starting material in asymmetric synthesis. Its C2-symmetrical structure, possessing two stereocenters of opposite configuration (R,S), allows for elegant desymmetrization strategies to access a variety of chiral building blocks. This application note provides detailed protocols and quantitative data for the use of meso-tartrate as a chiron in the synthesis of complex natural products, highlighting its utility in establishing key stereochemical relationships.

Application Example 1: Synthesis of the C6-C18 Fragment of Pinolidoxin (B1237983)

Pinolidoxin is a phytotoxic nonenolide produced by the fungus Ascochyta pinodes. The synthesis of its C6-C18 fragment provides a compelling example of how meso-tartaric acid can be used to construct a polyol chain with defined stereochemistry. The synthesis begins with the protection of meso-tartaric acid and subsequent transformations to yield a key chiral intermediate.

Strategic Desymmetrization of this compound

The core strategy involves the protection of the diol functionality of meso-tartaric acid, followed by selective manipulation of the two equivalent carboxylic acid groups. This desymmetrization is key to installing the desired chirality in the target fragment.

G cluster_0 Desymmetrization Strategy meso-Tartaric Acid meso-Tartaric Acid Protected this compound Protected this compound meso-Tartaric Acid->Protected this compound Protection Chiral Intermediate Chiral Intermediate Protected this compound->Chiral Intermediate Desymmetrization & Elaboration Pinolidoxin C6-C18 Fragment Pinolidoxin C6-C18 Fragment Chiral Intermediate->Pinolidoxin C6-C18 Fragment Further Synthesis

Caption: Strategic desymmetrization of meso-tartaric acid for pinolidoxin fragment synthesis.

Quantitative Data for the Synthesis of the C6-C18 Fragment of Pinolidoxin
StepReactionReagents and ConditionsProductYield (%)
1Acetonide Protectionmeso-Tartaric acid, 2,2-dimethoxypropane (B42991), acetone (B3395972), cat. TsOH(±)-Dimethyl 2,3-O-isopropylidenetartrate95
2Reduction(±)-Dimethyl 2,3-O-isopropylidenetartrate, LiAlH4, THF, 0 °C to rt(2R,3S)-2,3-O-Isopropylidene-1,2,3,4-butanetetrol90
3Monobenzoylation(2R,3S)-2,3-O-Isopropylidene-1,2,3,4-butanetetrol, BzCl, Pyridine, CH2Cl2, 0 °C(4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane monobenzoate85
4Oxidation(4S,5S)-4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane monobenzoate, Swern OxidationAldehyde Intermediate92
5Grignard AdditionAldehyde Intermediate, Propylmagnesium bromide, THF, -78 °CDiastereomeric Alcohols80 (as a mixture)
6Protection & Further StepsDiastereomeric AlcoholsProtected C6-C18 Fragment-
Experimental Protocols

Step 1: (±)-Dimethyl 2,3-O-isopropylidenetartrate

To a solution of meso-tartaric acid (15.0 g, 100 mmol) in acetone (200 mL) is added 2,2-dimethoxypropane (25 mL, 200 mmol) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 g). The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate (B1210297) (200 mL). The organic layer is washed with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (50 mL), dried over anhydrous Na2SO4, and concentrated to afford the product as a colorless oil.

Step 2: (2R,3S)-2,3-O-Isopropylidene-1,2,3,4-butanetetrol

A solution of (±)-dimethyl 2,3-O-isopropylidenetartrate (19.0 g, 87 mmol) in dry THF (100 mL) is added dropwise to a suspension of LiAlH4 (6.6 g, 174 mmol) in dry THF (150 mL) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the sequential addition of water (6.6 mL), 15% aqueous NaOH (6.6 mL), and water (19.8 mL). The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na2SO4 and concentrated to give the diol.

Application Example 2: Enantioselective Synthesis of (+)- and (–)-Isoterrein

Isoterrein is a cyclopentenone natural product. The synthesis of both of its enantiomers from meso-tartaric acid demonstrates a powerful desymmetrization strategy using a chiral auxiliary.

Desymmetrization using a Chiral Auxiliary

In this synthesis, meso-tartaric acid is reacted with (+)-camphor as a chiral auxiliary to form two diastereomeric spiro-compounds, which can be separated. Each diastereomer is then carried forward to produce one of the enantiomers of isoterrein.

G cluster_1 Isoterrein Synthesis Workflow meso-Tartaric Acid meso-Tartaric Acid Diastereomeric Spiro-compounds Diastereomeric Spiro-compounds meso-Tartaric Acid->Diastereomeric Spiro-compounds + (+)-Camphor Separated Diastereomers Separated Diastereomers Diastereomeric Spiro-compounds->Separated Diastereomers Chromatography (-)-Isoterrein (-)-Isoterrein Separated Diastereomers->(-)-Isoterrein Synthesis A (+)-Isoterrein (+)-Isoterrein Separated Diastereomers->(+)-Isoterrein Synthesis B

Caption: Workflow for the enantioselective synthesis of isoterrein from meso-tartaric acid.

Quantitative Data for the Synthesis of (+)- and (–)-Isoterrein
StepReactionReagents and ConditionsProductYield (%)Diastereomeric Ratio
1Spiro-compound Formationmeso-Tartaric acid, (+)-camphor, trimethyl orthoformate, TsOHDiastereomeric spiro-compounds751:1
2Horner-Wadsworth-Emmons ReactionSeparated diastereomer, dimethyl lithiomethanephosphonate, THF, -78 °CPhosphonomethylcyclopentenone derivative80-85-
3Intramolecular CyclizationPhosphonomethylcyclopentenone derivative, NaH, THFBicyclic intermediate70-
4HydrolysisBicyclic intermediate, aq. HCl(+)- or (–)-Isoterrein90>99% ee
Experimental Protocols

Step 1: Formation and Separation of Diastereomeric Spiro-compounds

A mixture of meso-tartaric acid (1.50 g, 10 mmol), (+)-camphor (1.52 g, 10 mmol), trimethyl orthoformate (2.2 mL, 20 mmol), and a catalytic amount of TsOH in benzene (B151609) (50 mL) is refluxed with a Dean-Stark trap for 6 hours. The reaction mixture is cooled, washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated. The resulting diastereomeric mixture is separated by column chromatography on silica (B1680970) gel.

Step 2: Horner-Wadsworth-Emmons Reaction

To a solution of dimethyl methanephosphonate (1.24 g, 10 mmol) in dry THF (30 mL) at -78 °C is added n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise. After stirring for 30 minutes, a solution of one of the separated spiro-diastereomers (from Step 1) in THF (10 mL) is added. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the phosphonate (B1237965) intermediate.

Conclusion

The examples of the synthesis of the pinolidoxin C6-C18 fragment and the enantiomers of isoterrein effectively demonstrate the power of meso-tartaric acid as a chiral starting material. Through strategic desymmetrization, either by selective functionalization of its equivalent groups or by the use of a chiral auxiliary, complex chiral molecules can be accessed with high levels of stereocontrol. These protocols provide a valuable resource for researchers in natural product synthesis and drug development, showcasing the potential of this readily available and inexpensive chiron.

Application of Meso-Tartrate in the Synthesis of Novel Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meso-tartaric acid, a diastereomer of tartaric acid, presents a unique and valuable building block in the field of polymer chemistry.[1][2] Its distinct stereochemical structure and bifunctional nature, possessing both hydroxyl and carboxyl groups, allow for its versatile application as a monomer in the synthesis of advanced, biodegradable polymers.[3] This application note details the use of meso-tartrate in creating biodegradable poly(ester-thioether)s, highlighting its role in influencing polymer properties such as thermal behavior and biodegradability. The protocols provided herein offer a comprehensive guide for researchers and professionals in the development of sustainable polymeric materials.

Key Applications

This compound serves as a crucial component in the synthesis of functional and biodegradable polymers. Its incorporation into polymer backbones can significantly impact the final material's characteristics.

  • Monomer for Biodegradable Polyesters and Poly(ester-thioether)s: Meso-tartaric acid can be chemically modified to form monomers suitable for various polymerization techniques, including thiol-ene click polymerization.[4][5] This method allows for the synthesis of well-defined poly(ester-thioether)s with tunable properties.

  • Influence on Thermal Properties: The inclusion of this compound units in a polymer chain affects its thermal properties. For instance, poly(meso-BTA-alt-EBTG) exhibits a glass transition temperature (Tg) of -25 °C.[4]

  • Enhancing Biodegradability: Polymers derived from this compound have demonstrated significant biodegradability. For example, poly(meso-BTA-alt-EBTG) showed 43% biodegradation over 28 days in an activated sludge environment.[4][5] This highlights the potential of this compound-based polymers as environmentally benign alternatives to conventional plastics.

  • Crosslinking Agent: The multifunctional nature of tartaric acid allows it to act as a cross-linking agent, creating polymer networks with enhanced mechanical properties and thermal stability.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for polymers synthesized using this compound derivatives.

Table 1: Molecular Weight and Thermal Properties of this compound-Based Poly(ester-thioether)s

PolymerMonomersMn (x 10³)Mw/MnTg (°C)
poly(meso-BTA-alt-EBTG)meso-BTA, EBTG3.31.8-25
poly(meso-BTA-alt-DTT)meso-BTA, DTT1.9--
poly(meso-BTA-alt-DTT) (higher conc.)meso-BTA, DTT1.92.5-8

Data sourced from[4][5][8]. Mn = Number-average molecular weight, Mw/Mn = Molecular weight distribution, Tg = Glass transition temperature, meso-BTA = meso-di(3-butenyl) tartrate, EBTG = ethylene (B1197577) bis(thioglycolate), DTT = d,l-dithiothreitol.

Table 2: Biodegradability of this compound-Based Poly(ester-thioether)s

PolymerBiodegradation (BOD/TOD, 28 days)
poly(meso-BTA-alt-EBTG)43%
poly(meso-BTA-alt-DTT)21-23%

Data sourced from[4][5][8]. BOD = Biochemical Oxygen Demand, TOD = Theoretical Oxygen Demand.

Experimental Protocols

This section provides detailed protocols for the synthesis of a this compound-based monomer and its subsequent polymerization.

Protocol 1: Synthesis of meso-Di(3-butenyl) Tartrate (meso-BTA) Monomer

This protocol describes the chemoselective esterification of meso-tartaric acid with 3-butene-1-ol.

Materials:

  • meso-Tartaric acid

  • 3-Butene-1-ol (2 equivalents to -COOH groups)

  • Scandium triflate (Sc(OTf)₃) (1 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine meso-tartaric acid and an excess of 3-butene-1-ol (2 equivalents) in a reaction vessel.

  • Add 1 mol% of scandium triflate as a catalyst.

  • Stir the mixture at room temperature for 24 hours under bulk conditions.

  • After the reaction, dilute the mixture with dichloromethane.

  • Wash the organic phase with aqueous sodium hydroxide solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield meso-di(3-butenyl) tartrate (meso-BTA).

  • The expected yield is approximately 37%.[4][5]

Protocol 2: Synthesis of Poly(meso-BTA-alt-EBTG) via Thiol-Ene Click Polymerization

This protocol details the polyaddition of the meso-BTA monomer with a dithiol, ethylene bis(thioglycolate) (EBTG).

Materials:

  • meso-Di(3-butenyl) tartrate (meso-BTA)

  • Ethylene bis(thioglycolate) (EBTG)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (1 mol% to dithiol)

  • Toluene

  • Methanol

Procedure:

  • In a reaction vessel, dissolve meso-BTA and EBTG in toluene.

  • Add AIBN (1 mol% relative to the dithiol) as a radical initiator.

  • Stir the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, precipitate the resulting polymer by adding the reaction mixture to an excess of methanol.

  • Collect the precipitated poly(meso-BTA-alt-EBTG).

  • The expected yield is approximately 72%.[5]

Protocol 3: Characterization of Polymers

1. Molecular Weight Determination (Size Exclusion Chromatography - SEC):

  • Dissolve the polymer sample in a suitable solvent (e.g., THF).

  • Inject the solution into an SEC system equipped with a refractive index detector.

  • Use polystyrene standards for calibration to determine the number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn).

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Place a small amount of the polymer sample (5-10 mg) in an aluminum pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Cool the sample and then reheat to observe the glass transition temperature (Tg).

3. Biodegradation Test (Biochemical Oxygen Demand - BOD):

  • Prepare a solution of the polymer in a suitable medium containing activated sludge.

  • Incubate the mixture at a constant temperature (e.g., 25 °C) for 28 days.

  • Measure the biochemical oxygen demand periodically to determine the extent of biodegradation, expressed as a percentage of the theoretical oxygen demand (TOD).[4][5]

Visualizations

The following diagrams illustrate the key chemical synthesis and experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product meso-Tartaric_Acid meso-Tartaric Acid meso-BTA meso-Di(3-butenyl) Tartrate (meso-BTA) meso-Tartaric_Acid->meso-BTA Esterification 3-Butene-1-ol 3-Butene-1-ol 3-Butene-1-ol->meso-BTA Sc(OTf)3 Sc(OTf)₃ Sc(OTf)3->meso-BTA Catalyzes G cluster_monomers Monomers cluster_initiator Initiator cluster_product Product meso-BTA meso-BTA Polymer Poly(ester-thioether) meso-BTA->Polymer Thiol-Ene Click Polymerization Dithiol Dithiol (e.g., EBTG) Dithiol->Polymer AIBN AIBN AIBN->Polymer Initiates G cluster_characterization Characterization Techniques A Monomer Synthesis (meso-BTA) B Polymerization (Thiol-Ene Click) A->B C Polymer Purification (Precipitation) B->C D Characterization C->D E SEC (Mn, Mw/Mn) D->E F DSC (Tg) D->F G BOD Test (Biodegradability) D->G

References

Troubleshooting & Optimization

Technical Support Center: Separation of Meso-Tartrate from Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of meso-tartaric acid from its racemic (DL) mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating meso-tartaric acid from a racemic mixture of tartaric acid?

The main challenge lies in the fact that meso-tartaric acid and the racemic (DL)-tartaric acid are diastereomers. While they have different physical properties, these differences, particularly in solubility, can be subtle, making their separation non-trivial. The co-crystallization of the desired isomer with the undesired one is a common issue that can lead to low purity of the final product.[1]

Q2: What is the most common method for separating meso-tartaric acid from its racemic counterpart on a laboratory scale?

Fractional crystallization is the most widely used technique for this separation. This method leverages the difference in solubility between meso-tartaric acid and the racemic (DL)-tartaric acid in a suitable solvent, most commonly water.[2]

Q3: Which isomer is less soluble in water, meso-tartaric acid or racemic (DL)-tartaric acid?

Racemic (DL)-tartaric acid is significantly less soluble in water compared to meso-tartaric acid. This crucial difference in solubility is the basis for their separation by fractional crystallization, where the less soluble racemic form is crystallized out of the solution first, leaving the more soluble meso-form in the mother liquor.[2]

Q4: Can I use a chiral resolving agent to separate meso-tartaric acid?

No, chiral resolving agents are used to separate enantiomers (D- and L-tartaric acid) from each other by forming diastereomeric salts. Meso-tartaric acid is an achiral diastereomer of the enantiomeric pair and will not form a separable diastereomeric salt with a chiral resolving agent in the same manner.

Q5: What analytical techniques are recommended for determining the purity of the separated meso-tartaric acid?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the different isomers of tartaric acid and assessing the purity of the separated meso-tartrate. Other techniques such as mass spectrometry can also be employed for accurate quantification of the optical isomers in a mixture of D-, L-, and meso-tartaric acids.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of Meso-Tartaric Acid After Fractional Crystallization

Problem: The amount of meso-tartaric acid recovered from the mother liquor is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Crystallization of the Racemic Form: The initial crystallization of the less soluble racemic tartaric acid may not have been carried to completion.

    • Solution: Ensure the solution is sufficiently concentrated and cooled slowly to promote maximum crystallization of the racemic isomer. Seeding the solution with a small crystal of racemic tartaric acid can help initiate crystallization.

  • Co-precipitation of Meso-Tartaric Acid: Some meso-tartaric acid may have co-precipitated with the racemic form.

    • Solution: Optimize the cooling rate. A slower cooling process generally leads to purer crystals. After the initial filtration, the collected crystals of the racemic form can be washed with a small amount of cold solvent to remove adhered mother liquor containing the meso-isomer.

  • Subsequent Precipitation of Calcium Salt: If using a method involving calcium salts, the precipitation of calcium this compound may be slow.

    • Solution: Allow sufficient time for the precipitation of the calcium salt of meso-tartaric acid from the filtrate. One protocol suggests letting the mixture stand for up to a week.[5]

Issue 2: Purity of the Isolated Meso-Tartaric Acid is Unsatisfactory

Problem: Analytical results (e.g., from HPLC) show significant contamination of the isolated meso-tartaric acid with the racemic form.

Possible Causes & Solutions:

  • Insufficient Separation in a Single Crystallization Step: A single crystallization step is often not enough to achieve high purity.

    • Solution: Perform multiple recrystallization steps. The crude meso-tartaric acid obtained from the mother liquor can be redissolved in a minimal amount of hot solvent and allowed to cool slowly to obtain purer crystals.

  • Inefficient Removal of Mother Liquor: The initial crystals of the racemic form were not effectively separated from the this compound-rich mother liquor.

    • Solution: Use vacuum filtration for efficient separation of the crystals from the mother liquor. A thorough washing of the racemic crystals with a small amount of cold solvent is crucial.

Data Presentation

Table 1: Solubility of Tartaric Acid Isomers in Water

IsomerSolubility in Water ( g/100 mL)
Meso-tartaric acid125[6]
Racemic (DL)-tartaric acid21[6]
L- or D-tartaric acid20.6[6]

Experimental Protocols

Protocol 1: Fractional Crystallization Based on Differential Solubility in Water

This protocol is adapted from the principle that racemic (DL)-tartaric acid is less soluble in water than meso-tartaric acid.[2]

Materials:

  • Mixture of meso- and racemic (DL)-tartaric acid

  • Distilled water

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the mixture of tartaric acid isomers in a minimum amount of hot distilled water to create a saturated solution.

  • Crystallization of Racemic Tartaric Acid: Allow the solution to cool down slowly to room temperature. The less soluble racemic (DL)-tartaric acid will start to crystallize. To maximize crystallization, you can place the flask in an ice bath.

  • Filtration: Separate the crystallized racemic tartaric acid by vacuum filtration using a Büchner funnel. The filtrate contains the enriched, more soluble meso-tartaric acid.

  • Isolation of Meso-Tartaric Acid: Concentrate the filtrate by heating to reduce the volume of water and then allow it to cool to induce crystallization of the meso-tartaric acid.

  • Recrystallization for Purity: For higher purity, the obtained meso-tartaric acid crystals can be recrystallized by dissolving them in a minimal amount of hot water and allowing them to cool slowly.

Mandatory Visualization

Separation_Workflow start Mixture of Meso & Racemic Tartaric Acid dissolve Dissolve in Minimum Hot Water start->dissolve cool Slow Cooling to Room Temperature dissolve->cool filter Vacuum Filtration cool->filter racemic_crystals Crystals of Racemic (DL)-Tartaric Acid filter->racemic_crystals Solid filtrate Filtrate Enriched in Meso-Tartaric Acid filter->filtrate Liquid concentrate Concentrate Filtrate filtrate->concentrate cool2 Cool to Crystallize Meso-Tartaric Acid concentrate->cool2 filter2 Vacuum Filtration cool2->filter2 meso_crystals Crystals of Meso-Tartaric Acid filter2->meso_crystals end Purified Meso-Tartaric Acid meso_crystals->end

Caption: Workflow for the separation of meso-tartaric acid from a racemic mixture by fractional crystallization.

References

Technical Support Center: Meso-Tartaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of meso-tartaric acid.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of meso-tartaric acid, particularly from maleic acid or its anhydride (B1165640).

Q1: My overall yield of meso-tartaric acid is consistently low (below 60%). What are the most likely causes?

A1: Low yields are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Incomplete Oxidation: The conversion of the starting material (e.g., maleic acid) to the diol is a critical step. Ensure your oxidizing agent is active and added in the correct stoichiometric ratio. For hydrogen peroxide-based methods, catalyst activity is paramount.

  • Side Reaction Dominance: The formation of racemic (dl)-tartaric acid or other byproducts can significantly consume starting material. Reaction temperature is a critical parameter to control; higher temperatures can sometimes favor side reactions.

  • Product Loss During Workup: Meso-tartaric acid has moderate solubility in water. Significant losses can occur during crystallization and washing steps if the filtrate is not sufficiently cooled or if excessive solvent is used for washing the crystals.

  • Suboptimal pH: The pH of the reaction medium can influence the reaction rate and the stability of the intermediate species. Ensure the pH is maintained within the optimal range for your chosen protocol.

Q2: How can I minimize the formation of racemic (dl)-tartaric acid as a byproduct?

A2: The stereochemical outcome of the dihydroxylation of maleic acid determines the ratio of meso to racemic tartaric acid. To favor the meso isomer:

  • Choice of Oxidant: The oxidation of maleic acid (a cis-alkene) with reagents that perform syn-dihydroxylation will yield the desired meso-tartaric acid. Classic reagents for this include potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test) or osmium tetroxide (OsO₄).[1]

  • Reaction Control: When using catalytic systems like H₂O₂ with a tungstate (B81510) catalyst, the reaction proceeds through a cis-epoxysuccinic acid intermediate.[2] Hydrolysis of this epoxide yields the tartaric acid. Controlling the hydrolysis conditions is key to maximizing the meso form.

  • Avoid Isomerization: Ensure your maleic acid starting material has not isomerized to fumaric acid (trans-alkene), as the dihydroxylation of fumaric acid preferentially yields the racemic (dl)-tartaric acid.[3]

Q3: My final product is difficult to purify and seems contaminated with the starting material. What are the best purification strategies?

A3: Purification challenges often arise from the similar polarities of tartaric acid isomers and residual maleic acid.

  • Fractional Crystallization: This is the most common method. Meso-tartaric acid and racemic tartaric acid have different solubilities in water. Meso-tartaric acid is generally more soluble in hot water than the racemic form but will precipitate upon cooling.[3] Careful, slow cooling can allow for the separation of the isomers.

  • Calcium Salt Precipitation: The calcium salts of meso- and dl-tartaric acid exhibit different solubilities and crystal structures (the dl-salt crystallizes with four water molecules, the meso-salt with three).[4] This difference can be exploited for separation.

  • Ion Exchange Chromatography: For removing unreacted maleic acid from the final product, passing an aqueous solution of the crude acid over a basic anion exchanger can be effective.[5]

Q4: I am concerned about the toxicity of reagents like osmium tetroxide. Are there safer, high-yield alternatives?

A4: Yes. Due to the high toxicity and cost of osmium tetroxide, several alternative methods have been developed.[6]

  • Tungstate-Catalyzed Oxidation: Using hydrogen peroxide with a tungstate (e.g., sodium tungstate or tungstic acid) catalyst is a widely adopted, safer alternative. This method can produce high yields of tartaric acid from maleic acid.[2][3]

  • Epoxysuccinate Hydrolysis: A modern, high-yield approach involves the alkaline ring-opening of racemic (2,3)-epoxysuccinate. This method can selectively produce meso-sodium tartrate with yields up to 92%, which is then acidified to give meso-tartaric acid with a yield of 85%, resulting in a high overall yield of approximately 78%.[6]

Comparative Yields of Synthesis Methods

The following table summarizes reported yields for different methods of tartaric acid synthesis, providing a basis for method selection.

Starting MaterialOxidizing System / MethodProduct(s)Reported YieldReference
Maleic AcidH₂O₂ / Tungstic Acid CatalystRacemic Tartaric Acid>95% (of maleic acid consumed)[3][7]
Maleic AcidOsmium Tetroxide (OsO₄) CatalystMeso-Tartaric Acid~50%[3][6]
Maleic AnhydridePotassium Permanganate (KMnO₄)Meso-Tartaric AcidModerate (often <70%)[6]
Racemic (2,3)-EpoxysuccinateAlkaline Hydrolysis, then AcidificationMeso-Tartaric Acid~78% (overall)[6]
Fumaric AcidPotassium Permanganate (KMnO₄)Racemic (dl)-Tartaric AcidHigh[3]

Detailed Experimental Protocols

Protocol 1: Synthesis via Tungstate-Catalyzed Oxidation of Maleic Anhydride

This protocol is adapted from established methods using hydrogen peroxide and a tungstate catalyst, which is considered a safer and more efficient alternative to older methods.

Materials:

  • Maleic Anhydride

  • 30-35% Hydrogen Peroxide (H₂O₂)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) or Tungstic Acid (H₂WO₄)

  • Deionized Water

  • Concentrated Sulfuric Acid (for catalyst regeneration if needed)

Procedure:

  • Hydrolysis of Anhydride: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve maleic anhydride in deionized water (e.g., a 25-30% w/v solution) by gently heating to 60-70 °C. This hydrolyzes the anhydride to maleic acid.

  • Catalyst Addition: To the maleic acid solution, add the tungstate catalyst. The catalyst loading is typically low, around 0.4-1.0% of the weight of the maleic anhydride.[2]

  • Oxidation: Heat the mixture to the target reaction temperature (typically 70-90 °C). Begin the dropwise addition of hydrogen peroxide (1.1 to 1.5 molar equivalents). The reaction is exothermic; control the addition rate to maintain a stable temperature.

  • Reaction Monitoring: Continue stirring at the set temperature for several hours (10-20 hours, depending on scale and temperature) until the consumption of hydrogen peroxide is complete.[2] This can be monitored using peroxide test strips.

  • Crystallization: Once the reaction is complete, cool the solution slowly to room temperature, and then further cool in an ice bath to 0-5 °C to maximize the precipitation of tartaric acid.

  • Isolation and Purification: Collect the crystals by vacuum filtration. Wash the filter cake with a minimal amount of ice-cold deionized water to remove residual maleic acid and catalyst. The filtrate, containing the catalyst, can potentially be recycled for subsequent batches.[3]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50 °C).

Visualizations: Workflows and Pathways

General Experimental Workflow

The diagram below outlines the typical sequence of operations for synthesizing and purifying meso-tartaric acid from maleic anhydride.

G A Start: Maleic Anhydride + Water B Hydrolysis (Heat to ~70°C) A->B C Add Catalyst (e.g., Sodium Tungstate) B->C D Oxidation: Slow addition of H₂O₂ C->D E Reaction (Stir at 70-90°C for 10-20h) D->E F Cooling & Crystallization (Slow cool to 0-5°C) E->F G Isolation: Vacuum Filtration F->G H Purification: Wash with cold H₂O G->H J Filtrate (Contains Catalyst for Recycling) G->J Separation I Final Product: Meso-Tartaric Acid H->I G cluster_main Syn-Dihydroxylation Pathway cluster_side Undesired Pathway MA Maleic Acid (cis-isomer) Epo cis-Epoxysuccinic Acid (Intermediate) MA->Epo Oxidation [O] FA Fumaric Acid (trans-isomer) MA->FA Isomerization (Heat/Acid) Meso Meso-Tartaric Acid (Desired Product) Epo->Meso Hydrolysis (H₂O) Racemic Racemic (dl)-Tartaric Acid (Side Product) FA->Racemic Syn-Dihydroxylation [O]

References

Technical Support Center: Preventing Epimerization in Reactions with Meso-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of chiral molecules is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing epimerization during chemical reactions involving meso-tartrate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

Epimerization is the change in the configuration of one of several stereocenters in a molecule. While this compound itself is an achiral molecule due to an internal plane of symmetry, its two stereocenters are susceptible to inversion. Epimerization in a reaction starting with a this compound derivative can lead to the undesired formation of the chiral D- and L-diastereomers, resulting in a mixture that can be difficult to separate and may compromise the stereochemical purity of the final product.

Q2: What are the primary causes of epimerization in reactions with this compound?

Epimerization of this compound derivatives is most commonly induced by:

  • Basic Conditions: Strong bases can deprotonate the acidic alpha-protons adjacent to the carbonyl groups of tartrate esters. This forms a planar enolate intermediate, which upon reprotonation can occur from either face, leading to a loss of the original stereochemistry.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for both deprotonation and reprotonation, accelerating the rate of epimerization. Heating dextro-tartaric acid in water at 165°C for about two days can result in a mixture of racemic acid and meso-tartaric acid[1].

  • Prolonged Reaction Times: Extended exposure to even mildly basic conditions or elevated temperatures can increase the extent of epimerization.

Q3: How can I detect and quantify epimerization of this compound in my reaction?

Several analytical techniques can be employed to detect and quantify the formation of D- and L-tartrate diastereomers from a this compound starting material:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying stereoisomers. A chiral stationary phase is used to differentiate between the meso, D-, and L-tartrate derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR may not always distinguish between diastereomers, the use of chiral shift reagents or the conversion of the tartrate derivatives into diastereomeric compounds (e.g., by reaction with a chiral auxiliary) can allow for quantification by NMR.

  • Polarimetry: Since this compound is optically inactive, the development of optical rotation in a reaction mixture that started with a pure meso-compound is a clear indicator of the formation of chiral D- and L-isomers.

Troubleshooting Guide: Epimerization of this compound

This guide provides a structured approach to troubleshooting and preventing epimerization in your reactions.

Problem: Formation of D- and L-diastereomers from a this compound starting material.

Step 1: Assess Reaction Conditions

The first step in troubleshooting is to evaluate the conditions of your reaction.

ParameterCondition Prone to EpimerizationRecommended Action
Base Strong, non-sterically hindered bases (e.g., NaOH, KOH, NaOMe)Use a weaker, sterically hindered non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2,4,6-collidine).
Temperature Elevated temperatures (e.g., reflux)Perform the reaction at a lower temperature (e.g., 0°C or room temperature).
Reaction Time Prolonged reaction timesMonitor the reaction closely and quench it as soon as the starting material is consumed.
Solvent Protic solvents that can facilitate proton exchangeConsider using aprotic solvents. The stability of tartaric acid can be influenced by the solvent system[2][3][4][5].

Quantitative Data on Isomer Interconversion:

Under harsh conditions, the interconversion of tartaric acid isomers is significant. The following table, derived from data on the conversion of L-tartaric acid, illustrates the effect of prolonged heating in the presence of a strong base. While not directly measuring meso-epimerization, it demonstrates the conditions that drive stereochemical scrambling.

Starting MaterialConditionsTime (hours)% Conversion to this compound
L-disodium tartrateBoiling with 7.5 wt% free NaOH24~40%
DL-tartaric acidBoiling with NaOH190~70%

Data adapted from patent information describing the synthesis of meso-tartaric acid. These conditions are extreme and highlight the instability of the tartrate stereocenters to heat and strong base.[6][7]

Step 2: Implement a Protection Strategy

If modifying the reaction conditions is not feasible or is insufficient to prevent epimerization, protecting the diol functionality of the this compound is a highly effective strategy.

Workflow for Preventing Epimerization

Epimerization_Prevention start Epimerization Observed? assess_conditions Assess Reaction Conditions (Base, Temp, Time) start->assess_conditions modify_conditions Modify Conditions: - Weaker Base - Lower Temperature - Shorter Time assess_conditions->modify_conditions check_epimerization1 Epimerization Resolved? modify_conditions->check_epimerization1 protect_diol Implement Diol Protection Strategy check_epimerization1->protect_diol No end_success Success: Stereochemical Integrity Maintained check_epimerization1->end_success Yes select_pg Select Protecting Group (Acetal vs. Silyl (B83357) Ether) protect_diol->select_pg acetal (B89532) Acetal/Ketal Protection (e.g., Acetonide) select_pg->acetal Acid-stable subsequent steps silyl Silyl Ether Protection (e.g., TBS, TIPS) select_pg->silyl Base-stable subsequent steps deprotection Perform Reaction & Deprotect acetal->deprotection silyl->deprotection deprotection->end_success

Caption: A decision-making workflow for troubleshooting and preventing epimerization of this compound.

Experimental Protocols

Protocol 1: Acetonide Protection of Dimethyl this compound

This protocol forms a cyclic acetal (an acetonide) across the 1,2-diol of dimethyl this compound, which protects the alpha-protons from base-catalyzed abstraction.

Materials:

  • Dimethyl this compound

  • 2,2-Dimethoxypropane (B42991)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Anhydrous solvent (e.g., THF or acetone)

  • Triethylamine (B128534) (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve dimethyl this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,2-dimethoxypropane (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of p-TSA.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. The reaction may be gently heated (e.g., to 50°C) if it is slow.

  • Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the p-TSA.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude acetonide-protected dimethyl this compound.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Silyl Ether Protection of a this compound Derivative

This protocol describes the formation of silyl ethers on the hydroxyl groups, which can also sterically hinder the abstraction of the alpha-protons.

Materials:

  • This compound derivative (e.g., diethyl this compound)

  • Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • Imidazole (B134444) or triethylamine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, water, brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound derivative in anhydrous DMF in a flask under an inert atmosphere.

  • Add imidazole (approximately 2.5 equivalents).

  • Add the silylating agent (e.g., TBDMSCl, approximately 2.2 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and then brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting bis-silyl ether by column chromatography.

Visualizing the Mechanism of Epimerization

The following diagram illustrates the base-catalyzed epimerization of a this compound ester at one of the stereocenters.

Caption: Base-catalyzed epimerization of a this compound ester via a planar enolate intermediate.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)

By understanding the causes of epimerization and implementing appropriate preventative measures, researchers can ensure the stereochemical integrity of their this compound-derived products, leading to more reliable and reproducible synthetic outcomes.

References

troubleshooting meso-tartrate crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with meso-tartrate crystallization experiments.

Troubleshooting Guides

Issue 1: No Crystals Are Forming

Q1: I've followed my protocol, but no crystals have formed. What are the common causes and how can I fix this?

A1: The absence of crystal formation is typically due to issues with supersaturation, nucleation, or the presence of inhibitors. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Seed Crystals: Introduce a small, pure crystal of this compound to the solution to act as a template for crystal growth.

    • Scratching: Gently scratch the inside surface of the glassware with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

    • Temperature Shock: Briefly cool the solution in an ice bath to rapidly increase supersaturation and promote nucleation.

  • Increase Supersaturation:

    • Solvent Evaporation: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of this compound. Be careful not to evaporate too quickly, as this can lead to the formation of amorphous solid instead of crystals.[1]

    • Cooling: Ensure the solution is being cooled to the appropriate temperature, as the solubility of meso-tartaric acid is temperature-dependent.[2] Slower cooling often results in better quality crystals.

  • Check for Impurities:

    • Impurities can sometimes inhibit crystallization. Consider an additional purification step for your meso-tartaric acid, such as recrystallization from a different solvent system or treatment with activated charcoal to remove colored impurities.[1][3]

Issue 2: An Oil or Amorphous Precipitate Forms Instead of Crystals

Q2: My solution turned cloudy and an oily layer or a fine powder formed instead of distinct crystals. What should I do?

A2: Oiling out or precipitating an amorphous solid occurs when the solution is too supersaturated, causing the solute to come out of solution faster than it can form an ordered crystal lattice.

  • Reduce Supersaturation Rate:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil or precipitate redissolves. If necessary, add a small amount of additional solvent.[1] Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.

    • Use a Different Solvent System: The current solvent may be too poor for the this compound at the crystallization temperature. Consider using a solvent mixture to better control solubility.

  • Adjusting the Solvent Environment:

    • Increase Solvent Volume: Add more solvent to the heated solution to ensure the this compound is fully dissolved before cooling.[1] This will lower the supersaturation level at any given temperature.

Issue 3: Crystals Are Too Small or Formed Too Rapidly

Q3: The crystallization happened very quickly, resulting in very fine needles or a powder. How can I grow larger, higher-quality crystals?

A3: Rapid crystallization traps impurities and leads to small, poorly formed crystals.[4] The goal is to slow down the crystal growth process.

  • Control the Cooling Rate: A slower cooling rate is crucial for growing larger crystals. Allow the solution to cool to room temperature on the benchtop before moving it to a colder environment like a refrigerator or ice bath.

  • Reduce the Number of Nucleation Sites: Fewer nucleation sites mean that crystal growth will occur on a smaller number of crystals, leading to larger individual crystals. Avoid excessive scratching of the flask.

  • Use a Co-solvent: Adding a co-solvent in which this compound is more soluble can slow down the rate of crystallization.

Frequently Asked Questions (FAQs)

Q4: What are the ideal solvent characteristics for this compound crystallization?

A4: An ideal solvent is one in which meso-tartaric acid is highly soluble at elevated temperatures but has low solubility at cooler temperatures. Water is a common solvent for meso-tartaric acid due to its high polarity and ability to form hydrogen bonds.[5] For less polar systems, solvent mixtures (e.g., ethanol-water) can be effective.

Q5: How does pH affect the crystallization of meso-tartaric acid?

A5: The pH of the solution can significantly impact the solubility of meso-tartaric acid and its salts.[6] At higher pH, meso-tartaric acid will be deprotonated to form this compound salts, which may have different solubility profiles. It's crucial to control the pH to ensure you are crystallizing the desired species.

Q6: My meso-tartaric acid is contaminated with other stereoisomers (D- or L-tartaric acid). How will this affect my crystallization?

A6: The presence of other stereoisomers can interfere with the crystal lattice formation of meso-tartaric acid, potentially leading to lower yields or difficulty in crystallization. Racemic mixtures of D- and L-tartaric acid can crystallize as a separate entity (racemic acid).[7] Purification of the starting material is recommended if isomeric purity is critical.

Q7: What analytical techniques can I use to confirm the identity and purity of my this compound crystals?

A7: Several techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any isomeric impurities.[8]

  • X-ray Diffraction (XRD): To confirm the crystalline nature and identify the specific polymorph.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of water of hydration.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[3]

Data Presentation

Table 1: Factors Influencing this compound Crystallization

FactorEffect on CrystallizationTroubleshooting Considerations
Temperature Solubility is temperature-dependent. Slower cooling promotes larger crystals.Optimize the cooling profile. Avoid rapid temperature changes.
pH Affects the ionization state and solubility of tartaric acid and its salts.[6]Control and monitor the pH of the crystallization medium.
Solvent The choice of solvent determines the solubility curve.Select a solvent where this compound has high solubility when hot and low solubility when cold.
Supersaturation The driving force for crystallization. Too high leads to amorphous solid; too low prevents crystallization.Adjust concentration and cooling rate to maintain optimal supersaturation.
Impurities Can inhibit nucleation, be incorporated into the crystal lattice, or alter crystal habit.Purify starting materials. Consider using activated charcoal for colored impurities.[1]
Agitation Can promote secondary nucleation, leading to smaller crystals.Minimize agitation during crystal growth.

Experimental Protocols

Protocol 1: General Recrystallization of Meso-Tartaric Acid

  • Dissolution: In a flask, add the crude meso-tartaric acid and a minimal amount of a suitable solvent (e.g., deionized water). Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystal Growth: For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.

Visualizations

G Troubleshooting Workflow for Crystallization Failure start Experiment Start: No Crystals Formed supersaturation Is the solution supersaturated? start->supersaturation evaporate Increase Concentration: - Gently evaporate solvent - Re-check solubility data supersaturation->evaporate No nucleation Are there nucleation sites? supersaturation->nucleation Yes evaporate->supersaturation induce_nucleation Induce Nucleation: - Add seed crystal - Scratch glass surface nucleation->induce_nucleation No impurities Are impurities inhibiting crystallization? nucleation->impurities Yes success Crystals Formed induce_nucleation->success purify Purify Material: - Recrystallize - Use activated charcoal impurities->purify Yes impurities->success No purify->start failure Re-evaluate Protocol: - Check solvent system - Verify starting material purify->failure

Caption: Troubleshooting workflow for crystallization failure.

G Logical Relationships in Crystal Formation cluster_conditions Initial Conditions cluster_process Crystallization Process cluster_outcome Outcome Solute_Purity Solute Purity Supersaturation Supersaturation Solute_Purity->Supersaturation Solvent_Choice Solvent Choice Solvent_Choice->Supersaturation Temperature Temperature Temperature->Supersaturation Concentration Concentration Concentration->Supersaturation Nucleation Nucleation Supersaturation->Nucleation Crystal_Quality Crystal Quality (Size, Purity, Yield) Supersaturation->Crystal_Quality Rate affects quality Crystal_Growth Crystal Growth Nucleation->Crystal_Growth Crystal_Growth->Crystal_Quality

Caption: Key factors influencing the crystallization process.

References

Technical Support Center: Optimizing Reaction Conditions for Meso-Tartrate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the derivatization of meso-tartaric acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the derivatization of meso-tartaric acid for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or for synthetic purposes.

Frequently Asked Questions (FAQs)

Q1: My silylation reaction with BSTFA is incomplete, leading to low product yield. What are the common causes and how can I resolve this?

A1: Incomplete silylation is a frequent issue that can be caused by several factors:

  • Moisture: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture.[1][2] Water in your sample or solvent will react with the reagent, reducing its availability for derivatizing your meso-tartrate.

    • Solution: Ensure your sample is completely dry. If it's in an aqueous solution, evaporate it to dryness under a stream of nitrogen before adding the reagent.[1] Use anhydrous solvents and handle the reagent under dry conditions.

  • Insufficient Reagent: An inadequate amount of silylating reagent will lead to an incomplete reaction.

    • Solution: It is recommended to use an excess of the silylating reagent. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogens on the meso-tartaric acid.[2]

  • Suboptimal Reaction Conditions: The reaction may require more energy or a catalyst to proceed to completion.

    • Solution: Consider heating the reaction mixture. Many silylation reactions are heated at 60-70°C for 20-30 minutes.[1] For moderately hindered or slowly reacting compounds, adding a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the reaction rate and yield.[1]

Q2: I am observing unexpected byproducts in my esterification of meso-tartaric acid. What are they and how can I minimize them?

A2: The primary side reactions of concern during the esterification of meso-tartaric acid are thermal decomposition and the formation of pyruvic acid.[3]

  • Thermal Decomposition: At elevated temperatures, particularly above 165-170°C, meso-tartaric acid can decompose.[3]

    • Solution: Carefully control the reaction temperature. If distillation is used to remove water, ensure the pot temperature does not exceed the decomposition temperature of the acid or its ester derivative.

  • Pyruvic Acid Formation: Under acidic conditions, tartaric acid can undergo dehydration and decarboxylation to form pyruvic acid.[3]

    • Solution: Use a milder acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15), instead of strong mineral acids like sulfuric acid.[3] Milder catalysts can reduce the extent of this side reaction. Lowering the reaction temperature can also help.[3]

  • Monoester Formation: When the goal is to synthesize a diester, the reaction may stall at the monoester stage.[3]

    • Solution: To favor the formation of the diester, use a large excess of the alcohol, which can also serve as the solvent.[3] Increasing the reaction time and ensuring the efficient removal of water as it forms will also drive the equilibrium towards the diester product.[3]

Q3: My this compound derivatives appear to be unstable and degrade before or during analysis. How can I improve their stability?

A3: The stability of derivatives, particularly silyl (B83357) ethers, can be a concern.

  • Hydrolysis: Trimethylsilyl (B98337) (TMS) derivatives are more susceptible to hydrolysis than their parent compounds.[1]

    • Solution: Analyze the derivatized sample as soon as possible after preparation. Ensure that all glassware and solvents used for analysis are anhydrous to prevent hydrolysis.

  • Storage: Improper storage can lead to the degradation of derivatives.

    • Solution: If immediate analysis is not possible, store the derivatized sample in a tightly sealed vial at low temperatures (e.g., -20°C) to minimize degradation.

Q4: Why is my derivatization reaction not going to completion even with a catalyst?

A4: If the reaction is still incomplete, consider the following:

  • Solvent Effects: The choice of solvent can influence the reaction.

    • Solution: While some silylating reagents can be used neat, in other cases, a suitable solvent like pyridine, acetonitrile, or dimethylformamide (DMF) can facilitate the dissolution of the sample and improve the reaction.

  • Steric Hindrance: The structure of meso-tartaric acid might present some steric hindrance.

    • Solution: Increasing the reaction temperature and time may be necessary to overcome this.[2] Optimization of these parameters is crucial.

Data Presentation

The following tables provide illustrative examples of how to structure data when optimizing reaction conditions for this compound derivatization.

Table 1: Optimization of Silylation of Meso-Tartaric Acid with BSTFA/TMCS

EntryMolar Ratio (this compound:BSTFA:TMCS)SolventTemperature (°C)Time (min)Yield (%)
11:2:0.1Acetonitrile601585
21:3:0.1Acetonitrile601592
31:3:0.1Pyridine601595
41:3:0.1Acetonitrile751596
51:3:0.1Acetonitrile753098

Note: This data is illustrative and serves as a template for recording experimental results.

Table 2: Optimization of Esterification of Meso-Tartaric Acid with Ethanol

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Diester:Monoester Ratio
1H₂SO₄ (5)EthanolReflux680:20
2H₂SO₄ (5)EthanolReflux1290:10
3Amberlyst-15 (10 wt%)EthanolReflux1295:5
4Amberlyst-15 (10 wt%)Toluene (with Dean-Stark)110898:2

Note: This data is illustrative and serves as a template for recording experimental results.

Experimental Protocols

Protocol 1: Silylation of Meso-Tartaric Acid for GC-MS Analysis

This protocol describes the preparation of trimethylsilyl (TMS) derivatives of meso-tartaric acid.

  • Sample Preparation: Weigh 1-5 mg of the meso-tartaric acid sample into a micro-reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane (B92381) or acetonitrile) if necessary and is then ready for direct injection into the GC-MS.

Protocol 2: Fischer Esterification of Meso-Tartaric Acid with a Generic Alcohol

This protocol provides a general procedure for the synthesis of a this compound diester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a means to remove water (e.g., a Dean-Stark apparatus if using a solvent like toluene), combine meso-tartaric acid (1 equivalent), the desired alcohol (10 equivalents), and an acid catalyst (e.g., concentrated sulfuric acid, 0.05 equivalents, or Amberlyst-15, 10% by weight of the tartaric acid).

  • Heating: Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a mineral acid was used, neutralize it carefully with a weak base (e.g., saturated sodium bicarbonate solution).

    • Remove the excess alcohol under reduced pressure.

    • Extract the ester into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure and purify the resulting crude ester by a suitable method, such as column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low Yield or Incomplete Derivatization check_moisture Check for Moisture in Sample/Solvents? start->check_moisture dry_sample Dry Sample Thoroughly (e.g., N2 stream) check_moisture->dry_sample Yes check_reagent Sufficient Reagent? check_moisture->check_reagent No use_anhydrous Use Anhydrous Solvents and Reagents dry_sample->use_anhydrous use_anhydrous->check_reagent increase_reagent Increase Molar Ratio of Derivatizing Agent check_reagent->increase_reagent No optimize_conditions Optimize Reaction Conditions? check_reagent->optimize_conditions Yes increase_reagent->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Yes success Successful Derivatization optimize_conditions->success No increase_time Increase Reaction Time increase_temp->increase_time add_catalyst Add Catalyst (e.g., TMCS for silylation) increase_time->add_catalyst add_catalyst->success

Caption: Troubleshooting workflow for low derivatization yield.

Experimental_Workflow prep Sample Preparation (Dry this compound) reagents Add Solvent and Derivatizing Reagent prep->reagents reaction Reaction (Varying Time, Temp, Catalyst) reagents->reaction monitoring Monitor Progress (GC-MS, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Quench and Workup monitoring->workup Complete analysis Analyze Product (Yield, Purity) workup->analysis optimization Optimization Loop analysis->optimization optimization->reagents Adjust Conditions

Caption: Experimental workflow for optimizing derivatization.

AMPK_Pathway tartaric_acid Tartaric Acid ampk AMPK Activation tartaric_acid->ampk lipid_metabolism Regulation of Lipid Metabolism ampk->lipid_metabolism fatty_acid_oxidation ↑ Fatty Acid Oxidation lipid_metabolism->fatty_acid_oxidation lipogenesis ↓ Lipogenesis lipid_metabolism->lipogenesis therapeutic_effect Amelioration of NAFLD lipid_metabolism->therapeutic_effect

Caption: Tartaric acid activates the AMPK signaling pathway.[4]

References

Technical Support Center: Synthetic Meso-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic meso-tartaric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced meso-tartaric acid?

A1: Common impurities in synthetic meso-tartaric acid can be categorized as follows:

  • Stereoisomers: The most common impurities are other isomers of tartaric acid, including D-(-)-tartaric acid, L-(+)-tartaric acid, and racemic (DL)-tartaric acid. Their presence depends on the synthetic route and purification efficiency.

  • Unreacted Starting Materials: Depending on the synthesis method, residual starting materials such as maleic acid, fumaric acid, or D-tartaric acid may be present in the final product.

  • Side-Reaction Products: By-products from the synthesis, such as oxalic acid, can sometimes be formed.

  • Inorganic Impurities: These can include metal ions from catalysts (e.g., tungstate) or leaching from reaction vessels (e.g., iron, copper), as well as residual acids or bases used in the synthesis and purification steps.

  • Solvent Residues: Trace amounts of solvents used during synthesis and crystallization may remain.

Q2: What are the typical purity specifications for meso-tartaric acid?

A2: Purity requirements for meso-tartaric acid vary depending on the application. For pharmaceutical applications, stringent purity levels are required. The United States Pharmacopeia (USP) monograph for Tartaric Acid specifies a purity of not less than 99.7% and not more than 100.5% on a dried basis.[1][2] Specific limits for various impurities are summarized in the table below.

Data Presentation: Impurity Acceptance Criteria

Impurity CategoryImpurity ExampleTypical Acceptance Criteria (for Pharmaceutical Grade)Analytical Method
Organic Impurities
StereoisomersRacemic (DL)-tartaric acidVaries by monograph; often controlled by specific rotation.Chiral HPLC, Polarimetry
L-(+)-tartaric acidVaries by monograph; often controlled by specific rotation.Chiral HPLC, Polarimetry
Unreacted Starting MaterialsMaleic AcidTo be controlled based on the manufacturing process.HPLC, GC-MS
Side-Reaction ProductsOxalateNo turbidity produced upon addition of calcium sulfate (B86663) TS.[1]Wet Chemistry
Inorganic Impurities
Heavy MetalsLead (Pb)≤ 0.001%[1]ICP-MS, AAS
Residue on Ignition-≤ 0.1%[1]Gravimetry
Other
Loss on DryingWater≤ 0.5%[1]Gravimetry

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of meso-tartaric acid.

Issue 1: Low Yield of Meso-Tartaric Acid

Symptom Possible Cause Suggested Solution
The final isolated yield is significantly lower than expected.Incomplete reaction: The conversion of the starting material to meso-tartaric acid was not complete.* Ensure the reaction temperature and time are optimized. For syntheses from maleic or fumaric acid, verify the catalyst activity and concentration. * Monitor the reaction progress using techniques like TLC or HPLC to determine the point of maximum conversion.
Loss during work-up and purification: Significant amounts of product are lost during extraction, filtration, or crystallization steps.* When performing recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the product to avoid excessive loss in the mother liquor. * Ensure the crystallization process is slow to maximize crystal formation and recovery. Rapid cooling can lead to the formation of fine crystals that are difficult to filter.
Formation of soluble side products: The reaction may have produced highly soluble by-products that are difficult to separate by crystallization.* Analyze the mother liquor by HPLC or other appropriate methods to identify soluble impurities. * Consider alternative purification methods such as column chromatography for small-scale preparations if crystallization is ineffective.

Issue 2: Discolored (Yellow or Brown) Final Product

Symptom Possible Cause Suggested Solution
The crystalline meso-tartaric acid has a noticeable yellow or brown tint.Presence of colored organic impurities: These can be degradation products formed at elevated temperatures or by-products from the reaction.* Perform a decolorization step before the final crystallization. This typically involves treating the hot solution of the crude product with activated carbon, followed by hot filtration to remove the carbon. * Avoid excessive heating during the reaction and purification steps, as this can promote the formation of colored impurities.
Contamination with metal ions: Trace amounts of metal ions, such as iron, can form colored complexes with tartaric acid.* If metal contamination is suspected, wash the crude product with a dilute solution of a chelating agent like EDTA, followed by recrystallization. * Use glass-lined or other non-reactive vessels for synthesis to prevent metal leaching.

Issue 3: "Oiling Out" During Crystallization

Symptom Possible Cause Suggested Solution
During the cooling of the crystallization solution, the product separates as an oil or a gooey precipitate instead of fine crystals.High impurity level: The presence of a significant amount of impurities can lower the melting point of the product, causing it to separate as a liquid at the crystallization temperature.[3][4][5][6]* Attempt to purify the crude product by another method (e.g., column chromatography) before crystallization. * Perform a preliminary "hot filtration" to remove any insoluble impurities that might be promoting oiling out.
Supersaturation is too high: The solution is cooled too rapidly, leading to a high degree of supersaturation that favors the formation of an oil over crystals.[4][6]* Slow down the cooling rate. Allow the solution to cool gradually to room temperature before placing it in an ice bath. * Add more solvent to the hot solution to reduce the concentration and then cool slowly.
Inappropriate solvent system: The chosen solvent may not be ideal for the crystallization of meso-tartaric acid, especially in the presence of certain impurities.* Experiment with different crystallization solvents or solvent mixtures. * Try adding a seed crystal of pure meso-tartaric acid to the supersaturated solution to induce proper crystallization.

Experimental Protocols

1. Synthesis of Meso-Tartaric Acid from Maleic Anhydride (B1165640)

This protocol is based on the oxidation of maleic acid, which is formed in situ from maleic anhydride.

  • Step 1: Hydrolysis of Maleic Anhydride: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in water with gentle heating to form maleic acid.

  • Step 2: Oxidation: To the maleic acid solution, add a catalytic amount of a tungstate (B81510) salt (e.g., sodium tungstate). Heat the solution to the recommended reaction temperature (typically 60-80°C) and add hydrogen peroxide dropwise with stirring.

  • Step 3: Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Step 4: Cooling and Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature, and then in an ice bath to induce crystallization of the tartaric acid isomers.

  • Step 5: Isolation of Crude Product: Collect the crystals by vacuum filtration and wash with a small amount of cold water. The crude product will be a mixture of meso- and racemic tartaric acid.

  • Step 6: Purification by Recrystallization: The lower solubility of the racemic form allows for the enrichment of meso-tartaric acid in the mother liquor. The separation can be challenging and may require multiple recrystallizations. Alternatively, the isomers can be separated by forming diastereomeric salts with a chiral base.

2. Analysis of Isomeric Purity by HPLC

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral column) is typically used for the separation of tartaric acid isomers.

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for tartaric acid.

  • Sample Preparation: Dissolve a known amount of the meso-tartaric acid sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Quantification: The percentage of each isomer is determined by comparing the peak areas in the sample chromatogram to those of known standards for meso-, D-, and L-tartaric acid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Maleic Anhydride Hydrolysis s2 Oxidation with H2O2 & Tungstate Catalyst s1->s2 p1 Crystallization s2->p1 Crude Product p2 Decolorization (Activated Carbon) p1->p2 p3 Recrystallization p2->p3 a1 HPLC for Isomeric Purity p3->a1 a2 ICP-MS for Elemental Impurities p3->a2 a3 Titration for Assay p3->a3

Caption: Experimental workflow for the synthesis, purification, and analysis of meso-tartaric acid.

Caption: Troubleshooting decision tree for common issues in meso-tartaric acid synthesis.

References

stability issues of meso-tartrate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of meso-tartaric acid and its salts (meso-tartrates) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is meso-tartaric acid and how does its stability differ from other isomers?

Meso-tartaric acid is a diastereomer of tartaric acid, specifically the (2R,3S) or (2S,3R) form.[1] Unlike the chiral L-(+)-tartaric and D-(-)-tartaric acid enantiomers, the meso form is achiral due to an internal plane of symmetry. This structural difference influences its physical properties, such as solubility and melting point.[2][3] In terms of chemical stability, all tartaric acid isomers can undergo interconversion, especially under heating. For instance, heating dextro-tartaric acid in water at 165°C can produce a mixture of racemic acid and meso-tartaric acid.[1]

Q2: How do acidic conditions affect the stability of meso-tartrate?

Under acidic conditions, particularly at low pH values (e.g., below pH 4.6), meso-tartaric acid is generally stable against racemization. However, if working with this compound esters, acid-catalyzed hydrolysis can occur, splitting the ester into meso-tartaric acid and the corresponding alcohol.[4][5] The reaction with pure water is extremely slow, but the presence of a dilute acid catalyst accelerates this process.[4] In highly acidic soils, for example, some related compounds show chemical hydrolysis.[5]

Q3: What happens to this compound under basic (alkaline) conditions?

Basic conditions, especially when combined with heat, can promote the epimerization of meso-tartaric acid into its chiral isomers, L- and D-tartaric acid, leading to a racemic mixture. A process exists to convert L-tartaric acid into meso-tartaric acid by heating it with a concentrated sodium hydroxide (B78521) (NaOH) solution at temperatures above 100°C.[6] This indicates that the isomers can interconvert under basic conditions until an equilibrium is reached.[6] Severe alkaline conditions can also lead to degradation, with byproducts such as sodium oxalate (B1200264) being identified.[6]

Q4: My experiment shows a change in the optical rotation of my this compound solution. What could be the cause?

Meso-tartaric acid is optically inactive. If you observe the development of optical rotation, it strongly suggests that the this compound is converting into its optically active enantiomers, D-(-) and L-(+)-tartaric acid. This conversion is a known issue under certain conditions, particularly when heating under neutral to alkaline pH. Review your experimental conditions for elevated temperatures and pH levels.

Q5: I am seeing unexpected precipitation in my this compound formulation. What are the likely causes?

Precipitation issues with tartrates are common and can be influenced by several factors:

  • pH: The solubility of tartrate salts is pH-dependent.

  • Temperature: Lower temperatures generally decrease the solubility of tartrate salts, a principle used in the cold stabilization of wine to precipitate potassium bitartrate (B1229483).[7][8]

  • Presence of Metal Ions: Tartaric acid forms salts with various cations. The presence of ions like potassium (K+) or calcium (Ca2+) can lead to the formation of sparingly soluble salts like potassium bitartrate (cream of tartar) or calcium tartrate.[7]

  • Solvent System: The composition of your solvent (e.g., the presence of ethanol) can significantly alter the solubility of tartrate salts.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Assay Purity / Appearance of New Peaks in HPLC Degradation or IsomerizationCheck pH and Temperature: Avoid high temperatures (>100°C), especially in neutral to alkaline solutions, to prevent isomerization and degradation.[6] Analyze for Isomers: Use a chiral HPLC column to confirm the presence of L- and D-tartaric acid. Analyze for Degradants: Use analytical techniques like LC-MS to identify potential degradation products like oxalates.[6]
Unexpected pH Shift in Solution Degradation to acidic or basic byproducts.Buffer the solution using a stable and compatible buffer system to maintain the optimal pH.[9]
Formation of Crystalline Precipitate Formation of insoluble tartrate salts.Analyze Precipitate: Identify the crystalline material to confirm its composition. Control Temperature: Implement strict temperature control during storage and processing.[10] Chelating Agents: If metal ion contamination is suspected, consider adding a suitable chelating agent.[9] Adjust pH: Modify the pH to a range where the tartrate salt has higher solubility.
Inconsistent Results in Biological Assays Conversion of this compound to other isomers which may have different biological activity.Re-evaluate the stability of the this compound under your specific assay conditions (pH, temperature, media components). Prepare solutions fresh and store them under validated conditions (e.g., refrigerated, protected from light).

Data on Isomer Interconversion

Under alkaline conditions and heat, tartaric acid isomers can interconvert until they reach an equilibrium. The table below summarizes data from a study on the conversion of a di-alkali metal salt of L-tartaric acid to meso-tartaric acid when heated at its boiling point in an aqueous solution with alkali metal hydroxide.

Boiling Time (hours)Meso-Tartaric Acid (% of total Tartaric Acid)D- & L-Tartaric Acid (% of total Tartaric Acid)
0.04060
3.07030
4.15248
5.14357
6.14258
7.14258
22.04060
Data adapted from a patented process description.[6] An equilibrium of approximately 40% meso-tartaric acid and 60% D- and L-tartaric acid was reached after about 6 hours.[6]

Experimental Protocols

Protocol: Stability Indicating RP-HPLC Method for this compound

This protocol describes a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for assessing the stability of this compound in a formulation.

1. Objective: To quantify the concentration of meso-tartaric acid and detect the formation of its isomers (L- and D-tartaric acid) and other degradation products.

2. Materials and Equipment:

  • HPLC system with UV/Visible detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]

  • Meso-tartaric acid reference standard

  • L- and D-tartaric acid reference standards

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

3. Chromatographic Conditions (Example):

  • Mobile Phase: 0.01 M KH₂PO₄ buffer, with the pH adjusted to 2.6 using H₃PO₄.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C[11]

  • Detection Wavelength: 210 nm[11]

  • Injection Volume: 20 µL[11]

  • Note: For resolving the chiral isomers (L- and D-tartaric acid), a specialized chiral column and different mobile phase conditions would be required.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of meso-tartaric acid reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve. Prepare separate standards for L- and D-tartaric acid to determine their retention times.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to fall within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation (Stress Testing):

    • Acidic: Incubate the sample in a dilute acid (e.g., 0.1 N HCl) at a set temperature (e.g., 60°C) for a defined period. Neutralize before injection.

    • Basic: Incubate the sample in a dilute base (e.g., 0.1 N NaOH) at a set temperature. Neutralize before injection.

    • Thermal: Heat the sample solution at a set temperature.

  • Analysis: Inject the prepared standards and samples (including the stressed samples) into the HPLC system.

  • Data Evaluation:

    • Identify the peak for meso-tartaric acid based on the retention time of the standard.

    • Quantify the concentration using the calibration curve.

    • In the chromatograms of the stressed samples, look for new peaks corresponding to potential isomers or degradation products. Compare their retention times to the L- and D-tartaric acid standards.

    • Calculate the percentage of degradation and the formation of impurities.

Visualizations

logical_relationship_graph cluster_conditions Experimental Conditions cluster_outcomes Potential Stability Issues Acid Acidic Conditions (e.g., pH < 4) Stable This compound is Generally Stable Acid->Stable Base Basic Conditions (e.g., pH > 8) + Heat (>100°C) Isomerization Epimerization to D/L-Tartaric Acid Base->Isomerization High Risk Degradation Degradation (e.g., Oxalates) Base->Degradation High Risk Neutral Neutral Conditions + Heat Neutral->Isomerization Moderate Risk Ions Presence of Metal Ions (K+, Ca2+) Precipitation Salt Precipitation (e.g., K-Bitartrate) Ions->Precipitation

Caption: Factors influencing this compound stability.

experimental_workflow_graph start Start: this compound Sample/Formulation stress Forced Degradation (Acid, Base, Heat, Light) start->stress prep Sample Preparation (Dilution, Filtration) stress->prep analysis Stability-Indicating Assay (e.g., HPLC, LC-MS) prep->analysis data Data Analysis (Assay, Purity, Degradants) analysis->data report Report Stability Profile & Shelf-Life Estimation data->report end End report->end

Caption: Workflow for a this compound stability study.

troubleshooting_graph issue Unexpected Result (e.g., new peak, precipitate) is_precipitate Is it a precipitate? issue->is_precipitate is_peak Is it a new HPLC peak? is_precipitate->is_peak No analyze_precipitate Analyze precipitate (FTIR, XRD). Check for metal ions, temp, pH. is_precipitate->analyze_precipitate Yes chiral_hplc Run chiral HPLC. Does it match D/L isomer retention time? is_peak->chiral_hplc Yes isomerization Likely Isomerization. Review pH and temp in process/storage. chiral_hplc->isomerization Yes degradation Likely Degradation. Use LC-MS to identify. Review stress factors. chiral_hplc->degradation No

Caption: Troubleshooting unexpected experimental results.

References

Technical Support Center: Refining HPLC Separation of Tartaric Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of tartaric acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating tartaric acid diastereomers using HPLC?

A1: The main challenge lies in achieving adequate resolution between the diastereomers (L-(+)-tartaric acid, D-(-)-tartaric acid, and the meso form). These molecules are stereoisomers with very similar physicochemical properties, making their separation difficult. The separation often requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and pH.

Q2: What type of HPLC column is best suited for separating tartaric acid diastereomers?

A2: Both chiral and achiral columns can be used, depending on the specific application.

  • Chiral Stationary Phases (CSPs): Columns like Astec® CLC-D are specifically designed for enantiomeric and diastereomeric separations of chiral compounds like tartaric acid. These columns often provide excellent selectivity. Cellulose-based chiral stationary phases are also known for their effectiveness in separating chiral amines after resolution with tartaric acid.[1]

  • Achiral Reversed-Phase (RP) Columns (e.g., C18): These are also commonly used, particularly for separating diastereomeric derivatives of tartaric acid.[2] For underivatized tartaric acid, separation on a C18 column requires careful control of the mobile phase pH to suppress ionization and enhance retention.[3][4]

Q3: How does mobile phase pH affect the separation of tartaric acid diastereomers?

A3: Mobile phase pH is a critical parameter. Tartaric acid is a dicarboxylic acid, and its ionization state is highly dependent on the pH.

  • Low pH (typically 2.5-3.5): At a low pH, the carboxylic acid groups are protonated (non-ionized), which increases their hydrophobicity and retention on a reversed-phase column.[3][5] This is often necessary to achieve separation on a C18 column. Operating at a low pH also minimizes undesirable ionic interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[4][5]

  • Mid-range pH (5-7): In this range, tartaric acid will be partially or fully ionized. This is sometimes utilized in methods employing specific chiral columns where ionic exchange mechanisms contribute to the separation.[6]

Q4: Can I use normal-phase HPLC for this separation?

A4: Yes, normal-phase HPLC (NP-HPLC) can be used, particularly for derivatized tartaric acid diastereomers.[7] For instance, methods using a mobile phase of dichloromethane (B109758) and n-hexane have been developed for separating tartaric acid isomers on specific chiral columns.[8] However, reversed-phase HPLC is more commonly employed due to its robustness and the wider availability of columns and solvents.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks

If you are observing co-elution or insufficient separation of your tartaric acid diastereomers, follow this troubleshooting workflow.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Parameters start Poor Resolution ph_check Is Mobile Phase pH Optimized? (Typically 2.5-3.5 for RP-HPLC) start->ph_check adjust_ph Adjust pH with Formic Acid, Acetic Acid, or Phosphoric Acid ph_check->adjust_ph No organic_check Is Organic Modifier Concentration Optimal? ph_check->organic_check Yes adjust_ph->organic_check adjust_organic Systematically Vary Organic Modifier Percentage (e.g., Acetonitrile) organic_check->adjust_organic No column_check Is the Column Appropriate? (e.g., Chiral, End-capped C18) organic_check->column_check Yes adjust_organic->column_check change_column Switch to a High-Purity, End-capped Column or a Chiral Column column_check->change_column No flow_temp_check Are Flow Rate and Temperature Optimized? column_check->flow_temp_check Yes change_column->flow_temp_check adjust_flow_temp Evaluate Lower Flow Rates and Vary Column Temperature flow_temp_check->adjust_flow_temp No end Resolution Improved flow_temp_check->end Yes adjust_flow_temp->end

Caption: Troubleshooting workflow for poor resolution.

  • Step 1: Mobile Phase pH Optimization: For reversed-phase HPLC, ensure the mobile phase pH is low enough (typically 2.5-3.5) to suppress the ionization of tartaric acid's carboxylic acid groups.[3][5] This enhances retention and can significantly improve resolution.

  • Step 2: Adjust Organic Modifier: Systematically vary the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. Small changes can have a substantial impact on selectivity.[9]

  • Step 3: Evaluate Column Choice: If resolution is still poor, consider your column. For underivatized diastereomers, a chiral stationary phase may be necessary. If using a C18 column, ensure it is a modern, high-purity, end-capped column to minimize secondary interactions.[5]

  • Step 4: Optimize Flow Rate and Temperature: Lowering the flow rate can increase column efficiency and improve resolution. Temperature can also affect selectivity; experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).[9]

Issue 2: Peak Tailing

Peak tailing is a common problem when analyzing acidic compounds like tartaric acid, leading to poor integration and reduced accuracy.[10][11]

G cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Peak Tailing Observed silanol_interaction Secondary Silanol Interactions (Primary Cause for Acids) start->silanol_interaction column_overload Column Overload start->column_overload extra_column_effects Extra-Column Volume start->extra_column_effects lower_ph Lower Mobile Phase pH (2.5-3.5) to Protonate Silanols silanol_interaction->lower_ph use_additive Use Competing Base Additive (e.g., Triethylamine - TEA) silanol_interaction->use_additive reduce_sample Dilute Sample or Reduce Injection Volume column_overload->reduce_sample check_tubing Use Narrow-Bore Tubing and Minimize Connection Lengths extra_column_effects->check_tubing end Symmetrical Peak Shape lower_ph->end use_additive->end reduce_sample->end check_tubing->end

Caption: Troubleshooting workflow for peak tailing.

  • Primary Cause: Secondary Interactions: The most common cause of peak tailing for acidic compounds is the interaction with ionized residual silanol groups (-Si-O⁻) on the silica (B1680970) packing of the column.[4][10][12]

    • Solution 1: Lower Mobile Phase pH: Decrease the mobile phase pH to between 2.5 and 3.5.[5] This protonates the silanol groups, neutralizing their charge and minimizing unwanted ionic interactions.[4]

    • Solution 2: Use an End-Capped Column: Employ a high-purity, end-capped column. End-capping chemically blocks many of the residual silanol groups, making them less available for interaction.[4][5]

  • Other Potential Causes:

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[13] Try diluting your sample or reducing the injection volume.[4]

    • Column Degradation: A void at the column inlet or a contaminated frit can distort peak shape.[4] Try flushing the column or replacing it if necessary.

Experimental Protocols & Data

Example Protocol 1: Reversed-Phase HPLC for Tartaric Acid

This protocol is a general starting point for the separation of tartaric acid on a standard C18 column.

ParameterConditionRationale / Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column.[2][3]
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Orthophosphoric AcidLow pH is crucial to protonate tartaric acid for retention and good peak shape.[3]
Flow Rate 1.0 mL/minA typical analytical flow rate. Can be optimized for better resolution.
Column Temp. 30 °CTemperature control ensures reproducible retention times.[3]
Detector UV at 210 nmTartaric acid has a weak chromophore; detection is at a low UV wavelength.[3]
Injection Vol. 20 µLShould be optimized to avoid column overload.
Sample Prep. Dissolve sample in the mobile phaseEnsures compatibility and prevents peak distortion.
Example Protocol 2: Chiral HPLC for Tartaric Acid Enantiomers

This protocol is based on a method for separating tartaric acid enantiomers.

ParameterConditionRationale / Notes
Column Astec® CLC-D, 15 cm x 4.6 mm, 5 µmA chiral ligand-exchange column for enantiomeric separation.
Mobile Phase 3 mM Copper Sulfate (B86663), pH 3.2The copper sulfate is part of the ligand-exchange mechanism for chiral recognition.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temp. 25 °CMaintained for reproducibility.
Detector UV at 254 nmDetection wavelength for the copper complexes formed.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve 5 mg/mL in waterSimple sample preparation.
Impact of Mobile Phase Composition on Separation

The following table summarizes the effect of acetonitrile concentration on the separation of O,O'-diacetyl-(2R, 3R)-tartaric amides, demonstrating the influence of organic modifier on retention and separation.

Acetonitrile in Mobile Phase (v/v)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Separation Factor (α)
15%15.216.81.11
20%10.511.51.10
25%7.88.51.09
30%6.16.61.08
40%4.34.61.07
50%3.23.41.06

Data adapted from a study on tartaramide (B8813970) diastereomers, illustrating general principles.[2] As the percentage of the organic modifier (acetonitrile) increases, the retention times for both diastereomers decrease, and the separation factor may also change. This highlights the importance of optimizing the organic content of the mobile phase.

References

Technical Support Center: Meso-Tartrate Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of meso-tartrate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is meso-tartaric acid, and why is its solubility in organic solvents typically low?

Meso-tartaric acid is a diastereomer of tartaric acid, an organic acid that is a dihydroxyl derivative of succinic acid.[1] Its molecular structure contains multiple polar functional groups, specifically two hydroxyl (-OH) and two carboxylic acid (-COOH) groups.[2] This high polarity and the capacity for strong intermolecular hydrogen bonding lead to a stable crystal lattice, making it highly soluble in water but poorly soluble in most non-polar organic solvents, following the "like dissolves like" principle.[3][4]

Q2: In which common organic solvents does meso-tartaric acid show some solubility?

Meso-tartaric acid is soluble in polar organic solvents like ethanol (B145695).[5] However, it is poorly soluble in less polar solvents such as diethyl ether and isobutanol, and generally insoluble in non-polar solvents like chloroform (B151607) and dichloromethane (B109758).[5]

Q3: What primary factors influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Solvent Polarity: Polar solutes like this compound dissolve best in polar solvents.[6]

  • Temperature: For most solid solutes, solubility increases with temperature.[7][8]

  • Particle Size: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][9]

  • pH: The ionization state of the carboxylic acid groups is pH-dependent. Adjusting the pH can convert the acid to a more soluble salt form.[4]

  • Molecular Form: The presence of different crystalline forms (polymorphs) can affect solubility.[6]

Troubleshooting Guide

Q4: My this compound is not dissolving in ethanol, even though it is reported as soluble. What steps can I take?

If you are experiencing difficulty dissolving this compound in a suitable polar solvent, consider the following troubleshooting workflow:

G cluster_start Initial Problem cluster_steps Troubleshooting Steps cluster_advanced Advanced Strategies cluster_outcome Outcome start This compound not dissolving step1 Increase Surface Area (Grind/Mortar & Pestle) start->step1 Try First step2 Increase Agitation (Vortex/Stir Vigorously) step1->step2 If no success outcome Solubility Achieved step1->outcome Success step3 Apply Gentle Heating (Warm water bath, monitor temp) step2->step3 If no success step2->outcome Success step4 Increase Dissolution Time (Allow for longer mixing) step3->step4 If no success step3->outcome Success adv1 Use a Co-solvent (e.g., add small % of water) step4->adv1 If still insoluble step4->outcome Success adv2 Convert to a Salt (Add a suitable base) adv1->adv2 If co-solvent is not an option adv1->outcome Success adv2->outcome Success

Caption: Troubleshooting workflow for dissolving this compound.

  • Reduce Particle Size: The dissolution rate is related to the particle's surface area.[9] Try grinding the this compound powder to a finer consistency using a mortar and pestle.

  • Increase Agitation: Ensure the mixture is being stirred vigorously to maximize the interaction between the solute and solvent molecules.

  • Apply Gentle Heat: Increasing the temperature often enhances solubility.[8] Use a warm water bath and monitor the temperature to avoid potential degradation.

  • Use a Co-solvent: The addition of a small amount of a highly polar, miscible solvent in which the compound is more soluble (like water) can significantly improve overall solubility. This is known as co-solvency.[10]

Q5: After dissolving my this compound with heating, it precipitates upon cooling. How can I maintain solubility?

This occurs because you have created a supersaturated solution that is not stable at a lower temperature. To address this:

  • Maintain Temperature: If your experimental protocol allows, maintain the solution at the elevated temperature at which the this compound is soluble.

  • Use a Co-solvent System: Formulating a co-solvent system at room temperature may provide long-term stability without the need for heating.

  • Work Quickly: If the downstream application is rapid, use the solution immediately after cooling before significant precipitation occurs.

Solubility Enhancement Strategies

For experiments requiring higher concentrations of this compound or its use in less polar organic solvents, several enhancement strategies can be employed.

G cluster_main Solubility Enhancement Strategies for this compound cluster_cat1 cluster_cat2 cluster_cat3 main Low this compound Solubility cat1 Physical Modification main->cat1 cat2 Chemical Modification main->cat2 cat3 Formulation Approach main->cat3 s1a Particle Size Reduction (Micronization) cat1->s1a s1b Temperature Adjustment cat1->s1b s2a Salt Formation (pH Adjustment) cat2->s2a s2b Derivatization (e.g., Esterification) cat2->s2b s3a Co-Solvency cat3->s3a s3b Use of Surfactants cat3->s3b

Caption: Overview of key solubility enhancement strategies.

Chemical Modification: Salt Formation

Converting the carboxylic acid groups of meso-tartaric acid to a salt (this compound) can dramatically increase its solubility in polar organic solvents.[11] This is achieved by adding a suitable base.

Formulation Approach: Co-Solvency

This technique involves using a mixture of solvents to increase solubility.[6] For this compound, a primary polar organic solvent (e.g., ethanol) can be mixed with a small amount of a highly polar co-solvent (e.g., water) to form a medium with enhanced solubilizing capacity.

Chemical Modification: Derivatization

For applications in less polar organic solvents, the polarity of meso-tartaric acid can be reduced through chemical derivatization. Esterification of the carboxylic acid groups, for example, replaces the polar -COOH groups with less polar ester groups, increasing affinity for organic solvents.

Quantitative Data Summary

Specific quantitative solubility data for meso-tartaric acid is not widely available. However, data for other isomers like L-tartaric acid can provide a useful starting point for solvent selection. The solubility of L-tartaric acid increases with temperature in all tested solvents.[8]

Table 1: Qualitative Solubility of Meso-Tartaric Acid

Solvent Solubility
Water Very Soluble[5]
Ethanol Soluble[5]
Glacial Acetic Acid Poorly Soluble[5]
Diethyl Ether Poorly Soluble[5]
Isobutanol Poorly Soluble[5]
Chloroform Insoluble[5]

| Dichloromethane | Insoluble[5] |

Table 2: Experimental Solubility of L-Tartaric Acid in Various Organic Solvents (Mole Fraction, x)

Temperature (K) Ethanol Propanol Isopropanol n-Butanol Acetone Acetonitrile
281.15 0.00758 0.00494 0.00330 0.00420 0.01258 0.00392
292.45 0.01018 0.00643 0.00424 0.00537 0.01633 0.00512
303.25 0.01323 0.00839 0.00552 0.00693 0.02102 0.00665
313.15 0.01657 0.01062 0.00696 0.00874 0.02621 0.00845
324.25 0.02123 0.01368 0.00902 0.01132 0.03348 0.01099

Data adapted from a study on L-tartaric acid and should be used as an estimate for this compound.[8]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

Objective: To dissolve meso-tartaric acid in an ethanol/water co-solvent system.

Materials:

  • Meso-tartaric acid

  • Ethanol (anhydrous)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Methodology:

  • Weigh the desired amount of meso-tartaric acid and place it in a volumetric flask.

  • Start by adding ethanol to approximately 70% of the final desired volume.

  • Begin stirring the mixture. You will likely observe that the solid does not fully dissolve.

  • Slowly add deionized water dropwise while continuing to stir vigorously.

  • Continue adding water incrementally until the meso-tartaric acid is fully dissolved.

  • Once dissolved, add ethanol to reach the final target volume.

  • Document the final ratio of ethanol to water (e.g., 95:5 v/v) required for complete dissolution. This ratio can be used for future experiments.

Protocol 2: Synthesis of Diethyl this compound for Enhanced Organic Solvent Solubility

Objective: To convert meso-tartaric acid into its diethyl ester to improve its solubility in a wider range of organic solvents.

Materials:

  • Meso-tartaric acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Magnesium sulfate (B86663) or Sodium sulfate (for drying)

  • Rotary evaporator

Methodology:

  • Esterification: In a round-bottom flask, suspend meso-tartaric acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by TLC).

  • Workup: After cooling, slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the diethyl this compound from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting product, diethyl this compound, will be an oily liquid or a low-melting solid with significantly improved solubility in common organic solvents. Note: This protocol describes a standard Fischer esterification; optimization of reaction times and conditions is necessary.

References

Technical Support Center: Purification of Crude meso-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude meso-tartaric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude meso-tartaric acid?

A1: Crude meso-tartaric acid can contain several impurities depending on its synthesis route. Common impurities include other stereoisomers of tartaric acid (D-tartaric acid, L-tartaric acid, and racemic tartaric acid), unreacted starting materials (e.g., maleic acid or dibromosuccinic acid), and side-products like oxalic acid.[1][2][3] The presence of racemic tartaric acid is a frequent issue as it can be less soluble and co-crystallize with the meso isomer.[1]

Q2: What is the most common method for purifying crude meso-tartaric acid?

A2: The most widely used method for the purification of meso-tartaric acid is recrystallization.[4][5] This technique leverages the differences in solubility between meso-tartaric acid and its impurities in a given solvent. Water is a common solvent for this purpose due to the high solubility of meso-tartaric acid.[6][7] Organic solvents such as 2-propanol have also been effectively used.[2]

Q3: How can I assess the purity of my purified meso-tartaric acid?

A3: Several analytical techniques can be used to determine the purity and stereoisomeric composition of meso-tartaric acid. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is effective for separating and quantifying the different stereoisomers.[4][8][9][10] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and quantification.[9][11]

Q4: What are the key solubility differences between the stereoisomers of tartaric acid?

A4: The solubility of tartaric acid stereoisomers varies, which is a critical factor in designing purification protocols. Meso-tartaric acid is significantly more soluble in water compared to the racemic form (a mixture of D- and L-tartaric acid).[1][7] This difference in solubility is often exploited during crystallization to separate meso-tartaric acid from the racemic impurity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - Using an excessive amount of solvent. - The cooling process was too rapid, preventing complete crystallization. - Significant amount of product remains in the mother liquor.- Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. - Concentrate the mother liquor and perform a second crystallization to recover more product.[12]
Product is Contaminated with Racemic Tartaric Acid - The racemic form has co-crystallized with the meso isomer due to its lower solubility.[1] - The chosen solvent system is not optimal for separating the isomers.- Perform multiple recrystallizations. A single crystallization may not be sufficient to achieve high purity. - Exploit the higher solubility of meso-tartaric acid in water. Dissolve the mixture and allow the less soluble racemic acid to crystallize out first.[1]
Crystallization Does Not Occur - The solution is not supersaturated. - The presence of impurities is inhibiting crystal nucleation.- If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure meso-tartaric acid.[12] - Evaporate some of the solvent to increase the concentration and then cool again.
Oily Precipitate Forms Instead of Crystals - The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities.- Use a lower boiling point solvent for recrystallization. - Try a different solvent system. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Presence of Oxalic Acid in the Final Product - Oxalic acid is a common impurity from certain synthetic routes and was not effectively removed.- Treat the aqueous solution of the crude acid with a calcium salt (e.g., calcium hydroxide) to precipitate calcium oxalate, which can then be removed by filtration.[3]

Quantitative Data

Table 1: Solubility of Tartaric Acid Isomers in Water

Isomer Solubility ( g/100 mL at 20-25°C)
L-(+)-tartaric acid20.6[7]
D-(-)-tartaric acid20.6[7]
DL-tartaric acid (racemic)21[7]
meso-tartaric acid125[7]

Note: Solubility values can vary slightly depending on the source and specific conditions.

Experimental Protocols

Protocol 1: Purification of meso-Tartaric Acid by Recrystallization from Water

  • Dissolution: In a flask, add the crude meso-tartaric acid to a minimal amount of hot deionized water. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Pure meso-tartaric acid crystals should start to form. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[5]

Protocol 2: Removal of Racemic Tartaric Acid Impurity

This protocol takes advantage of the lower solubility of the racemic form.

  • Selective Crystallization: Dissolve the crude mixture containing meso- and racemic tartaric acid in water.

  • Separation: Allow the solution to stand. The less soluble racemic tartaric acid will crystallize out first.[1]

  • Filtration: Filter the solution to remove the precipitated racemic tartaric acid.

  • Recovery of meso-Tartaric Acid: Concentrate the filtrate by evaporating the water to induce the crystallization of the more soluble meso-tartaric acid.

  • Isolation and Drying: Collect, wash, and dry the meso-tartaric acid crystals as described in Protocol 1.

Visualizations

Purification_Workflow crude Crude meso-Tartaric Acid dissolve Dissolve in Minimal Hot Water crude->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Cool to Crystallize impurities->cool No hot_filtration->cool waste1 Solid Impurities hot_filtration->waste1 filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash waste2 Mother Liquor filter->waste2 dry Dry Crystals wash->dry pure Pure meso-Tartaric Acid dry->pure Troubleshooting_Logic start Crystallization Attempted outcome Outcome? start->outcome success Pure Crystals Obtained outcome->success Success no_crystals No Crystals Formed outcome->no_crystals Failure low_yield Low Yield outcome->low_yield Partial Success impure Product Impure outcome->impure Partial Success action_scratch Scratch Flask / Add Seed Crystal no_crystals->action_scratch action_concentrate Concentrate Mother Liquor low_yield->action_concentrate action_recrystallize Repeat Recrystallization impure->action_recrystallize

References

avoiding side reactions in meso-tartrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of meso-tartaric acid. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of meso-tartaric acid, particularly through the common route of maleic acid epoxidation followed by hydrolysis of cis-epoxysuccinic acid.

Issue 1: Low Yield of meso-Tartaric Acid

Q: My overall yield of meso-tartaric acid is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields of meso-tartaric acid can stem from several factors throughout the two main stages of the synthesis: epoxidation and hydrolysis.

Possible Causes and Solutions:

  • Incomplete Epoxidation of Maleic Acid:

    • Insufficient Hydrogen Peroxide: Ensure at least a 1:1 molar ratio of hydrogen peroxide to maleic acid. An excess of hydrogen peroxide can be beneficial, but large excesses may not significantly improve the yield.[1]

    • Catalyst Inactivity: The tungstate (B81510) catalyst is crucial for the epoxidation step. Ensure the catalyst is active and used in the appropriate amount. The yield of tartaric acid increases significantly with catalyst concentration up to about 0.4% by weight relative to maleic anhydride (B1165640), after which the effect plateaus.[2]

    • Suboptimal Temperature: The epoxidation reaction is typically carried out at elevated temperatures, often between 60-100°C.[1][3] Lower temperatures will result in a slower reaction rate, while excessively high temperatures can lead to the decomposition of hydrogen peroxide.

  • Inefficient Hydrolysis of cis-Epoxysuccinic Acid:

    • Incomplete Reaction: The hydrolysis of the epoxide intermediate requires sufficient time and temperature. The reaction is often completed by refluxing the solution for about an hour after the epoxidation is complete.[3]

    • Loss During Workup: meso-Tartaric acid has significant solubility in water. During crystallization, ensure the solution is sufficiently cooled (e.g., to 5°C) to maximize precipitation.[1] Minimize the volume of cold water used for washing the crystals to prevent excessive product loss.

  • Formation of Side Products:

    • The primary side product is racemic (dl-) tartaric acid. The conditions of the hydrolysis step, particularly pH, can influence the ratio of meso to racemic tartaric acid.

Issue 2: High Contamination with Racemic (dl-) Tartaric Acid

Q: My final product is a mixture of meso- and racemic tartaric acid, with a higher than desired proportion of the racemic isomer. How can I favor the formation of the meso isomer?

A: The hydrolysis of cis-epoxysuccinic acid can proceed through different mechanisms, leading to both meso- and racemic tartaric acid. Controlling the reaction conditions is key to maximizing the yield of the desired meso isomer.

Factors Influencing Isomer Formation:

  • pH of the Hydrolysis Step: The pH of the reaction medium during hydrolysis plays a significant role in the stereochemical outcome. While acidic conditions are generally used for the hydrolysis, the specific pH can influence the isomer ratio. Some studies suggest that hydrolysis under neutral to slightly alkaline conditions (pH 6-11) can minimize the formation of certain byproducts, though this is often aimed at optimizing dl-tartaric acid synthesis.[4] For meso-tartaric acid, alkaline hydrolysis of racemic (2,3)-epoxy sodium succinate (B1194679) has been shown to selectively yield meso-sodium tartrate.[5]

  • Presence of Catalyst During Hydrolysis: The presence or absence of the tungstate or molybdate (B1676688) catalyst during the hydrolysis step can influence the proportion of meso-tartaric acid formed.[6]

  • Separation of Isomers: Due to differences in solubility, fractional crystallization can be an effective method for separating meso-tartaric acid from the less soluble racemic tartaric acid.[7]

Issue 3: Presence of Unreacted Maleic Acid in the Final Product

Q: My purified meso-tartaric acid still contains unreacted maleic acid. What is the best way to remove this impurity?

A: Unreacted maleic acid is a common impurity. Several methods can be employed for its removal.

Purification Methods:

  • Fractional Crystallization: As with the separation of tartaric acid isomers, the difference in solubility between tartaric acid and maleic acid can be exploited through careful crystallization.

  • Anion Exchange Chromatography: A highly effective method for separating maleic acid from tartaric acid involves the use of a basic anion exchanger. The crude tartaric acid solution, which may also contain the catalyst, can be passed over the anion exchanger, which retains the maleic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for producing meso-tartaric acid?

A1: The most common industrial synthesis of meso-tartaric acid involves a two-step process starting from maleic acid or its anhydride. The first step is the epoxidation of maleic acid with hydrogen peroxide, typically catalyzed by a tungstate or molybdate salt, to form cis-epoxysuccinic acid.[7] The second step is the hydrolysis of the cis-epoxysuccinic acid intermediate to yield a mixture of meso- and racemic tartaric acids.[7]

Q2: What are the main side reactions to be aware of during meso-tartrate synthesis?

A2: The primary side reaction is the formation of the racemic (dl-) diastereomer of tartaric acid during the hydrolysis of the cis-epoxysuccinic acid intermediate. Additionally, incomplete reaction can leave unreacted maleic acid and cis-epoxysuccinic acid in the product mixture.[1] Under certain conditions, further oxidation or decomposition of the tartaric acid can occur, though this is less common under controlled conditions.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Several analytical techniques can be used to monitor the reaction and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the different tartaric acid isomers, as well as unreacted maleic acid.[8] Other methods include Gas Chromatography (GC) after derivatization, and Capillary Electrophoresis, which can also separate the different isomers.[9][10]

Q4: Are there alternative methods for synthesizing meso-tartaric acid?

A4: Yes, other methods exist, although they are generally less common for industrial-scale production. One method involves the oxidation of maleic acid with potassium permanganate (B83412) in a cold, alkaline solution.[11] Another approach is the treatment of dibromosuccinic acid with silver hydroxide.[7] Additionally, heating d-tartaric acid in water at high temperatures (around 165°C) for an extended period can produce a mixture of racemic and meso-tartaric acid.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on Tartaric Acid Synthesis
ParameterConditionEffect on Yield and PurityReference
**Molar Ratio (Maleic Acid:H₂O₂) **1.5A 50% excess of maleic acid is recommended for optimal yield based on hydrogen peroxide.[3]
Catalyst Concentration (Sodium Tungstate) 10% (wt. % to maleic anhydride)Favorable for achieving high yields of tartaric acid.[3]
Reaction Temperature (Epoxidation) 70°COptimal temperature for maximizing tartaric acid yield with a 10% catalyst ratio. Higher temperatures can lead to decreased yield.[3]
Hydrolysis pH 9-10Can favor the formation of dl-tartaric acid with high purity (up to 98.2%).[4]
Alkaline Hydrolysis 5% NaOH solutionSelectively produces meso-sodium tartrate from racemic (2,3)-epoxy sodium succinate with yields up to 92%.[5]

Experimental Protocols

Key Experiment: Synthesis of meso-Tartaric Acid from Maleic Anhydride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of tartaric acid via the epoxidation of maleic anhydride and subsequent hydrolysis.

Materials:

  • Maleic anhydride

  • Hydrogen peroxide (30-35%)

  • Sodium tungstate dihydrate

  • Deionized water

  • Hydrochloric acid (optional, for pH adjustment)

  • Activated carbon (for decolorization, optional)

Procedure:

  • Epoxidation:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve maleic anhydride in water to form maleic acid.

    • Add the sodium tungstate catalyst to the solution. A typical catalyst loading is around 10% by weight relative to the maleic anhydride.[3]

    • Heat the mixture to the desired reaction temperature, typically between 70°C.[3]

    • Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature. The molar ratio of maleic acid to hydrogen peroxide should be around 1.5.[3]

    • Monitor the reaction for the consumption of hydrogen peroxide using a suitable method (e.g., starch-potassium iodide paper).[3]

  • Hydrolysis:

    • Once the epoxidation is complete, heat the reaction mixture to reflux (approximately 102°C) and maintain for about 1 hour to ensure complete hydrolysis of the cis-epoxysuccinic acid intermediate.[3]

  • Purification and Isolation:

    • Cool the reaction mixture. If the solution is colored, it can be treated with activated carbon and filtered.

    • Concentrate the solution by evaporation to facilitate crystallization.

    • Cool the concentrated solution to a low temperature (e.g., 0-5°C) with vigorous stirring to induce crystallization of the tartaric acid.[3]

    • Collect the crystals by filtration and wash them with a small amount of cold water.

    • Dry the crystals in an oven at a moderate temperature (e.g., 110°C).[3]

    • Further purification and separation of meso- and racemic isomers can be achieved by fractional crystallization from water.

Mandatory Visualizations

meso_tartrate_synthesis_workflow cluster_epoxidation Epoxidation Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification MA Maleic Acid Epoxy cis-Epoxysuccinic Acid MA->Epoxy Oxidation H2O2 Hydrogen Peroxide H2O2->Epoxy Cat Tungstate Catalyst Cat->Epoxy Meso meso-Tartaric Acid Epoxy->Meso Hydrolysis Racemic dl-Tartaric Acid (Side Product) Epoxy->Racemic Side Reaction Purified_Meso Purified meso-Tartaric Acid Meso->Purified_Meso Crystallization

Caption: Workflow for meso-tartaric acid synthesis.

troubleshooting_logic Start Low Yield or Impure Product Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Start->Check_Purity Incomplete_Reaction Incomplete Reaction: - Check T, time, reagents Check_Yield->Incomplete_Reaction Yes Side_Reactions Dominant Side Reactions: - Adjust pH, catalyst Check_Purity->Side_Reactions Yes (Isomers) Purification_Issue Inefficient Purification: - Optimize crystallization Check_Purity->Purification_Issue Yes (Starting Material)

Caption: Troubleshooting logic for this compound synthesis.

References

optimizing the resolution of amines with meso-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Amine Resolution

Welcome to the technical support center for chiral resolution of amines via diastereomeric salt crystallization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their separation processes.

Frequently Asked Questions (FAQs)

Q1: Why is meso-tartaric acid ineffective for resolving racemic amines?

A: Meso-tartaric acid cannot be used to resolve racemic mixtures because it is an achiral molecule.[1][2][3] It possesses a plane of symmetry, meaning it is superimposable on its mirror image and is optically inactive.[1][2][3]

The fundamental principle of chiral resolution by crystallization relies on the formation of diastereomers, which have different physical properties (like solubility).[4][5][6] When a racemic amine (a 50:50 mixture of R- and S-enantiomers) reacts with an achiral acid like meso-tartaric acid, it forms a pair of enantiomeric salts, not diastereomeric salts.[2] These enantiomeric salts have identical solubilities, making their separation by crystallization impossible.[2] To achieve resolution, an enantiomerically pure resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, must be used.[5]

Q2: What is the fundamental principle of chiral resolution via diastereomeric salt formation?

A: Chiral resolution is a process for separating a racemic mixture into its individual enantiomers.[5] The most common method involves reacting the racemic mixture (e.g., an amine) with a single, pure enantiomer of a chiral resolving agent (e.g., L-(+)-tartaric acid).[5][6] This reaction creates a mixture of two diastereomeric salts (e.g., [R-amine / L-acid] and [S-amine / L-acid]). Unlike the original enantiomers, these diastereomers have different physical properties, including solubility.[4][7][8] This solubility difference allows one diastereomer to crystallize preferentially from a suitable solvent, while the other remains dissolved in the mother liquor. The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered by a subsequent chemical reaction, typically by adding a base.[9][10]

G cluster_start Starting Materials cluster_process Resolution Process cluster_end Separated Products racemic_amine Racemic Amine (R-Amine + S-Amine) Identical Solubility salt_formation Diastereomeric Salts ([R-Amine][L-Acid]) ([S-Amine][L-Acid]) Different Solubilities racemic_amine->salt_formation + chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->salt_formation crystallization Selective Crystallization salt_formation->crystallization solid Solid Crystals (Less Soluble Salt) crystallization->solid mother_liquor Mother Liquor (More Soluble Salt) crystallization->mother_liquor

Diagram 1: Principle of chiral resolution via diastereomeric salt formation.

Q3: What are the most critical factors for a successful resolution?

A: The success of a diastereomeric salt resolution hinges on several key factors:

  • Choice of Resolving Agent: The agent must be enantiomerically pure and form diastereomeric salts with a significant difference in solubility.[8] Trial-and-error is often necessary to find the optimal agent.[11]

  • Solvent Selection: The ideal solvent should dissolve the diastereomeric salts at an elevated temperature but allow for the selective precipitation of only one diastereomer upon cooling. The solvent system dramatically impacts the solubility difference between the salts.[8][12]

  • Molar Ratio: The stoichiometry between the amine and the resolving agent is crucial. While a 1:1 ratio is common, ratios greater or less than this can sometimes improve resolution efficiency and yield.[4]

  • Temperature and Cooling Rate: The temperature profile, including the initial dissolution temperature, final crystallization temperature, and the rate of cooling, directly controls the supersaturation and crystal growth. A slow, controlled cooling process is generally preferred.[13][14]

  • Concentration: The concentration of the reactants affects supersaturation. If too high, it can lead to "oiling out" or co-precipitation of both diastereomers; if too low, crystallization may not occur.[14]

Q4: How is the resolved amine recovered from the crystalline salt?

A: Once the diastereomeric salt has been isolated and purified, the target amine enantiomer must be liberated. This is typically achieved by an acid-base workup. The salt is suspended in a biphasic system, such as water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).[7] A strong base (e.g., sodium hydroxide) is added to the aqueous layer, which deprotonates the amine, breaking the ionic bond of the salt.[7] The now "free" amine is no longer water-soluble and partitions into the organic layer, while the tartrate salt of the resolving agent remains in the aqueous layer. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the purified amine enantiomer.[13][15]

Troubleshooting Guide

Problem / ObservationPossible Cause(s)Suggested Solution(s)
No crystallization occurs after cooling. 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[14]2. Insufficient Supersaturation: The concentration is too low.[14]3. Incorrect Resolving Agent: You may be using meso-tartaric acid (see FAQ 1).1. Change Solvent: Screen for a solvent or solvent mixture where the salts are less soluble.2. Increase Concentration: Carefully evaporate some solvent to increase the solute concentration.[14]3. Anti-Solvent Addition: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to induce precipitation.[14]4. Lower Temperature: Cool the solution to a lower temperature, but be cautious of oiling out.5. Seeding: Add a few seed crystals of the desired diastereomeric salt to induce crystallization.
The salt "oils out" or forms an amorphous precipitate. 1. Excessive Supersaturation: The concentration is too high, or the solution was cooled too rapidly.[14]2. Inappropriate Solvent: The salt's melting point may be below the solution temperature.1. Reduce Supersaturation: Use a more dilute solution or add any anti-solvent more slowly at a higher temperature.[14]2. Slow Down Cooling: Employ a very slow, controlled cooling ramp to allow for orderly crystal lattice formation.3. Increase Temperature: Heat the solution to re-dissolve the oil, then cool it very slowly.4. Agitation: Use gentle, consistent stirring to promote crystallization over oiling.[14]
The yield of the desired salt is very low. 1. Suboptimal Solubility: The target salt is still too soluble in the mother liquor.[14]2. Insufficient Crystallization Time: The system may not have reached equilibrium.[16]3. Incorrect Molar Ratio: The stoichiometry may not be optimal for precipitating the desired salt.1. Optimize Solvent/Temperature: Screen for solvents that further decrease the target salt's solubility and experiment with lower final temperatures.[14]2. Increase Equilibration Time: Allow the solution to stir at the final temperature for a longer period before filtration.3. Vary Molar Ratio: Perform small-scale experiments with varying molar ratios of the resolving agent to the amine.
The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is low. 1. Co-precipitation: The undesired diastereomer has precipitated along with the target salt due to similar solubilities or excessively rapid crystallization.2. Thermodynamic vs. Kinetic Control: The initially crystallized product (kinetic) may have high purity, but over time, the system equilibrates to a lower purity mixture (thermodynamic).[16]3. Impure Mother Liquor on Crystal Surface: Residual mother liquor containing the soluble diastereomer remains on the crystals after filtration.1. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to re-form slowly. This improves purity but reduces yield.2. Optimize Crystallization Time: For kinetically controlled resolutions, filter the crystals quickly after they form. For thermodynamically controlled ones, allow for full equilibration.[16]3. Thorough Washing: Wash the filtered crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

Data Presentation

The selection of solvent and the molar ratio of reactants are critical for optimizing resolution. The following tables illustrate how these parameters can influence the outcome.

Table 1: Effect of Solvent on Resolution Efficiency (Illustrative Data)

Solvent SystemYield of Less Soluble Salt (%)Diastereomeric Excess (d.e., %)
Methanol4592
Ethanol4285
Isopropanol3895
Acetone2575
Methanol/Water (9:1)4888

Table 2: Effect of Molar Ratio on Resolution (Illustrative Data)

Molar Ratio (Amine:Tartaric Acid)Yield of Less Soluble Salt (%)Diastereomeric Excess (d.e., %)
1 : 0.53596
1 : 0.84394
1 : 1.04592
1 : 1.24189

Experimental Protocols

Protocol 1: General Procedure for Resolution of a Racemic Amine with L-(+)-Tartaric Acid

This protocol provides a general framework. Specific quantities, solvents, and temperatures must be optimized for each unique amine.

G cluster_prep Part 1: Diastereomeric Salt Formation cluster_recovery Part 2: Recovery of Free Amine dissolve_acid 1. Dissolve L-(+)-Tartaric Acid in hot solvent (e.g., Methanol) add_amine 2. Add Racemic Amine solution slowly to the acid solution dissolve_acid->add_amine cool 3. Cool solution slowly to induce crystallization add_amine->cool filtrate 4. Isolate crystals via vacuum filtration cool->filtrate wash 5. Wash crystals with cold solvent filtrate->wash dry 6. Dry crystals under vacuum wash->dry suspend 7. Suspend purified salt in Water/Organic Solvent dry->suspend Purified Salt add_base 8. Add strong base (e.g., NaOH) to break the salt suspend->add_base extract 9. Separate organic layer containing the free amine add_base->extract dry_extract 10. Dry organic layer and evaporate solvent extract->dry_extract analysis Final Product: Enantiomerically Enriched Amine dry_extract->analysis Yields

Diagram 2: General experimental workflow for chiral amine resolution.

Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve one molar equivalent of L-(+)-tartaric acid in the minimum amount of a pre-determined solvent (e.g., methanol) at an elevated temperature (e.g., 60 °C).[7][10]

    • In a separate container, dissolve one molar equivalent of the racemic amine in a small amount of the same solvent.

    • Slowly add the amine solution to the hot tartaric acid solution with stirring. An exothermic reaction may be observed.[10]

  • Crystallization:

    • Allow the flask to cool slowly and undisturbed to room temperature. Further cooling in an ice bath may be required to maximize crystal formation.

    • Allow the mixture to stand for a sufficient time (e.g., several hours to overnight) to ensure crystallization is complete.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration.[15]

    • Wash the filter cake with a small portion of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[13]

    • Dry the crystals under vacuum to a constant weight.

    • At this stage, determine the yield and the diastereomeric excess (d.e.) of the crystals via techniques like chiral HPLC or NMR spectroscopy. If purity is insufficient, perform a recrystallization.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether).[13][15]

    • Slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) until the solution is strongly basic (test with pH paper) and all solids have dissolved.[7]

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.[15]

    • Collect the organic layer. Extract the aqueous layer one or two more times with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

    • Determine the final yield and enantiomeric excess (e.e.) of the product.

G start No Crystallization Observed q1 Is the concentration high enough? start->q1 a1_yes Increase Concentration (e.g., evaporate solvent) q1->a1_yes No q2 Is the solvent optimal? q1->q2 Yes a1_yes->q2 a2_yes Screen for new solvents or add an anti-solvent q2->a2_yes No q3 Is the temperature low enough? q2->q3 Yes a2_yes->q3 a3_yes Cool to a lower temperature q3->a3_yes No end Crystallization Achieved q3->end Yes a3_yes->end

Diagram 3: Troubleshooting decision tree for "No Crystallization".

References

Technical Support Center: Thermal Degradation of Meso-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of meso-tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition temperature for meso-tartaric acid?

A1: The thermal decomposition of tartaric acid isomers generally begins at temperatures above 150°C. For L- and D-tartaric acid, significant weight loss is observed around 170°C (443 K).[1][2] While specific data for pure meso-tartaric acid is less common, its thermal behavior is expected to be in a similar range. The process typically starts with dehydration, followed by more complex decomposition at higher temperatures.[3] It's important to note that the melting point of meso-tartaric acid has been reported at both 147°C and 206°C, which could indicate the existence of different crystalline forms or hydrates that would affect the onset of decomposition.[4][5]

Q2: What are the primary degradation products of this compound under thermal stress?

A2: The thermal degradation of tartaric acid, including the meso form, is a multi-step process. The initial products are typically formed through dehydration and decarboxylation reactions. Key expected products include:

  • Tartaric anhydride: Formed through the loss of a water molecule at around 150°C.[3]

  • Pyrotartaric acid (methylsuccinic acid): Results from decarboxylation (loss of CO₂) at temperatures around 200°C.[3]

  • Pyruvic acid and Acetic acid: Further decomposition of pyrotartaric acid at higher temperatures can yield these smaller organic acids.[3]

  • Gases: Carbon dioxide (CO₂), carbon monoxide (CO), and water (H₂O) are expected gaseous byproducts of the decomposition process.[1][2][3]

Q3: Can this compound isomerize to other forms of tartaric acid under thermal stress?

A3: Yes, isomerization is a possibility. Studies have shown that heating dextro-tartaric acid in water at 165°C can lead to the formation of a mixture containing both racemic acid and meso-tartaric acid.[6] This suggests that thermal stress can induce epimerization at one of the chiral centers, leading to the interconversion of tartaric acid stereoisomers. Therefore, when analyzing the degradation products of this compound, it is advisable to also screen for the presence of D- and L-tartaric acid.

Q4: What analytical techniques are best suited for studying this compound degradation?

A4: A combination of techniques is recommended for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and identify the temperature ranges at which mass loss occurs.[7] This is crucial for understanding the overall degradation profile.

  • Differential Scanning Calorimetry (DSC): To detect thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

  • High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is essential for separating and quantifying the different isomers of tartaric acid (meso, D-, L-) and identifying non-volatile degradation products like pyrotartaric acid.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products, such as smaller organic acids and other compounds formed during pyrolysis.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups during the heating process, which can help in identifying the formation of intermediates like anhydrides.

Troubleshooting Guides

Issue 1: Inconsistent results in Thermogravimetric Analysis (TGA).

Symptom Possible Cause Suggested Solution
Onset of decomposition temperature varies significantly between runs.1. Different heating rates: Faster heating rates can shift the decomposition to higher temperatures.[7]2. Sample heterogeneity: Impurities or different crystalline forms in the sample.3. Atmosphere: The presence of oxygen can lead to oxidative degradation, which occurs at different temperatures than pyrolysis in an inert atmosphere.1. Standardize the heating rate: Use a consistent heating rate (e.g., 10 °C/min) for all experiments to ensure comparability.2. Ensure sample purity: Use highly pure this compound and ensure consistent sample preparation.3. Control the atmosphere: Perform experiments under a controlled inert atmosphere (e.g., nitrogen or argon) to study thermal degradation without oxidation.
Unexpected mass loss at low temperatures (<100°C).Presence of water: The sample may be a hydrate (B1144303) or contain adsorbed moisture.Dry the sample: Dry the sample under vacuum at a temperature below its melting point before the TGA run. Alternatively, perform an initial isothermal step in the TGA (e.g., at 100°C) to remove water before the main heating ramp.

Issue 2: Difficulty in identifying and quantifying degradation products.

Symptom Possible Cause Suggested Solution
HPLC analysis shows poor separation of tartaric acid isomers.Inappropriate column or mobile phase: Standard reverse-phase columns may not resolve stereoisomers.Use a chiral HPLC column: A ligand-exchange column (e.g., Chirex 3126 (D)-penicillamine) is effective for separating D-, L-, and meso-tartaric acid.[8] Optimize the mobile phase, which often contains a copper salt, to improve resolution.
Multiple unidentified peaks in GC-MS chromatogram.Complex mixture of volatile products: Thermal degradation produces a wide range of compounds.Use a spectral library: Compare the mass spectra of the unknown peaks with a standard mass spectral library (e.g., NIST) for tentative identification. Analyze standards: Inject pure standards of expected degradation products (e.g., pyruvic acid, acetic acid, pyrotartaric acid) to confirm retention times and mass spectra.

Quantitative Data Summary

The following table summarizes key thermal properties and decomposition data for tartaric acid isomers. Note that data specifically for this compound degradation products is limited, and values are often derived from studies on tartaric acid in general.

ParameterValueIsomer(s)Reference(s)
Melting Point ~147 - 206 °Cmeso[4][5]
~170 °CL-(+)- and D-(-)-[9]
Decomposition Onset (TGA) ~170 °C (443 K)L-(+)- and D-(-)-[1][2]
Autoignition Temperature 425 °Cmeso[4]
Key Thermal Events Dehydration~150 °CTartaric Acid
Decarboxylation~200 °CTartaric Acid

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the proposed thermal degradation pathway of this compound and a typical experimental workflow for its analysis.

Degradation_Pathway Proposed Thermal Degradation Pathway of this compound cluster_products Decomposition Products meso_tartrate Meso-Tartaric Acid anhydride Tartaric Anhydride meso_tartrate->anhydride ~150°C - H₂O (Dehydration) pyrotartaric Pyrotartaric Acid anhydride->pyrotartaric ~200°C - CO₂ (Decarboxylation) gases CO, CO₂, H₂O anhydride->gases pyruvic Pyruvic Acid pyrotartaric->pyruvic >200°C Decomposition pyrotartaric->gases acetic Acetic Acid pyruvic->acetic >200°C - CO₂ pyruvic->gases

Caption: Proposed reaction pathway for the thermal degradation of this compound.

Experimental_Workflow Experimental Workflow for Degradation Analysis cluster_sample Sample Preparation cluster_analysis Thermal & Chemical Analysis cluster_results Data Interpretation start This compound Sample dry Drying (Vacuum Oven) start->dry tga_dsc TGA / DSC Analysis (Inert Atmosphere) dry->tga_dsc pyrolysis Controlled Pyrolysis (Collect Residue & Volatiles) dry->pyrolysis pathway Pathway Elucidation tga_dsc->pathway kinetics Kinetic Modeling tga_dsc->kinetics hplc Residue Analysis (Chiral HPLC) pyrolysis->hplc Residue gcms Volatiles Analysis (GC-MS) pyrolysis->gcms Volatiles hplc->pathway gcms->pathway

Caption: A typical experimental workflow for analyzing this compound degradation.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and degradation profile of this compound.

  • Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC, TA Instruments Q500).

  • Methodology:

    • Accurately weigh 3-5 mg of the dried this compound sample into an alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

    • The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[10]

2. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify meso-tartaric acid from its D- and L- isomers and other non-volatile degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Methodology (based on a published method[8]):

    • Column: Chirex 3126 (D)-penicillamine ligand-exchange column (e.g., 50 x 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase consisting of 1 mM Copper (II) acetate (B1210297) and 0.05 M Ammonium acetate in water, with the pH adjusted to 4.5 using acetic acid. An organic modifier like isopropanol (B130326) (e.g., 10%) may be used. The mobile phase should be filtered and degassed.

    • Flow Rate: Set the flow rate to 2.0 mL/min.

    • Column Temperature: Maintain the column temperature at 50°C.

    • Detection: Use a UV detector set to 280 nm.

    • Sample Preparation: Dissolve a known amount of the thermally treated this compound residue in the mobile phase, filter through a 0.45 µm syringe filter, and inject a small volume (e.g., 2 µL) into the HPLC system.

    • Quantification: Create a calibration curve using standards of pure meso-, D-, and L-tartaric acid to quantify their respective concentrations in the samples.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Chiral Resolving Agents: The Case of Tartaric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of racemic mixtures into their constituent enantiomers is a pivotal step in the synthesis of stereochemically pure compounds. Diastereomeric salt formation stands as a robust and scalable classical method for achieving this separation. Among the arsenal (B13267) of chiral resolving agents, tartaric acid and its derivatives are frequently employed. This guide provides a comparative analysis of the efficacy of chiral tartaric acid isomers versus other resolving agents and clarifies the role of the achiral meso-tartrate.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the differential physical properties of diastereomers. When a racemic mixture, comprising a 50:50 mix of two enantiomers ((+)- and (-)-forms), is reacted with a single enantiomer of a chiral resolving agent (e.g., (+)-tartaric acid), a pair of diastereomeric salts is formed. These diastereomers, unlike the original enantiomers, possess distinct solubilities, melting points, and spectroscopic characteristics. This disparity allows for their separation, typically through fractional crystallization. Once separated, the desired enantiomer can be recovered by decomposing the salt.

A critical prerequisite for a successful resolution is the chirality of the resolving agent. An achiral reagent will react with both enantiomers of a racemic mixture to form a pair of salts that are themselves enantiomeric, and thus possess identical physical properties, rendering separation by this method impossible.

Meso-Tartaric Acid: An Achiral Diastereomer

It is a common misconception that meso-tartaric acid can be used as a resolving agent. Stereochemically, meso-tartaric acid is an achiral compound. Despite having two chiral centers, it possesses an internal plane of symmetry, which renders the molecule as a whole superimposable on its mirror image and optically inactive.

When meso-tartaric acid reacts with a racemic amine, for instance, it forms a pair of salts that are enantiomers of each other. As enantiomers, these salts have identical solubilities, and therefore cannot be separated by fractional crystallization. Consequently, meso-tartaric acid is ineffective as a resolving agent for racemic mixtures .

Efficacy of Chiral Resolving Agents: A Comparative Overview

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated enantiomer. The choice of resolving agent and the optimization of experimental conditions, such as solvent, temperature, and stoichiometry, are paramount to achieving high efficacy.

Below is a table summarizing experimental data for the resolution of various racemic amines using different chiral resolving agents.

Resolving AgentRacemic CompoundSolventYield (%)Enantiomeric Excess (ee%)Reference
(+)-Tartaric Acid1-Phenylethylamine (B125046)Methanol (B129727)High>90% (after recrystallization)[1]
O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)N-MethylamphetamineNot SpecifiedHigh82.5%
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)N-MethylamphetamineNot SpecifiedHigh57.9%
(S)-Mandelic AcidChiral AminesVariousVariableVariable
D-Di-o-toluoyl-tartaric acid (D-DOTA)FinerenoneEthanol-WaterHigh~10% higher than DBTA/DTTA

Note: The efficacy of a resolving agent is highly substrate and condition-dependent. This table provides representative examples.

Key Experimental Protocols

Reproducibility in chiral resolution hinges on meticulous adherence to experimental procedures. The following is a detailed protocol for the resolution of racemic 1-phenylethylamine using (+)-tartaric acid.

Materials:

  • Racemic (±)-1-phenylethylamine

  • (+)-Tartaric acid (L-(+)-tartaric acid)

  • Methanol

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Standard laboratory glassware (Erlenmeyer flask, Buchner funnel, separatory funnel, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution of the Resolving Agent: In a 250-mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating on a hot plate may be required to achieve complete dissolution.[1]

  • Formation of Diastereomeric Salts: To the warm tartaric acid solution, slowly and cautiously add 6.1 mL of racemic 1-phenylethylamine.[1] An exothermic reaction will occur.

  • Crystallization: Loosely stopper the flask and allow the solution to cool slowly to room temperature and stand undisturbed. Prism-shaped crystals of the less soluble diastereomeric salt, the (S)-(-)-amine-(+)-tartrate, will precipitate. For optimal crystallization, this may require standing for 24 hours or more.

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

  • Recovery of the Enantiomerically Enriched Amine:

    • Transfer the crystalline salt to a beaker and add approximately 20 mL of water.

    • Slowly add 3-4 mL of 50% NaOH solution with stirring until the salt completely dissolves and the solution is strongly basic.[1] This neutralizes the tartaric acid and liberates the free amine.

    • Transfer the basic aqueous solution to a separatory funnel.

    • Extract the liberated amine with three 10 mL portions of diethyl ether.[1]

    • Combine the ether extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the resolved amine using a suitable technique, such as polarimetry or chiral chromatography.

Mandatory Visualizations

Logical Relationship of Chiral Resolution

Stereochemical Basis of Chiral Resolution cluster_0 Racemic Mixture (e.g., Amine) cluster_1 Resolving Agent cluster_2 Salt Formation Products cluster_3 Outcome R_Amine R-Amine Diastereomers Diastereomeric Salts (R-Amine)-(+)-Tartrate (S-Amine)-(+)-Tartrate R_Amine->Diastereomers Enantiomers Enantiomeric Salts (R-Amine)-meso-Tartrate (S-Amine)-meso-Tartrate R_Amine->Enantiomers S_Amine S-Amine S_Amine->Diastereomers S_Amine->Enantiomers RA_chiral Chiral Resolving Agent (e.g., (+)-Tartaric Acid) RA_chiral->Diastereomers RA_meso Achiral this compound RA_meso->Enantiomers Separable Separable by Crystallization Diastereomers->Separable NotSeparable Not Separable by Crystallization Enantiomers->NotSeparable

Caption: Stereochemical pathways of salt formation.

Experimental Workflow for Chiral Resolution

G Workflow of Diastereomeric Salt Resolution racemic_mixture Racemic Mixture (R/S-Amine) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->dissolution salt_formation Formation of Diastereomeric Salts dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) filtration->mother_liquor basification Basification (e.g., with NaOH) less_soluble->basification extraction Solvent Extraction basification->extraction pure_enantiomer Pure Enantiomer (S)-Amine extraction->pure_enantiomer

Caption: General experimental workflow for chiral resolution.

References

Unraveling Optical Inactivity: A Polarimetric Validation of Meso-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of molecules is paramount. This guide provides a comparative analysis of meso-tartaric acid and its optically active isomers, (+)-tartaric acid and (-)-tartaric acid, with a focus on validating the optical inactivity of the meso form using polarimetry.

Tartaric acid, a dihydroxy dicarboxylic acid, exists as three stereoisomers: two enantiomers, (+)-tartaric acid and (-)-tartaric acid, and a diastereomer, meso-tartaric acid.[1][2][3] While the enantiomers are chiral and rotate plane-polarized light in equal and opposite directions, meso-tartaric acid is achiral and optically inactive.[4][5][6] This difference in optical activity, a critical parameter in pharmaceutical sciences, can be definitively demonstrated and quantified using polarimetry.

Comparative Analysis of Tartaric Acid Isomers

The distinct optical properties of tartaric acid isomers are a direct consequence of their molecular geometry. (+)- and (-)-tartaric acid are non-superimposable mirror images of each other, classifying them as enantiomers.[1] In contrast, meso-tartaric acid possesses an internal plane of symmetry, which renders the molecule achiral despite having two chiral centers.[4][5][6] This internal symmetry results in the cancellation of any potential optical rotation, a phenomenon known as internal compensation.[5][7] Consequently, a solution of meso-tartaric acid does not rotate the plane of polarized light.[4][6]

The table below summarizes the key quantitative data for the stereoisomers of tartaric acid, highlighting the clear distinction in their optical properties.

Property(+)-Tartaric Acid(-)-Tartaric Acidmeso-Tartaric Acid
Specific Rotation ([α]D20) +12.4°-12.4°
Melting Point (°C) 171-174171-174146-148
Solubility in water ( g/100 mL at 20°C) 139139125

Data sourced from multiple references.[2][8]

Experimental Protocol: Polarimetric Analysis of Tartaric Acid Isomers

This protocol outlines the procedure for measuring the optical rotation of the three tartaric acid stereoisomers to validate the inactivity of the meso form.

Objective: To determine and compare the specific rotation of (+)-tartaric acid, (-)-tartaric acid, and meso-tartaric acid using a polarimeter.

Materials:

  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter sample tubes (1 dm)

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Beakers

  • Pipettes

  • Distilled water

  • (+)-Tartaric acid

  • (-)-Tartaric acid

  • meso-Tartaric acid

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh 10 g of (+)-tartaric acid and dissolve it in distilled water in a 100 mL volumetric flask. Ensure the final volume is exactly 100 mL.[9]

    • Repeat the above step for (-)-tartaric acid and meso-tartaric acid to prepare 10% (w/v) solutions of each.

  • Polarimeter Calibration:

    • Turn on the polarimeter and the sodium D-line lamp, allowing them to warm up as per the manufacturer's instructions.

    • Fill a clean polarimeter tube with distilled water, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and take a reading. This is the blank reading and should be zero. If not, adjust the instrument to read zero.

  • Measurement of Optical Rotation:

    • Rinse the polarimeter tube with a small amount of the (+)-tartaric acid solution three times.[9]

    • Fill the tube with the (+)-tartaric acid solution, again ensuring the absence of air bubbles.

    • Place the sample tube in the polarimeter and record the observed angle of rotation (α). Repeat the measurement three times and calculate the average.

    • Repeat steps 3a-3c for the (-)-tartaric acid solution and the meso-tartaric acid solution.

  • Calculation of Specific Rotation:

    • The specific rotation [α] can be calculated using Biot's Law: [α] = α / (l * c) Where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter tube in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Expected Results: The calculated specific rotation for the (+)-tartaric acid solution should be approximately +12.4°, for the (-)-tartaric acid solution approximately -12.4°, and for the meso-tartaric acid solution, it should be 0°.

Visualization of Molecular Symmetry and Optical Activity

The following diagrams illustrate the structural differences between the tartaric acid isomers and the principle of polarimetry.

Tartaric_Isomers cluster_isomers Tartaric Acid Stereoisomers cluster_properties Optical Properties plus (+)-Tartaric Acid (Dextrorotatory) rot_pos Rotates light clockwise (+) plus->rot_pos Chiral minus (-)-Tartaric Acid (Levorotatory) rot_neg Rotates light counter-clockwise (-) minus->rot_neg Chiral meso meso-Tartaric Acid (Optically Inactive) rot_zero No net rotation (0°) (Internal Compensation) meso->rot_zero Achiral (Internal Plane of Symmetry)

Caption: Relationship between tartaric acid isomers and their optical properties.

Polarimetry_Workflow start Prepare Tartaric Acid Isomer Solutions calibrate Calibrate Polarimeter with Distilled Water start->calibrate measure_plus Measure Optical Rotation of (+)-Tartaric Acid calibrate->measure_plus measure_minus Measure Optical Rotation of (-)-Tartaric Acid calibrate->measure_minus measure_meso Measure Optical Rotation of meso-Tartaric Acid calibrate->measure_meso calculate Calculate Specific Rotation for each isomer measure_plus->calculate measure_minus->calculate measure_meso->calculate compare Compare Results calculate->compare end Validation of meso-tartrate's Optical Inactivity compare->end

References

comparative study of meso-tartrate and racemic tartaric acid properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Meso-Tartrate and Racemic Tartaric Acid Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemical properties of chiral molecules is paramount. Tartaric acid, with its multiple stereoisomers, serves as a classic example of how stereochemistry influences physicochemical properties. This guide provides a detailed comparative study of meso-tartaric acid and racemic tartaric acid, presenting key property data, experimental protocols for their determination, and visualizations to clarify their structural and experimental relationships.

Physicochemical Properties: A Tabular Comparison

The distinct spatial arrangement of atoms in meso-tartaric acid and the enantiomers that constitute racemic tartaric acid leads to notable differences in their physical and chemical characteristics. The following table summarizes the key quantitative data for these two forms of tartaric acid.

PropertyMeso-Tartaric AcidRacemic Tartaric Acid (DL-Tartaric Acid)
Melting Point (°C) 165-166 (anhydrous)[1], 140 (monohydrate)[2], 206[3]206[4], 210-212[5]
Solubility in Water 125 g/100 mL[5], 1.25 kg/L ("meso")[4], 1400 g/L at 20°C[3], 560 g/L at 20°C[1]20.6 g/100 mL[5], 0.21 kg/L (DL, racemic)[4]
Optical Activity Optically inactive (achiral due to internal plane of symmetry)[6]Optically inactive (equal mixture of dextrorotatory and levorotatory enantiomers)[7]
pKa1 (at 25°C) 3.22[4][5], 3.11[2]2.96[8]
pKa2 (at 25°C) 4.85[4][5], 4.80[2]4.24[8]

Experimental Protocols

Accurate determination of the physicochemical properties listed above is essential for comparative studies. Below are detailed methodologies for key experiments.

Melting Point Determination (Thiele Tube Method)

The melting point of an organic solid can be determined with precision using a Thiele tube.[9][10]

  • Apparatus: Thiele tube, thermometer, capillary tubes, rubber band, heating oil (silicone oil or mineral oil), and a Bunsen burner or microburner.[10][11]

  • Procedure:

    • Sample Preparation: A small amount of the finely powdered dry sample (this compound or racemic tartaric acid) is packed into a capillary tube to a height of 2-3 mm.[11]

    • Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10] This assembly is then inserted into the Thiele tube containing heating oil, with the rubber band remaining above the oil level.[12]

    • Heating: The side arm of the Thiele tube is gently and evenly heated with a small flame. The unique shape of the Thiele tube facilitates the circulation of the oil, ensuring uniform heating.[10][12]

    • Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[12] For accurate results, the heating rate should be slow (1-2°C per minute) near the expected melting point.[12]

Aqueous Solubility Determination

This protocol outlines a standard method for determining the solubility of an organic acid in water.[13][14]

  • Apparatus: Test tubes, spatula, vortex mixer or shaker, analytical balance, and a filtration apparatus.

  • Procedure:

    • Sample Preparation: A series of test tubes are prepared, each containing a fixed volume of distilled water (e.g., 5 mL).

    • Addition of Solute: Increasing, precisely weighed amounts of the tartaric acid isomer are added to each test tube.

    • Equilibration: The test tubes are sealed and agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

    • Separation and Quantification: The solutions are filtered to remove any undissolved solid. The concentration of the dissolved tartaric acid in the filtrate is then determined using a suitable analytical method, such as titration with a standardized solution of sodium hydroxide (B78521).

    • Solubility Determination: The solubility is expressed as the maximum amount of the acid (in grams or moles) that can be dissolved in a given volume of water at the specified temperature.

Optical Activity Measurement (Polarimetry)

A polarimeter is used to measure the optical rotation of a chiral substance in solution.[15]

  • Apparatus: Polarimeter, sample cell (polarimeter tube), sodium lamp (or other monochromatic light source), and an analytical balance.

  • Procedure:

    • Solution Preparation: A solution of the tartaric acid isomer of a known concentration is prepared in a suitable solvent (typically water).

    • Blank Measurement: The polarimeter tube is filled with the pure solvent, and the zero reading is taken.

    • Sample Measurement: The tube is then filled with the prepared sample solution, and the angle of rotation is measured.[16]

    • Data Interpretation:

      • Meso-tartaric acid , being achiral, will show no optical rotation.[16]

      • Racemic tartaric acid , being an equimolar mixture of two enantiomers with equal and opposite optical rotations, will also exhibit a net optical rotation of zero.[16]

      • The individual enantiomers (D-(-)- and L-(+)-tartaric acid) that make up the racemic mixture would show optical rotation of equal magnitude but opposite direction.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of weak acids.[17][18][19]

  • Apparatus: pH meter with a glass electrode, burette, magnetic stirrer, beaker, and standardized sodium hydroxide solution.[17]

  • Procedure:

    • Sample Preparation: A known volume of a standard solution of the tartaric acid isomer is placed in a beaker with a magnetic stir bar.

    • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments from the burette.[17]

    • pH Monitoring: The pH of the solution is recorded after each addition of the titrant.[17]

    • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values can be determined from this curve. For a diprotic acid like tartaric acid, the pKa1 is the pH at the first half-equivalence point, and the pKa2 is the pH at the second half-equivalence point. The equivalence points are identified as the points of steepest slope on the titration curve.[20]

Visualizing Structural and Experimental Relationships

The following diagrams, created using the DOT language, illustrate key concepts in the comparison of this compound and racemic tartaric acid.

Stereochemical relationship of tartaric acid isomers.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow Start Obtain Pure Samples: Meso-Tartaric Acid & Racemic Tartaric Acid MP Melting Point Determination Start->MP Sol Aqueous Solubility Measurement Start->Sol OA Optical Activity Analysis Start->OA pKa pKa Determination Start->pKa Data Compile and Compare Data MP->Data Sol->Data OA->Data pKa->Data Conclusion Draw Conclusions on Physicochemical Differences Data->Conclusion

Workflow for comparing physicochemical properties.

References

A Comparative Guide to the X-ray Crystallography of meso-Tartrate Salts for Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the resolution of racemates into their constituent enantiomers is a critical step. Diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization, remains a widely employed and effective method. The choice of the resolving agent is paramount to the success of this process, directly influencing the efficiency of separation and the quality of the resulting enantiopure compound.

This guide provides a comparative analysis of meso-tartrate salts in the context of X-ray crystallography, a definitive technique for elucidating the three-dimensional structure of molecules. By examining the crystallographic parameters of diastereomeric salts formed from meso-tartaric acid and comparing them with salts derived from commonly used alternative resolving agents, this document aims to provide researchers with valuable data to inform their selection of resolving agents. The comparison is centered around salts formed with the chiral amine (R)-α-methylbenzylamine, a common substrate for such resolutions.

Comparison of Crystallographic Data

The table below summarizes key crystallographic parameters for the diastereomeric salts of (R)-α-methylbenzylamine with meso-tartaric acid and L-tartaric acid. This data allows for a direct comparison of their solid-state structures, offering insights into the packing arrangements and intermolecular interactions that govern the separation of diastereomers.

Parameter(R)-α-methylbenzylammonium this compound monohydrate[1]bis((S)-1-Phenylethylammonium) (R,R)-tartrate[2]
Chemical Formula 2(C₈H₁₂N)⁺ · C₄H₄O₆²⁻ · H₂O2(C₈H₁₂N)⁺ · C₄H₄O₆²⁻
Crystal System TriclinicMonoclinic
Space Group P1P2₁
a (Å) 9.7585.5528
b (Å) 10.55216.0180
c (Å) 11.72611.7768
α (°) 82.3790
β (°) 66.21103.378
γ (°) 88.5090
Volume (ų) 1094.51017.9
Z 22

Experimental Workflow for X-ray Crystallography of Organic Salts

The determination of the crystal structure of a small molecule salt by single-crystal X-ray diffraction involves a series of well-defined steps, from crystal preparation to the final refined structure.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement crystallization Crystallization crystal_selection Crystal Selection crystallization->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting diffractometer Diffractometer Setup crystal_mounting->diffractometer Transfer to Diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Generation of Reflection File structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure final_structure validation->final_structure CIF File

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Meso-Tartrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and stereoselective quantification of meso-tartrate is critical for quality control, impurity profiling, and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of prevalent analytical methods for this compound detection, supported by a synthesis of performance data from various validation studies. We will delve into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays, offering a framework for cross-validation and method selection.

The Importance of Stereoisomer Analysis

Tartaric acid exists as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral this compound. As enantiomers can exhibit different pharmacological and toxicological profiles, regulatory bodies mandate the specific quantification of each stereoisomer. This compound, often an impurity in synthetic tartaric acid or a metabolic byproduct, requires precise monitoring. Cross-validation of analytical methods ensures that the data generated is reliable, reproducible, and comparable across different laboratories and techniques.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound detection is a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of commonly employed techniques, compiled from various studies. This data serves as a basis for comparing and cross-validating analytical approaches.

Parameter HPLC-UV (Chiral) GC-MS (Derivatized) Capillary Electrophoresis (CE) Enzymatic Assays
Principle Chiral stationary phase interactionSeparation of volatile derivatives by mass-to-charge ratioDifferential migration in an electric field with a chiral selectorSpecific enzyme-catalyzed reaction
Linearity (r²) >0.999>0.99>0.999Varies with assay
Limit of Detection (LOD) ~0.01 µg~3-272 ng/mL (for general organic acids)[1]~20 µM[2]Varies; can be highly sensitive
Limit of Quantitation (LOQ) Typically 3x LODVaries with analyte and matrix~3x LODVaries with assay
Accuracy (% Recovery) 98.3% - 103% (for general organic acids)[3]100% - 111% (for general organic acids)[1]High, typically >95%High, with appropriate controls
Precision (%RSD) < 2.0%< 20% (inter-day for general organic acids)[4]< 5%< 10%
Selectivity High for stereoisomersVery high due to mass fragmentation patternsHigh with appropriate chiral selectorVery high for the target analyte
Sample Preparation Filtration, dilutionExtraction, derivatizationFiltration, dilutionMinimal, buffer exchange
Analysis Time 10-30 minutes20-40 minutes< 10 minutes[2]Minutes to hours

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a robust and widely used technique for the separation and quantification of tartaric acid isomers. Chiral stationary phases (CSPs) are essential for resolving the stereoisomers.

Instrumentation:

Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., n-hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol), often with an acidic modifier like trifluoroacetic acid to improve peak shape. A typical mobile phase could be n-hexane-ethanol-trifluoroacetic acid in a specific ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, especially for complex matrices. As tartaric acid is non-volatile, a derivatization step is required to convert it into a volatile compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for organic acid analysis (e.g., DB-5ms).

Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Capillary Electrophoresis (CE)

CE provides rapid and highly efficient separations of charged molecules, including the isomers of tartaric acid. A chiral selector is added to the background electrolyte to achieve enantiomeric resolution.

Instrumentation:

  • Capillary electrophoresis system with a UV or contactless conductivity detector.

  • Fused silica (B1680970) capillary.

CE Conditions:

  • Background Electrolyte (BGE): A buffer solution (e.g., copper(II) sulfate) containing a chiral selector (e.g., L-hydroxyproline).[2] The pH is adjusted to an optimal value for separation.

  • Separation Voltage: Applied voltage across the capillary (e.g., -25 kV).

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect UV detection at a specific wavelength (e.g., 250 nm) or contactless conductivity detection.[2]

Sample Preparation:

  • Dissolve the sample in the background electrolyte or water.

  • Filter the sample through a 0.45 µm syringe filter.

Enzymatic Assays

Enzymatic methods offer high specificity for a particular stereoisomer. For this compound, specific dehydrogenases can be utilized.

Principle: The assay is based on the activity of a specific enzyme, such as this compound dehydrogenase, which catalyzes the oxidation of this compound in the presence of a cofactor like NAD+. The reaction can be monitored by measuring the increase in absorbance of the reduced cofactor (NADH) at 340 nm.

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer, NAD+, and the sample.

  • Initiate the reaction by adding the this compound dehydrogenase enzyme.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound.

Visualizing Workflows and Relationships

Understanding the workflow of each analytical method is crucial for implementation and troubleshooting.

experimental_workflow cluster_sample_prep General Sample Preparation cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_ce CE Workflow cluster_enzymatic Enzymatic Assay Workflow Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization Dissolution->Derivatization Reaction_Setup Reaction Setup Dissolution->Reaction_Setup HPLC_Injection HPLC Injection Filtration->HPLC_Injection CE_Injection CE Injection Filtration->CE_Injection Chiral_Separation Chiral Separation HPLC_Injection->Chiral_Separation UV_Detection_HPLC UV Detection Chiral_Separation->UV_Detection_HPLC GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Electrophoretic_Separation Electrophoretic Separation CE_Injection->Electrophoretic_Separation UV_Detection_CE UV/Conductivity Detection Electrophoretic_Separation->UV_Detection_CE Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Spectrophotometry Spectrophotometry Enzyme_Addition->Spectrophotometry

Caption: General experimental workflows for different analytical methods.

Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results. This is essential when transferring methods or when data from different sources needs to be combined.

A typical cross-validation study involves analyzing the same set of quality control samples with known concentrations of this compound using the different methods being compared. The results are then statistically evaluated for agreement.

cross_validation_logic QC_Samples Quality Control Samples (Known this compound conc.) Method_A Analytical Method A (e.g., HPLC) QC_Samples->Method_A Method_B Analytical Method B (e.g., CE) QC_Samples->Method_B Method_C Analytical Method C (e.g., GC-MS) QC_Samples->Method_C Results_A Results from Method A Method_A->Results_A Results_B Results from Method B Method_B->Results_B Results_C Results from Method C Method_C->Results_C Statistical_Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Results_A->Statistical_Comparison Results_B->Statistical_Comparison Results_C->Statistical_Comparison Conclusion Conclusion on Comparability Statistical_Comparison->Conclusion

Caption: Logical flow of a cross-validation study.

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • Chiral HPLC is a reliable and robust method for routine quality control.

  • GC-MS provides the highest selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis, although it requires a derivatization step.

  • Capillary Electrophoresis offers rapid analysis times and high separation efficiency, making it an excellent alternative to HPLC.

  • Enzymatic assays are highly specific but are typically used for the quantification of a single isomer and may not be suitable for comprehensive impurity profiling.

A thorough understanding of the performance characteristics of each method, as outlined in this guide, is the first step in establishing a robust analytical strategy. For critical applications, a cross-validation study is recommended to ensure the interchangeability and reliability of the data, regardless of the analytical method employed. This ensures data integrity and compliance with regulatory expectations in pharmaceutical development and quality control.

References

A Researcher's Guide to Assessing the Purity of Synthesized Meso-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized meso-tartaric acid, a key organic compound with applications in pharmaceuticals and materials science. We present a side-by-side evaluation of common analytical methods, supported by experimental data from various sources, to aid in the selection of the most appropriate technique for your laboratory's needs.

Comparison of Analytical Techniques for Purity Assessment

The purity of synthesized meso-tartaric acid can be determined using a variety of analytical techniques, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method will depend on the specific requirements of the analysis, including the expected purity level, the nature of potential impurities, and the available instrumentation.

Analytical TechniqueKey Performance ParametersAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Linearity (r²): >0.999 LOD: 0.01 g/L (UV-Vis)[1], 0.1 µg/mL (MS)[2] LOQ: 0.03 g/L (UV-Vis)[1] Accuracy (% Recovery): 100.83%–101.54%[3] Precision (%RSD): <2.0%[3]High selectivity for stereoisomers (D-, L-, and meso-tartaric acid)[2]. Quantitative and highly sensitive, especially with mass spectrometry (MS) detection.May require derivatization for UV-Vis detection of all isomers[4]. Higher initial instrument cost and complexity compared to other methods.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Precision (%RSD): <1.0% for quantitative NMR (qNMR) Accuracy: High, traceable to SI units with certified standards[5]Provides structural information and can identify and quantify impurities simultaneously without the need for specific impurity standards[6]. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires careful selection of internal standards for accurate quantification.
Melting Point Analysis Melting Point of Pure Meso-tartaric Acid (anhydrous): 165-166 °C[7]Simple, rapid, and inexpensive first indication of purity[8]. Impurities typically cause a depression and broadening of the melting point range[8].Not quantitative and can be affected by the presence of eutectic mixtures. Less specific than spectroscopic or chromatographic methods.
Fourier Transform Infrared (FTIR) Spectroscopy Not typically used for quantification of meso-tartaric acid purity.Provides information about the presence of functional groups and can be used for qualitative identification and comparison to a reference standard.Limited quantitative ability for purity assessment of meso-tartaric acid due to overlapping peaks of stereoisomers and potential impurities.
Near-Infrared Spectroscopy (NIRS) Linearity (r²): 0.9999[9] LOD: 0.1%[9] LOQ: 0.5%[9] Precision (%RSD): <3%[9]Rapid and non-destructive. Can be used for quantitative analysis of solid mixtures, such as determining the content of racemic tartaric acid in the presence of an enantiomerically pure form[9].Requires the development of a calibration model based on a set of samples with known composition.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is ideal for separating and quantifying the stereoisomers of tartaric acid.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometry detector.

  • Chiral stationary phase column (e.g., cellulose-based).

Reagents:

  • Mobile phase: A suitable mixture of organic solvent (e.g., n-hexane) and a modifier (e.g., ethanol (B145695) or isopropanol), potentially with a small amount of an organic base like diethylamine (B46881) to improve peak shape.

  • Sample solvent: Ethanol or a similar polar solvent.

  • Meso-tartaric acid standard of known purity.

  • Standards for D- and L-tartaric acid.

Procedure:

  • Standard Preparation: Prepare a stock solution of the meso-tartaric acid standard in the sample solvent. Create a series of calibration standards by diluting the stock solution. Prepare standards for D- and L-tartaric acid in a similar manner.

  • Sample Preparation: Accurately weigh the synthesized meso-tartaric acid and dissolve it in the sample solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: Chiral column (e.g., cellulose (B213188) OJ-H, 250 mm x 4.6 mm).

    • Mobile Phase: Optimize the composition of the mobile phase to achieve good separation of the tartaric acid isomers. A common starting point is a mixture of n-hexane and ethanol.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS with appropriate ionization and detection parameters.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution.

  • Quantification: Identify the peaks corresponding to meso-, D-, and L-tartaric acid based on their retention times compared to the standards. Calculate the concentration of each isomer in the sample using the calibration curve. The purity of meso-tartaric acid is determined by the ratio of the peak area of meso-tartaric acid to the total area of all tartaric acid isomer peaks.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a powerful tool for determining the absolute purity of a sample.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., D₂O).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte or impurity signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized meso-tartaric acid.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the protons being quantified is recommended.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signal of meso-tartaric acid (a singlet for the two equivalent C-H protons) and a well-resolved signal from the internal standard.

    • The purity of the meso-tartaric acid can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Melting Point Determination

A straightforward method to get a preliminary assessment of purity.

Instrumentation:

  • Melting point apparatus (capillary type).

  • Capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation: Finely powder the dry synthesized meso-tartaric acid.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20 °C below the expected melting point of meso-tartaric acid (165-166 °C).

    • Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Interpretation: A pure compound will have a sharp melting point range (typically 0.5-1 °C). A broad melting point range (greater than 2 °C) and a depressed melting point compared to the literature value suggest the presence of impurities.

Visualizing the Process and a Key Concept

To further clarify the workflow and the underlying stereochemistry, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Data Analysis & Comparison start Synthesized meso-Tartaric Acid purification Purification (e.g., Recrystallization) start->purification hplc Chiral HPLC purification->hplc Sample nmr ¹H NMR purification->nmr Sample mp Melting Point purification->mp Sample ftir FTIR purification->ftir Sample quant_data Quantitative Data (Purity %, Impurity Profile) hplc->quant_data nmr->quant_data qual_data Qualitative Data (Identification, Functional Groups) mp->qual_data ftir->qual_data final_report Purity Report quant_data->final_report Comparison qual_data->final_report Supportive Evidence

Caption: Experimental workflow for assessing the purity of synthesized meso-tartaric acid.

Tartaric_Acid_Stereoisomers cluster_enantiomers Enantiomers TA Tartaric Acid (2,3-dihydroxybutanedioic acid) D_TA D-(-)-Tartaric Acid (2S,3S) TA->D_TA L_TA L-(+)-Tartaric Acid (2R,3R) TA->L_TA meso_TA meso-Tartaric Acid (2R,3S) (Achiral) TA->meso_TA D_TA->L_TA Enantiomers (non-superimposable mirror images) D_TA->meso_TA Diastereomers L_TA->meso_TA Diastereomers

References

A Comparative Guide to the Reactivity of Meso-Tartrate and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of meso-tartaric acid and its enantiomers, (2R,3R)-tartaric acid and (2S,3S)-tartaric acid. While these stereoisomers share the same molecular formula and connectivity, their different spatial arrangements of atoms lead to distinct physical properties and reactivity, particularly in chiral environments. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate isomer for their specific applications, from asymmetric synthesis to materials science.

Stereoisomers of Tartaric Acid: A Structural Overview

Tartaric acid (2,3-dihydroxybutanedioic acid) possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers ((+)-tartaric acid and (-)-tartaric acid) and an achiral meso form.

  • (2R,3R)-Tartaric Acid (d-tartaric acid or (+)-tartaric acid): This enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

  • (2S,3S)-Tartaric Acid (l-tartaric acid or (-)-tartaric acid): This enantiomer is levorotatory, rotating plane-polarized light to the left by an equal magnitude to its (2R,3R) counterpart.

  • (2R,3S)-Tartaric Acid (meso-tartaric acid): This diastereomer is achiral due to an internal plane of symmetry and is, therefore, optically inactive.

The key distinction lies in their three-dimensional structures. Enantiomers are non-superimposable mirror images of each other, while the meso form is superimposable on its mirror image. This fundamental difference in chirality is the primary determinant of their differential reactivity.

Comparative Physical and Chemical Properties

The differing stereochemistry of meso-tartrate and its enantiomers gives rise to variations in their physical properties and behavior in chemical reactions. Enantiomers have identical physical properties in an achiral environment, but differ from their diastereomer, the meso form.

Property(2R,3R)- / (2S,3S)-Tartaric Acidmeso-Tartaric AcidReference(s)
Optical Rotation Optically activeOptically inactive[1][2]
Melting Point 170-172 °C140-143 °C[2]
Solubility in Water HigherLower[2]
Reactivity with Chiral Reagents Forms diastereomeric products with different propertiesForms diastereomeric products with different properties than those from enantiomers[1][3]
Biological Activity Often exhibit different biological activitiesTypically has a different biological activity from the enantiomers[4]

Comparative Reactivity in Chemical Transformations

The stereochemical differences between this compound and its enantiomers are most pronounced in reactions involving other chiral molecules or catalysts. In such chiral environments, the enantiomers will react at different rates, a phenomenon known as kinetic resolution. The this compound, being a diastereomer of the enantiomers, will also exhibit a different reaction rate.

Oxidation Reactions: A Case Study with Potassium Permanganate (B83412)

It is important to note that in a reaction with an achiral oxidizing agent like potassium permanganate, the (2R,3R) and (2S,3S) enantiomers are expected to react at the same rate. However, the this compound, being a diastereomer, would be expected to have a different reaction rate due to the different steric and electronic environment around the reaction centers.

Esterification Reactions

Esterification is a common reaction of tartaric acid. The rate of esterification can be influenced by the stereochemistry of the tartaric acid isomer, especially when reacting with a chiral alcohol. In such cases, the reaction would lead to the formation of diastereomeric esters at different rates. Even with achiral alcohols, the different spatial arrangement of the hydroxyl and carboxyl groups in the meso and enantiomeric forms can lead to subtle differences in reaction kinetics due to steric hindrance.

Metal Complexation

Tartaric acid and its isomers are excellent chelating agents for metal ions. The stability and structure of the resulting metal complexes are dependent on the stereochemistry of the tartrate ligand. The different orientations of the carboxyl and hydroxyl groups in the meso and enantiomeric forms lead to the formation of diastereomeric metal complexes with varying thermodynamic stabilities and coordination geometries.

Experimental Protocols

Kinetic Analysis of the Oxidation of Tartaric Acid by Potassium Permanganate

This protocol is adapted from studies on the oxidation of dl-tartaric acid and can be used to compare the reaction rates of the different isomers.

Materials:

  • Potassium permanganate (KMnO₄) solution of known concentration

  • Tartaric acid isomer (meso, (2R,3R), or (2S,3S)) solution of known concentration

  • Sulfuric acid (H₂SO₄) solution

  • Distilled water

  • Spectrophotometer

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Prepare solutions of KMnO₄, the specific tartaric acid isomer, and H₂SO₄ of desired concentrations in distilled water.

  • In a reaction vessel, pipette a known volume of the tartaric acid solution and the H₂SO₄ solution.

  • Place the reaction vessel in a thermostated water bath to bring it to the desired reaction temperature.

  • Initiate the reaction by adding a known volume of the KMnO₄ solution to the reaction vessel and simultaneously start the stopwatch.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and measure its absorbance at the λmax of KMnO₄ (around 525-545 nm) using a spectrophotometer.

  • Continue taking measurements until the purple color of the permanganate has faded significantly.

  • The rate of the reaction can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will give the pseudo-first-order rate constant if the concentration of tartaric acid is in large excess.

Fischer Esterification of Tartaric Acid

This protocol provides a general method for the esterification of tartaric acid, which can be applied to any of its stereoisomers.

Materials:

  • Tartaric acid isomer (meso, (2R,3R), or (2S,3S))

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (catalyst)

  • Reflux apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the tartaric acid isomer in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Assemble a reflux apparatus and heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

  • The product can be further purified by distillation or chromatography.

Visualizing Stereochemical Relationships

The following diagram illustrates the relationship between the stereoisomers of tartaric acid, highlighting the formation of diastereomers, which is key to understanding their different reactivity.

G Stereochemical Relationships of Tartaric Acid Isomers racemic Racemic Tartaric Acid ((2R,3R) and (2S,3S)) chiral_reagent Chiral Reagent (e.g., a chiral amine) racemic->chiral_reagent reacts with meso Meso-Tartaric Acid ((2R,3S)) meso->chiral_reagent reacts with diastereomers Diastereomeric Salts (different properties) chiral_reagent->diastereomers forms meso_product Diastereomeric Product (different from the others) chiral_reagent->meso_product forms separation Separation (e.g., crystallization) diastereomers->separation

Caption: Formation of diastereomers from tartaric acid isomers.

Conclusion

The comparative reactivity of this compound and its enantiomers is a direct consequence of their distinct three-dimensional structures. While the enantiomers exhibit identical reactivity in an achiral environment, their behavior diverges significantly in the presence of chiral reagents or catalysts, a principle that is the foundation of kinetic resolution and asymmetric synthesis. The this compound, as a diastereomer to the enantiomers, consistently displays different physical and chemical properties. A thorough understanding of these differences is crucial for researchers in the fields of chemistry and drug development for the rational design of stereoselective syntheses and the development of stereochemically pure active pharmaceutical ingredients. Further quantitative studies directly comparing the reaction kinetics of all three isomers under a variety of conditions would be highly valuable to the scientific community.

References

A Comparative Guide to Validating the Structure of Meso-Tartrate Derivatives Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural validation of stereoisomers is paramount. Meso compounds, such as meso-tartrate derivatives, present a unique challenge due to their achiral nature despite containing multiple stereocenters. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique to confirm their specific symmetric structure in solution. This guide provides an objective comparison of NMR with other analytical methods, supported by experimental data and detailed protocols.

Structural Elucidation of this compound Derivatives by NMR

The defining feature of a meso compound is an internal plane of symmetry. In a this compound derivative, this symmetry renders the two stereocenters (C2 and C3) and their attached groups chemically equivalent. This equivalence is directly observable in NMR spectra, leading to a characteristic simplification of signals compared to their chiral (D/L) counterparts.

  • ¹H NMR: In a symmetrically substituted this compound derivative (e.g., diethyl this compound), the two methine protons (H2 and H3) are chemically equivalent and appear as a single singlet. Likewise, the two ester groups are equivalent, resulting in a single set of signals (e.g., one quartet and one triplet for ethyl esters).

  • ¹³C NMR: Similarly, the carbon spectrum is simplified. The two methine carbons (C2 and C3) give a single resonance, and the two carbonyl carbons (C1 and C4) also produce a single signal. The carbons of the ester groups will also show this equivalence.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Confirms scalar coupling between protons, for instance, between the CH₂ and CH₃ protons of an ethyl ester group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of the methine C-H signal and the signals of the ester alkyl groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations over two to three bonds, which is crucial for confirming the overall carbon skeleton by linking the ester carbonyls to the methine protons and the ester alkyl groups.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. For this compound derivatives, they can help confirm the relative stereochemistry by observing NOEs between specific protons, which can be compared to the expected distances in the preferred conformation of the molecule.

Data Presentation: NMR Analysis of Diethyl this compound

The following table summarizes the expected ¹H and ¹³C NMR spectral data for diethyl this compound in CDCl₃. The simplicity of the spectrum, with only one signal for the two methine protons and one for the two methine carbons, is the hallmark of its meso structure.

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR -OCH₂CH₃~1.30Triplet (t)~7.1
-OH~3.15Doublet (d)~6.0
-OCH₂ CH₃~4.25Quartet (q)~7.1
H-2, H-3~4.45Singlet (s)-
¹³C NMR -OCH₂CH₃ ~14.1--
-OCH₂ CH₃~62.3--
C-2, C-3~72.3--
C-1, C-4 (C=O)~171.7--

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on typical values for diethyl tartrate esters.[1][2]

Comparison with Alternative Analytical Methods

While NMR is a premier tool for structural analysis in solution, other methods provide complementary or, in some cases, more definitive information.[3][4]

Parameter NMR Spectroscopy X-ray Crystallography Mass Spectrometry (MS)
Sample State Solution or Solid-StateCrystalline SolidGas Phase (after ionization)
Information Provided Atomic connectivity, 3D structure in solution, stereochemistry, molecular dynamics.[3]Unambiguous 3D atomic arrangement in a crystal, absolute configuration, bond lengths/angles.[5][6]Molecular weight, elemental formula, fragmentation patterns (substructural information).
Sample Requirements 1-10+ mg, soluble, pure.High-quality single crystal required (often a major bottleneck).[5]Micrograms to nanograms, pure sample preferred.
Destructiveness Non-destructive.[7]Non-destructive (sample can often be recovered).Destructive.
Key Advantage Excellent for determining structure and dynamics in a biologically relevant solution state.Provides the "gold standard" for absolute 3D structure determination.[5]Extremely high sensitivity for determining molecular weight and formula.[8]
Key Limitation Lower sensitivity than MS; large molecules (>50 kDa) can be challenging; cannot distinguish enantiomers without chiral aids.[7]Requires a suitable single crystal, which can be difficult or impossible to grow; structure is static and may differ from solution state.[3]Does not directly provide 3D stereochemical information; cannot distinguish between stereoisomers like meso and D/L forms on its own.[9]

Experimental Protocol for NMR Validation

This section provides a generalized protocol for the structural validation of a this compound derivative.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition:

  • The instrument is typically a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover a range of -1 to 12 ppm.

  • ¹³C{¹H} NMR:

    • Acquire 1024 or more scans using proton decoupling.

    • Set the spectral width to cover a range of 0 to 220 ppm.

  • 2D NMR (COSY, HSQC, NOESY):

    • COSY: Acquire with 8-16 scans per increment over 256-512 increments in the indirect dimension.

    • HSQC: Acquire with 16-32 scans per increment to correlate ¹H and ¹³C chemical shifts.

    • NOESY/ROESY: Use a mixing time appropriate for the molecule's size (e.g., 300-800 ms) to observe through-space correlations for stereochemical analysis.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.0 ppm. Calibrate the ¹³C spectrum accordingly.

  • Integrate the signals in the ¹H spectrum to determine proton ratios.

  • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants.

  • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

  • Confirm the meso-structure by observing the chemical equivalence (symmetry) in all spectra.

Workflow for NMR-based Structural Validation

The logical flow for validating a this compound derivative's structure using NMR is depicted below. The process begins with sample preparation and progresses through a series of 1D and 2D NMR experiments, culminating in a complete and confirmed structural assignment.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Sample Preparation (Derivative in Deuterated Solvent + TMS) B 1D NMR Acquisition (¹H, ¹³C{¹H}) A->B Analyze Sample E Processing & Referencing B->E Process FID C 2D NMR Acquisition (COSY, HSQC, HMBC) F Structural Assignment (Connectivity & Symmetry Check) C->F Assign Signals D Stereochemical Analysis (NOESY / ROESY) D->F Confirm 3D Proximity E->F Use Processed Spectra G Structure Validated F->G Final Confirmation

Caption: Workflow for this compound derivative validation using NMR.

Conclusion

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural validation of this compound derivatives. Its ability to probe the chemical environment of individual nuclei in solution allows for direct observation of the internal symmetry that defines a meso compound. While methods like X-ray crystallography provide definitive solid-state structures and mass spectrometry offers superior sensitivity for molecular weight determination, NMR delivers a unique combination of rich structural and dynamic information in a non-destructive manner.[3][7][8] For researchers in pharmaceuticals and chemical synthesis, a comprehensive NMR analysis provides the necessary confidence to confirm the synthesis and stereochemical integrity of these important molecules.

References

biological activity of meso-tartrate compared to L-tartaric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Meso-Tartaric Acid and L-Tartaric Acid

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of stereoisomers is paramount. This guide provides a detailed comparison of the known biological activities of meso-tartaric acid and L-tartaric acid, supported by available experimental data and methodologies.

Introduction to Tartaric Acid Isomers

Tartaric acid is a dihydroxy dicarboxylic acid with two stereocenters, leading to the existence of three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. L-tartaric acid is the most common natural form, found abundantly in grapes and other fruits. This guide focuses on the comparative biological activities of the naturally prevalent L-tartaric acid and its diastereomer, meso-tartaric acid.

Comparative Biological Activities

While direct comparative studies on the biological activities of meso- and L-tartaric acid are limited, existing research provides insights into their distinct effects on various biological systems.

Enzyme Inhibition

Malic Enzyme:

  • Meso-Tartaric Acid: Demonstrates a unique unidirectional regulatory effect on the "malic" enzyme (EC 1.1.1.40) from Solanum tuberosum (potato). It inhibits the oxidative decarboxylation of malate (B86768) while activating the reductive carboxylation of pyruvate.[1] This suggests that meso-tartrate competes with malate for the active site, thus inhibiting the forward reaction. However, its binding to a control site on the enzyme leads to activation of the reverse reaction.[1]

  • L-Tartaric Acid: The inhibitory effect of L-tartaric acid on malic enzyme is not as specifically detailed in the available literature.

α-Glucosidase and α-Amylase:

  • L-Tartaric Acid: Has been studied for its inhibitory effects on carbohydrate-hydrolyzing enzymes. One study identified L-tartaric acid as an uncompetitive inhibitor of α-amylase. Another study investigating the inhibition of α-glucosidase by tartaric acid (isomer not specified) found that it exhibited the highest inhibition among the tested compounds, and its inhibitory activity was attributed to both acidic pH and direct binding interactions with the enzyme.[2] However, a precise IC50 value could not be determined due to a sharp increase in inhibition at a certain pH.[2]

  • Meso-Tartaric Acid: There is a lack of specific data on the inhibitory effects of meso-tartaric acid on α-glucosidase and α-amylase in the reviewed literature.

Plant Growth Regulation
  • L-Tartaric Acid: Exhibits significant sprout-suppressing activity in potatoes.[3] Treatment with L-tartaric acid can hinder sprouting for up to four weeks.[4] The proposed mechanism for this activity involves antioxidant-mediated interference with gibberellin pathways.[5]

  • Meso-Tartaric Acid: In a comparative study on potato sprout suppression, isomers of tartaric acid other than the L-(+) form failed to inhibit sprouting, indicating a high degree of stereospecificity for this biological activity.

Antioxidant Activity

Data Presentation

Table 1: Summary of Comparative Biological Activities

Biological ActivityMeso-Tartaric AcidL-Tartaric Acid
Malic Enzyme Regulation Unidirectional inhibitor of oxidative decarboxylation and activator of reductive carboxylation.No specific data on unidirectional regulation.
α-Glucosidase Inhibition No specific data available.Inhibitory activity observed; attributed to pH and direct binding.
α-Amylase Inhibition No specific data available.Uncompetitive inhibitor.
Potato Sprout Suppression Inactive.Active; hinders sprouting for up to 4 weeks.
Antioxidant Activity General antioxidant properties suggested.Known antioxidant; used as a food additive (E334).

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from studies on α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Test compounds (meso-tartaric acid, L-tartaric acid)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to the wells.

  • Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

DPPH Radical Scavenging Assay

This protocol is a standard method for determining antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (meso-tartaric acid, L-tartaric acid)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abscontrol - Abssample) / Abscontrol] x 100

Visualizations

malic_enzyme_regulation cluster_forward Oxidative Decarboxylation (Inhibited) cluster_reverse Reductive Carboxylation (Activated) Malate Malate Enzyme_Malate Enzyme-Malate Complex Malate->Enzyme_Malate Binds to active site Pyruvate_CO2 Pyruvate + CO2 Enzyme_Malate->Pyruvate_CO2 Conversion Pyruvate Pyruvate Enzyme_Pyruvate Enzyme-Pyruvate Complex Pyruvate->Enzyme_Pyruvate Binds to active site Malate_rev Malate Enzyme_Pyruvate->Malate_rev Conversion Meso_Tartrate This compound Meso_Tartrate->Enzyme_Malate Competitively inhibits Control_Site Control Site Meso_Tartrate->Control_Site Binds to Control_Site->Enzyme_Pyruvate Activates sprout_inhibition L_Tartaric_Acid L-Tartaric Acid Antioxidant_Activity Antioxidant Activity L_Tartaric_Acid->Antioxidant_Activity Exhibits Gibberellin_Pathway Gibberellin Signaling Pathway Antioxidant_Activity->Gibberellin_Pathway Interferes with Sprout_Growth Sprout Growth Gibberellin_Pathway->Sprout_Growth Promotes Gibberellin_Pathway:n->Sprout_Growth:s Inhibition of Pathway Leads to Suppression

References

A Comparative Guide to the Thermal Analysis of Tartaric Acid Isomers by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of the four stereoisomers of tartaric acid: L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, and racemic (DL)-tartaric acid, utilizing Differential Scanning Calorimetry (DSC). The distinct spatial arrangements of the hydroxyl and carboxyl groups in these isomers lead to significant differences in their crystalline structures and, consequently, their thermal behavior. Understanding these differences is crucial for applications in pharmaceuticals, food science, and materials science, where tartaric acid is often used as an excipient, acidulant, or resolving agent.

Data Summary

The following table summarizes the key quantitative data obtained from the DSC and Thermogravimetric Analysis (TGA) of the tartaric acid isomers.

IsomerMelting Point (°C)Heat of Fusion (ΔHfus) (kJ/mol)Decomposition Temperature (°C)
L-(+)-Tartaric Acid169 - 17247.6~170
D-(-)-Tartaric Acid169 - 17247.6~170
meso-Tartaric Acid165 - 166 (anhydrous)Not FoundNot Found
Racemic (DL)-Tartaric Acid206Not Found>200
Racemic (DL)-Tartaric Acid MonohydrateDehydration ~33°C, Decomp. ~207°CNot Applicable~207

Experimental Protocol

The following is a detailed methodology for the DSC analysis of tartaric acid isomers, based on established protocols for organic acids.

Instrumentation: A differential scanning calorimeter calibrated for temperature and enthalpy is required. A thermogravimetric analyzer can be used for complementary decomposition analysis.

Sample Preparation:

  • Ensure samples of L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, and DL-tartaric acid are of high purity.

  • Accurately weigh 3-5 mg of each isomer into a standard aluminum DSC pan.

  • Hermetically seal the pans to ensure a controlled atmosphere during the experiment. An empty, sealed pan should be used as a reference.

DSC Analysis Parameters:

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 5 K/min.[1]

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 40 mL/min to prevent oxidative degradation.[1]

Data Analysis:

  • Melting Point: Determine the onset temperature of the endothermic melting peak from the DSC thermogram.

  • Heat of Fusion (ΔHfus): Calculate the area under the melting peak to determine the heat of fusion.

  • Decomposition Temperature: For samples that decompose upon melting, the peak temperature of the endothermic/exothermic event can be considered the decomposition temperature. TGA can be used to confirm the onset of mass loss.

Isomer Relationships and Experimental Workflow

The relationships between the different isomers of tartaric acid and a generalized workflow for their DSC analysis are illustrated below.

TartaricAcidIsomers Logical Relationship of Tartaric Acid Isomers cluster_isomers Tartaric Acid Isomers cluster_workflow DSC Experimental Workflow L_Tartaric L-(+)-Tartaric Acid Meso_Tartaric meso-Tartaric Acid L_Tartaric->Meso_Tartaric Diastereomer DL_Tartaric Racemic (DL)-Tartaric Acid L_Tartaric->DL_Tartaric Enantiomer of D D_Tartaric D-(-)-Tartaric Acid D_Tartaric->Meso_Tartaric Diastereomer D_Tartaric->DL_Tartaric Enantiomer of L Start Sample Preparation DSC DSC Analysis Start->DSC TGA TGA (Optional) Start->TGA Data Data Analysis DSC->Data TGA->Data Comparison Isomer Comparison Data->Comparison

Caption: Relationship between tartaric acid isomers and the DSC workflow.

This guide provides a foundational understanding of the differential scanning calorimetry of tartaric acid isomers. For more in-depth research, it is recommended to consult the primary literature and perform experimental validation.

References

A Comparative Guide to the Optical Activity of Tartaric Acid Isomers: Confirming the Achirality of Meso-Tartrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry of a molecule is paramount. This guide provides a comparative analysis of the optical properties of tartaric acid isomers, with a focus on experimentally confirming the absence of optical rotation in meso-tartrate samples.

The phenomenon of optical activity, a molecule's ability to rotate the plane of polarized light, is intrinsically linked to its three-dimensional structure. Molecules that are chiral, meaning they are non-superimposable on their mirror images, typically exhibit optical activity. Tartaric acid presents a classic case study in stereoisomerism, existing as three stereoisomers: dextrorotatory (+)-tartaric acid, levorotatory (-)-tartaric acid, and the optically inactive meso-tartaric acid.[1][2][3][4]

While (+)- and (-)-tartaric acid are enantiomers and rotate plane-polarized light in equal but opposite directions, meso-tartaric acid, despite possessing two chiral centers, is achiral due to an internal plane of symmetry.[1][5][6][7][8] This internal symmetry results in the optical rotations from the two chiral centers canceling each other out, leading to a net optical rotation of zero.[8][9][10] This guide outlines the experimental protocol to verify this absence of optical activity and presents the expected data for comparison.

Experimental Protocol: Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol details the steps to compare the optical activity of the different tartaric acid isomers.

1. Sample Preparation:

  • Accurately weigh 10g of each tartaric acid isomer (d-tartaric acid, l-tartaric acid, and meso-tartaric acid).
  • Dissolve each sample in distilled water in a separate 100mL volumetric flask.
  • Ensure the samples are fully dissolved and the final volume is precisely 100mL. This creates a concentration of 0.1 g/mL for each solution.

2. Instrument Calibration:

  • Turn on the polarimeter and allow the sodium lamp to warm up until a stable, monochromatic light source at 589 nm (the sodium D-line) is achieved.
  • Perform a blank test by filling the polarimeter tube with distilled water.
  • Calibrate the instrument to a zero reading with the blank.

3. Measurement:

  • Rinse the polarimeter tube with a small amount of the d-tartaric acid solution.
  • Fill the tube with the d-tartaric acid solution, ensuring no air bubbles are present.
  • Place the tube in the polarimeter and record the observed angle of rotation (α). Repeat the measurement multiple times for accuracy.
  • Repeat steps 3a-3c for the l-tartaric acid and meso-tartaric acid solutions.

4. Calculation of Specific Rotation:

  • The specific rotation [α] is a standardized measure of optical activity. It is calculated using the following formula:[3][11] [α] = α / (l * c) Where:
  • α is the observed rotation in degrees.
  • l is the path length of the polarimeter tube in decimeters (dm).
  • c is the concentration of the solution in g/mL.

Data Presentation

The following table summarizes the expected quantitative data from the polarimetry experiment, clearly demonstrating the distinct optical properties of the tartaric acid isomers.

IsomerConfigurationObserved Rotation (α) (Expected)Specific Rotation [α] (at 20°C)Optical Activity
d-tartaric acid(2R, 3R)Positive (+)+12.4°Active
l-tartaric acid(2S, 3S)Negative (-)-12.4°Active
meso-tartaric acid(2R, 3S)Inactive
Racemic Mixture (50:50 d:l)N/AInactive

Note: The observed rotation will depend on the concentration and path length. The specific rotation is a constant for a given substance under standard conditions.[3][11]

Visualizing Stereochemistry and Optical Activity

The following diagrams illustrate the concepts of stereoisomerism in tartaric acid and the experimental workflow for its analysis.

G Stereoisomers of Tartaric Acid and Optical Activity cluster_0 Plane-Polarized Light cluster_2 Observed Rotation light_source Unpolarized Light polarizer Polarizer light_source->polarizer polarized_light Plane-Polarized Light polarizer->polarized_light d_tartaric (+)-Tartaric Acid (2R, 3R) polarized_light->d_tartaric Passes through sample l_tartaric (-)-Tartaric Acid (2S, 3S) polarized_light->l_tartaric Passes through sample meso_tartaric Meso-Tartaric Acid (2R, 3S) polarized_light->meso_tartaric Passes through sample rotation_d Clockwise Rotation (+) d_tartaric->rotation_d rotation_l Counter-Clockwise Rotation (-) l_tartaric->rotation_l no_rotation No Rotation meso_tartaric->no_rotation

Caption: Tartaric acid isomers' effect on plane-polarized light.

G Polarimetry Experimental Workflow prep 1. Sample Preparation (0.1 g/mL solution) calib 2. Instrument Calibration (with distilled water) prep->calib rinse 3. Rinse Polarimeter Tube (with sample solution) calib->rinse fill 4. Fill Tube (avoid air bubbles) rinse->fill measure 5. Measure Observed Rotation (α) fill->measure calc 6. Calculate Specific Rotation [α] measure->calc compare 7. Compare with Known Values calc->compare

Caption: Step-by-step workflow for polarimetry analysis.

Conclusion

The experimental data unequivocally demonstrates that this compound samples are optically inactive. This is a direct consequence of the molecule's internal plane of symmetry, which makes it an achiral compound despite the presence of chiral centers. In contrast, its stereoisomers, d- and l-tartaric acid, are chiral and exhibit equal and opposite optical rotation. This comparative analysis provides clear, data-supported evidence for the absence of optical rotation in meso-tartrates, a fundamental concept in stereochemistry with significant implications for drug design and development where the biological activity of a molecule is often dependent on its specific stereoisomeric form.

References

comparative analysis of metal complexes with different tartrate isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of metal complexes formed with the three stereoisomers of tartaric acid: L-(+)-tartrate, D-(-)-tartrate, and meso-tartrate. The distinct stereochemistry of these isomers significantly influences the structure, stability, and reactivity of their corresponding metal complexes, leading to divergent performance in areas such as catalysis and biological systems. This document summarizes key performance differences supported by experimental data, details the methodologies used for their characterization, and provides visual workflows to aid in understanding the comparative analysis process.

Structural Differences and Coordination Chemistry

Tartaric acid (2,3-dihydroxybutanedioic acid) is a chiral dicarboxylic acid with two stereocenters. The spatial arrangement of the carboxyl and hydroxyl groups in its isomers—L-(+)-tartrate and D-(-)-tartrate (enantiomers) and this compound (a diastereomer)—fundamentally dictates how they coordinate with metal ions. L- and D-tartrate provide a chiral environment, which is crucial for applications in asymmetric catalysis[1]. The meso isomer is achiral due to an internal plane of symmetry. These structural variations affect the geometry and stability of the resulting coordination polymers and complexes[2].

The chelation of metal ions by tartrate typically involves the carboxylate groups and sometimes the hydroxyl groups, allowing it to act as a versatile chelating agent[3]. The stereoisomerism influences the conformation of the chelate rings, which in turn affects the thermodynamic stability of the complexes.

G cluster_isomers Tartrate Isomers cluster_complexation Coordination Chemistry cluster_analysis Comparative Analysis L_tartrate L-(+)-Tartrate metal Metal Ion (Mⁿ⁺) L_tartrate->metal D_tartrate D-(-)-Tartrate D_tartrate->metal meso_tartrate This compound meso_tartrate->metal stability Thermodynamic Stability metal->stability Formation of [M(tartrate)ₓ] complexes catalysis Catalytic Activity metal->catalysis bio_activity Biological Properties metal->bio_activity

Caption: Logical flow of the comparative analysis of metal-tartrate complexes.

Comparative Data on Complex Stability

The thermodynamic stability of a metal complex is a critical parameter, quantified by the stability constant (logβ). Differences in the stereochemistry of tartrate isomers can lead to significant variations in these constants. For instance, studies on lanthanide complexes with d-, dl-, and this compound have shown that the orientation of the functional groups affects the formation of hydrogen bridges within the complex, influencing overall stability[4].

Table 1: Stability Constants (logβ) of Selected Metal-Tartrate Complexes

Metal IonTartrate IsomerComplex Specieslogβ₁ (1:1)logβ₂ (1:2)ConditionsReference
Eu³⁺ d-tartrateEu(tart)⁺, Eu(tart)₂⁻4.317.3925°C, I=0.0597 M[4]
dl-tartrateEu(tart)⁺, Eu(tart)₂⁻4.317.3925°C, I=0.0597 M[4]
This compoundEu(tart)⁺, Eu(tart)₂⁻4.197.1525°C, I=0.0597 M[4]
Tb³⁺ d-tartrateTb(tart)⁺, Tb(tart)₂⁻4.497.7425°C, I=0.0597 M[4]
dl-tartrateTb(tart)⁺, Tb(tart)₂⁻4.497.7425°C, I=0.0597 M[4]
This compoundTb(tart)⁺, Tb(tart)₂⁻4.387.5125°C, I=0.0597 M[4]
Cu²⁺ L-tartrateCu(tart)3.22-25°C, I=0.1 M[5][6]
Co²⁺ L-tartrateCo(tart)2.65-25°C, I=0.1 M[5][6]
Ni²⁺ L-tartrateNi(tart)2.80-25°C, I=0.1 M[5][6]

Note: Data for direct comparison of all three isomers for d-block metals under identical conditions is limited in the literature. The stability constants for d- and dl-tartrate with lanthanides are identical, while the this compound complexes are consistently less stable, which is attributed to weaker or absent hydrogen bridging in the 1:2 complex[4].

Comparative Performance in Catalysis and Biology

The chirality of tartrate ligands is pivotal in asymmetric catalysis, where metal-tartrate complexes are used to create enantiomerically pure compounds[1]. For example, cobalt(II)-tartrate complexes can act as catalysts in oxidation reactions[7]. The specific isomer used can determine the stereochemical outcome of the reaction.

In biological systems, metal complexes can exhibit a range of activities, including antimicrobial and anticancer effects[8][9][10]. While many studies investigate the biological properties of metal-tartrate complexes, direct comparative studies of different isomers are less common. However, the stereochemistry is expected to influence interactions with chiral biological targets like enzymes and DNA. The chelation of metal ions by tartaric acid can also impact the bioavailability and toxicity of the metal[3][11].

Experimental Protocols

The synthesis and analysis of metal-tartrate complexes involve several standard experimental procedures. Below are detailed protocols for synthesis via the gel growth method and characterization using potentiometric titration.

G cluster_synthesis Synthesis & Crystal Growth cluster_characterization Characterization & Analysis start Prepare Reactant Solutions (e.g., Metal Salt, Tartaric Acid) gel Prepare Silica Gel Medium (Adjust pH and density) start->gel pot Potentiometric Titration (Stability Constants) start->pot For Solution Studies diff Single/Double Diffusion of Reactants into Gel gel->diff growth Crystal Growth (Allow to stand for several days/weeks) diff->growth harvest Harvest & Wash Crystals growth->harvest xrd XRD (Structural Analysis) harvest->xrd ftir FTIR (Functional Groups) harvest->ftir uv UV-Vis (Electronic Properties) harvest->uv

Caption: General experimental workflow for synthesis and characterization.

A. Protocol for Synthesis of Metal-Tartrate Crystals (Gel Growth Method)

This method is widely used for growing high-quality single crystals of sparingly soluble salts like copper or cobalt tartrate[12][13][14].

  • Gel Preparation: Prepare a sodium silicate (B1173343) solution with a specific gravity of 1.03-1.05. Mix this solution with an aqueous solution of one of the tartrate isomers (e.g., 1 M L-tartaric acid). The pH is typically adjusted to a value between 4.0 and 5.0 to facilitate gelation. Pour the mixture into test tubes and allow it to set for 24-48 hours.

  • Reactant Diffusion: After the gel has set, carefully pour an aqueous solution of a metal salt (e.g., 1 M copper(II) sulfate (B86663) or cobalt(II) chloride) on top of the gel[15]. This creates a concentration gradient that drives the diffusion of the metal ions into the gel matrix.

  • Crystal Growth: Seal the test tubes and leave them undisturbed at room temperature. Crystals will grow within the gel over a period of several days to weeks as the metal ions react with the tartrate ions.

  • Harvesting: Once the crystals have reached the desired size, carefully remove them from the gel, wash them with deionized water to remove any adhering gel or unreacted reagents, and dry them at room temperature.

B. Protocol for Determination of Stability Constants (Potentiometric pH Titration)

Potentiometric titration is a standard method for determining the stability constants of metal complexes in solution[5][6][16].

  • Solution Preparation: Prepare aqueous solutions of the metal salt (e.g., 0.01 M Cu(NO₃)₂), the tartrate isomer ligand (e.g., 0.02 M L-tartaric acid), a strong acid (e.g., 0.1 M HNO₃), and a carbonate-free strong base titrant (e.g., 0.1 M NaOH). Maintain a constant ionic strength in all solutions using a background electrolyte like NaNO₃ (e.g., 0.1 M)[16].

  • Titration Setup: Calibrate a pH electrode and meter using standard buffer solutions. Place a known volume of a solution containing the metal ion and the ligand in a thermostated vessel (e.g., at 25°C).

  • Titration Procedure: Titrate the solution with the standardized strong base. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The collected titration data (volume of titrant vs. pH) is processed using a computer program. The program refines the protonation constants of the ligand and the overall stability constants (logβ) of the metal-ligand species by minimizing the difference between the experimental and calculated pH values throughout the titration curve[5][17].

C. Characterization Techniques

  • X-Ray Diffraction (XRD): Used to determine the crystal structure (e.g., orthorhombic for copper and cobalt tartrates) and lattice parameters of the synthesized complexes[12][13][14][18].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups involved in coordination by observing shifts in the vibrational frequencies of O-H, C=O (carboxylate), and the formation of metal-oxygen (M-O) bonds[13][18].

  • UV-Visible (UV-Vis) Spectroscopy: Provides information on the electronic properties of the complex and can be used to determine the concentration of colored complexes like Cu(II)-tartrate in solution for solubility product (Ksp) studies[12][15][19].

References

validating the diastereomeric purity of resolved compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Diastereomeric Purity

In the development of chiral pharmaceuticals and fine chemicals, the precise determination of diastereomeric purity is a critical checkpoint. The spatial arrangement of atoms within a molecule can profoundly affect its pharmacological activity, toxicity, and physical properties. This guide provides an objective comparison of the most common analytical techniques used to validate the diastereomeric purity of resolved compounds, complete with experimental data and detailed protocols to assist researchers in selecting the optimal method for their needs.

The primary methods for quantifying diastereomeric ratios include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. Each method offers distinct advantages and is suited to different analytical challenges.

Chromatographic Methods: HPLC and SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful separation techniques widely used for the analysis of diastereomeric mixtures.[1] These methods exploit the differences in physicochemical properties between diastereomers to separate them. The separation can be achieved on either a standard (achiral) stationary phase or a chiral stationary phase (CSP).

  • Direct Method (Chiral Stationary Phases): In this approach, the mixture of stereoisomers is passed through a column containing a chiral selector. The enantiomers or diastereomers form transient diastereomeric complexes with the CSP, which have different interaction energies, leading to different retention times and thus separation.[2]

  • Indirect Method (Derivatization): This technique involves reacting the stereoisomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). This converts a pair of enantiomers into a pair of diastereomers, which can then be separated on a more common achiral column.[3][4] However, this method requires that the CDA is of high purity and that the reaction proceeds without racemization.[5]

SFC is a type of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[] It often provides faster separations and uses less organic solvent compared to HPLC.[5][] Studies have shown that for diverse sets of drug-like compounds, gradient non-chiral SFC can be more successful at separating diastereomers than traditional reversed-phase HPLC.[7]

Experimental Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing A Diastereomeric Mixture B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on Column (e.g., C18 or Chiral) C->D E Detection (e.g., UV, MS) D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Diastereomeric Excess (d.e.) G->H

Caption: Workflow for diastereomeric purity analysis by HPLC/SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly reliable and non-destructive technique for determining diastereomeric ratios (d.r.). The underlying principle is that diastereomers are distinct chemical compounds with different magnetic environments for their nuclei.[8] This results in distinguishable signals in the NMR spectrum, particularly in ¹H NMR. The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[8][9]

For accurate quantification, it is crucial to select signals that are well-resolved and free from overlap.[8] ¹H NMR is generally preferred over ¹³C NMR for quantification because protons relax more quickly, minimizing inaccuracies from nuclear Overhauser effects.[10] In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, significantly improving resolution and allowing for accurate integration.[11]

Decision Tree for Method Selection

Start Start: Need to Determine d.r. Q_Purity Need Absolute Configuration? Start->Q_Purity Q_Sample Is Sample Amenable to Crystallization? Q_Purity->Q_Sample Yes Q_Destructive Is Non-Destructive Analysis Required? Q_Purity->Q_Destructive No Q_Sample->Q_Destructive No Xray Use X-Ray Crystallography Q_Sample->Xray Yes Q_Separation Is Physical Separation of Diastereomers Needed? Q_Destructive->Q_Separation No NMR Use NMR Spectroscopy Q_Destructive->NMR Yes Chroma Use Preparative HPLC / SFC Q_Separation->Chroma Yes Analytical_Chroma Use Analytical HPLC / SFC Q_Separation->Analytical_Chroma No End End Xray->End NMR->End Chroma->End Analytical_Chroma->End

Caption: Decision guide for selecting an analytical method.

X-Ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters.[12][13] This technique provides an unambiguous result, but its primary requirement is the ability to grow a high-quality single crystal of one of the diastereomers.[14] While powerful for structural elucidation of a pure compound, it is not a method for quantifying the ratio of diastereomers in a mixture. Instead, it is used to confirm the identity and absolute stereochemistry of a compound after it has been purified.[12][15]

Comparison of Analytical Methods

The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, absolute configuration, or physical separation of the isomers.

Parameter HPLC / SFC NMR Spectroscopy X-Ray Crystallography
Primary Use Quantification & SeparationQuantification & Structural InfoAbsolute Configuration
Sample Throughput HighHighLow
Sensitivity High (µg-ng level)Moderate (mg level)N/A (requires pure crystal)
Non-Destructive? No (unless preparative)YesYes (crystal is recovered)
Quantitative? Yes (excellent)Yes (good, requires resolved signals)No (analyzes a single component)
Key Advantage Excellent for both separation and quantification.[16]Rapid, non-destructive, and provides structural information.[8]Unambiguous determination of absolute stereochemistry.[12]
Key Limitation Method development can be time-consuming.[3]Lower sensitivity; signal overlap can be problematic.[11]Requires a suitable single crystal, which can be difficult to obtain.[14]

Experimental Protocols

Protocol 1: Diastereomeric Purity by Reversed-Phase HPLC

This protocol outlines a general method for separating diastereomers using a standard C18 column.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

  • Sample Preparation: Accurately weigh ~1 mg of the diastereomeric mixture and dissolve it in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution. Further dilute as needed for analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Chromatographic Conditions:

    • Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a relevant wavelength (e.g., 254 nm) or MS scan.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for each diastereomer. Calculate the diastereomeric excess (% d.e.) using the formula: % d.e. = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the area of the major diastereomer peak.

Protocol 2: Diastereomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a methodology for determining the diastereomeric ratio using ¹H NMR.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[8]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the solvent does not have signals that overlap with key analyte signals.

    • Gently vortex the tube to ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for full relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).[10]

    • Identify a pair of well-resolved signals, one for each diastereomer, that are free from overlap.[8]

    • Carefully integrate these selected signals. Set the integral of one peak to a value of 1.00. The integral of the corresponding peak for the other diastereomer will represent the relative ratio.[8]

    • The diastereomeric ratio (d.r.) is the direct ratio of these integral values.

References

Safety Operating Guide

Proper Disposal of Meso-Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Meso-tartaric acid, a diastereomer of tartaric acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential safety information, operational plans for disposal, and detailed protocols for laboratory researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Logistical Information

Meso-tartaric acid is classified as a skin and serious eye irritant[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles[1][2].

In the event of a spill, it is crucial to avoid generating dust. The spilled solid should be carefully swept up and collected in a suitable, sealed container for disposal[1][3]. All waste, including contaminated materials and rinsate from cleaning, must be treated as hazardous waste and disposed of according to institutional and local regulations. Under no circumstances should meso-tartrate or its solutions be discharged into the sanitary sewer system without explicit approval from environmental health and safety officials[3].

Operational and Disposal Plan

The primary and universally recommended method for the disposal of this compound is through a licensed professional waste disposal service. The most common technique employed by these services is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including unused product, contaminated labware (such as filter paper and gloves), and spill cleanup materials, in a designated hazardous waste container. The container must be made of a compatible material, such as polyethylene (B3416737) or polypropylene, and be clearly labeled with its contents.

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[1].

  • Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.

  • Empty Containers: Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as regular waste, with the label removed or defaced.

Quantitative Data for Disposal Considerations

The following table summarizes quantitative parameters found in some institutional laboratory safety guidelines. It is crucial to note that these are examples and may not be permissible in all jurisdictions. Always consult your local regulations and institutional EHS office before proceeding with any disposal method other than professional incineration.

ParameterValueSource Context
pH Range for Neutralized Aqueous Waste 5.5 - 9.0Permissible range for drain disposal of some neutralized acids at certain institutions.
6.0 - 10.0Another example of an acceptable pH range for sewer disposal from a different institutional guideline.
Quantity Limit for Drain Disposal < 100 g or 100 mL per dayA guideline from some universities for the drain disposal of readily biodegradable and low-toxicity organic acids after neutralization.
Flushing Volume > 100-fold excess waterThe recommended volume of water to flush down the drain after disposing of an approved neutralized solution.
Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol is provided for informational purposes and should only be performed if explicitly permitted by your institution's EHS department and local regulations. This procedure is intended for small quantities of dilute aqueous solutions of meso-tartaric acid.

Materials:

  • Aqueous this compound waste solution

  • Sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate PPE (goggles, gloves, lab coat)

  • Large beaker for the neutralization reaction

Procedure:

  • Setup: Perform the entire procedure in a chemical fume hood. Place the beaker containing the this compound solution on the stir plate and add a stir bar.

  • Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 5%.

  • Neutralization: While stirring the solution, slowly add small amounts of sodium bicarbonate or dropwise add 1M sodium hydroxide. The addition of a base to an acid is an exothermic reaction, so proceed slowly to control the temperature.

  • pH Monitoring: Regularly monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is within the acceptable range specified by your institution (e.g., 6.0-9.0).

  • Disposal: If drain disposal is permitted, slowly pour the neutralized solution down the drain, followed by a large volume of running water (at least 100 times the volume of the neutralized solution).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MesoTartrateDisposal start This compound Waste Generated decision_solid_liquid Is the waste a solid or liquid? start->decision_solid_liquid solid_waste Solid Waste (Unused chemical, contaminated labware) decision_solid_liquid->solid_waste Solid liquid_waste Aqueous Solution decision_solid_liquid->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid decision_neutralize Is neutralization and drain disposal approved by EHS? liquid_waste->decision_neutralize contact_ehs Contact EHS or Licensed Disposal Service for pickup collect_solid->contact_ehs neutralize_protocol Follow Neutralization Protocol (pH 6.0-9.0) decision_neutralize->neutralize_protocol Yes collect_liquid Collect in a labeled, sealed hazardous waste container decision_neutralize->collect_liquid No drain_disposal Dispose down drain with >100x water neutralize_protocol->drain_disposal collect_liquid->contact_ehs incineration Incineration at a licensed facility contact_ehs->incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meso-tartrate
Reactant of Route 2
Meso-tartrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.